TGN-073
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-24(22,16-10-5-2-6-11-16)20-18-17(12-7-13-19-18)23-14-15-8-3-1-4-9-15/h1-13H,14H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHHMMLJGNLVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877459-36-4 | |
| Record name | N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
TGN-073: A Technical Guide to an Aquaporin-4 Facilitator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TGN-073, a novel small molecule identified as a facilitator of aquaporin-4 (AQP4), the primary water channel in the central nervous system. This compound has demonstrated potential in preclinical studies to enhance the clearance of interstitial solutes from the brain by promoting glymphatic fluid flow. This document consolidates key quantitative data, details experimental methodologies used to characterize this compound, and presents visual representations of its proposed mechanism of action and experimental workflows. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting AQP4 for neurological disorders associated with impaired glymphatic function.
Introduction to this compound and Aquaporin-4
Aquaporin-4 (AQP4) is a water channel protein predominantly expressed in astrocytes of the central nervous system, where it plays a critical role in water homeostasis and the functioning of the glymphatic system.[1][2][3][4] The glymphatic system is a recently discovered macroscopic waste clearance system that facilitates the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), enabling the removal of metabolic waste products, such as amyloid-beta, from the brain.[5] Dysfunction of the glymphatic system and altered AQP4 function have been implicated in the pathophysiology of several neurological conditions, including Alzheimer's disease, traumatic brain injury, and stroke.[6][7][8]
This compound, chemically identified as N-(3-benzyloxypyridin-2-yl)-benzene-sulfonamide, is a pharmacological agent developed to enhance the water permeability of AQP4 channels.[1] By facilitating AQP4 function, this compound is hypothesized to promote the circulation of interstitial fluid and enhance glymphatic clearance, offering a potential therapeutic strategy for diseases characterized by the accumulation of neurotoxic solutes.[1][2][3][4][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound in AQP4-Expressing Xenopus Oocytes
| Parameter | Sham (Control) | Blank (Vehicle) | This compound (10 µM) | P-value |
| Mean Water Flux (Pf) (x10-4 cm/s) | 12 ± 0.5 | 80 ± 3 | 96 ± 3 | <0.005 |
| Data from Huber et al. (2018).[1] |
Table 2: In Vivo Effects of this compound on Interstitial Fluid Turnover in Mice ([17O]H2O MRI Study)
| Treatment Group | Tracer ([17O]H2O) Content in Cortex | P-value (vs. Saline) |
| Saline | Baseline | - |
| This compound (20 mg/kg) | No significant effect | - |
| This compound (200 mg/kg) | Significant reduction | <0.005 |
| Data from Huber et al. (2018).[1] |
Table 3: In Vivo Effects of this compound on Brain Water Diffusivity in Rats (DWI-MRI Study)
| Brain Region | Apparent Diffusion Coefficient (ADC) - Vehicle (mm2/s) | Apparent Diffusion Coefficient (ADC) - this compound (200 mg/kg) (mm2/s) | P-value |
| Cerebral Cortex | 0.00070 | 0.00074 | <0.05 |
| Striatum | 0.00069 | 0.00074 | <0.05 |
| Whole Brain | 0.00074 | 0.00079 | <0.05 |
| Data from Alghanimy et al. (2023).[6][8] |
Experimental Protocols
Synthesis of this compound
This compound, N-(3-benzyloxypyridin-2-yl)-benzene-sulfonamide, was synthesized and purified by flash chromatography. The final product was a white solid with a purity of over 95%, as confirmed by 1H-NMR and UPLC-HR-MS.[1]
In Vitro AQP4 Facilitation Assay using Xenopus laevis Oocytes
-
Oocyte Preparation: Stage V–VI oocytes were harvested from an adult female Xenopus laevis and denuded. The oocytes were then allowed to equilibrate in modified Barth's medium (MBS) for approximately 12 hours at 18°C.[1]
-
cRNA Injection: AQP4 cRNA solution (0.1 µg/µl) was injected into the prepared oocytes to induce the expression of AQP4 channels.[1]
-
Treatment: AQP4-expressing oocytes were incubated with 10 µM this compound. Control groups included sham-injected oocytes and AQP4-expressing oocytes treated with a blank vehicle.[1]
-
Hypotonic Shock and Volume Measurement: The oocytes were subjected to a hypotonic shock to induce water influx. The change in oocyte volume was measured over a period of 150 seconds.[1]
-
Data Analysis: The rate of volume change was used to calculate the mean water flux (Pf). Statistical significance was determined using a one-way analysis of variance (ANOVA) with Fisher's least significant difference test.[1]
In Vivo [17O]H2O JJVCPE MRI Study in Mice
-
Animal Model: The study utilized mice as the in vivo model.[1]
-
Drug Administration: this compound was administered intraperitoneally at a dose of 20 mg/kg (control dose) or 200 mg/kg (experimental dose) in 0.2 ml saline, 30 minutes prior to the imaging study. A sham injection of 0.2 ml normal saline was used for the control group.[1]
-
Tracer Injection: A bolus of 0.2 ml normal saline containing 40% [17O]H2O was administered intravenously via the right femoral vein using an automatic injector at a rate of 0.04 ml/s.[1]
-
MRI Acquisition: JJ vicinal coupling proton exchange (JJVCPE) MRI was performed to trace the distribution of [17O]H2O in the brain, specifically in the cortex, basal ganglia, and cerebrospinal fluid (CSF).[1]
-
Data Analysis: The signal intensities within each region of interest were analyzed over time to determine the turnover of [17O]H2O. A Student's t-test was used to assess the statistical significance of the differences in tracer content between the this compound and saline-treated groups.[1]
In Vivo Diffusion and Dynamic Contrast-Enhanced MRI in Rats
-
Surgical Preparation: The cisterna magna was catheterized to allow for the infusion of the MRI tracer.[6][7]
-
Drug Administration: this compound was dissolved in a vehicle solution containing gamma-cyclodextrin (B1674603) and DMSO and administered intraperitoneally at a dose of 200 mg/kg. The vehicle group received the solution without this compound.[6]
-
MRI Acquisition:
-
Diffusion-Weighted Imaging (DWI): A diffusion-weighted echo-planar imaging (DW-EPI) spin-echo sequence was used to measure the apparent diffusion coefficient (ADC) of water in different brain regions before the administration of the contrast agent.[6]
-
Dynamic Contrast-Enhanced MRI (DCE-MRI): A paramagnetic contrast agent (Gd-DTPA) was infused into the cisterna magna, and dynamic 3D T1-weighted imaging was performed over two hours to visualize glymphatic transport.[6][7]
-
-
Data Analysis: The ADC values were compared between the this compound and vehicle groups using a two-tailed unpaired student's t-test. The distribution and parenchymal uptake of the contrast agent were analyzed to assess the extent of glymphatic transport.[6][8]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound action on the glymphatic pathway.
Caption: Workflow for the in vitro Xenopus oocyte bioassay.
Caption: Generalized workflow for in vivo MRI experiments.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of AQP4 and the glymphatic system in brain health and disease. The preclinical data available to date consistently demonstrate its ability to facilitate AQP4-mediated water transport, leading to enhanced interstitial fluid circulation.[1][6] This guide provides a consolidated resource of the current knowledge on this compound, which may serve as a valuable reference for the design of future studies aimed at exploring its therapeutic potential in neurological disorders characterized by impaired waste clearance. Further research is warranted to fully elucidate its mechanism of action, safety profile, and efficacy in various disease models.
References
- 1. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
TGN-073 and Its Role in Modulating Glymphatic System Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glymphatic system is a recently discovered macroscopic waste clearance system in the central nervous system, analogous to the lymphatic system in the periphery. Its proper functioning is crucial for the removal of metabolic waste products, including amyloid-beta and tau proteins, the accumulation of which is implicated in neurodegenerative diseases such as Alzheimer's disease. A key molecular component of the glymphatic system is the aquaporin-4 (AQP4) water channel, predominantly located on the endfeet of astrocytes. The facilitation of AQP4-mediated water transport is a promising therapeutic strategy to enhance glymphatic function. This technical guide provides an in-depth overview of TGN-073, a small molecule facilitator of AQP4, and its effects on the glymphatic system. We will detail its proposed mechanism of action, summarize key quantitative data from preclinical studies, provide comprehensive experimental protocols for its evaluation, and present visualizations of relevant pathways and workflows.
Introduction to this compound
This compound, with the chemical name N-(3-(benzyloxy)pyridin-2-yl)benzenesulfonamide, has been identified as a facilitator of the aquaporin-4 (AQP4) water channel.[1][2] AQP4 is highly expressed in the endfeet of astrocytes that ensheath the brain's vasculature, playing a critical role in water movement between the cerebrospinal fluid (CSF), interstitial fluid (ISF), and the perivascular spaces.[1][2] By enhancing the water permeability of AQP4 channels, this compound is hypothesized to increase the efficiency of the glymphatic system, thereby promoting the clearance of solutes and metabolic waste from the brain parenchyma.[1] Preclinical studies have demonstrated that this compound can increase glymphatic transport and interstitial fluid turnover, suggesting its potential as a therapeutic agent for neurological disorders associated with impaired glymphatic function.[1][3]
Proposed Mechanism of Action
The precise molecular mechanism by which this compound facilitates AQP4 is not yet fully elucidated. However, it is speculated that this compound interacts with the AQP4 protein, inducing a conformational change that increases water flux through the channel.[1] The proposed site of this interaction is the protein loop spanning the H2 and HB helices of the AQP4 channel.[1] This conformational shift is thought to reduce the energy barrier for water passage, thereby enhancing the channel's permeability. It is important to note that this is a proposed mechanism and awaits definitive confirmation from structural biology studies, such as co-crystallography or cryo-electron microscopy, and detailed molecular docking simulations.
Quantitative Data Summary
Several preclinical studies have investigated the quantitative effects of this compound on glymphatic system function. The data from these studies are summarized in the tables below for easy comparison.
Table 1: In Vivo Effects of this compound on Glymphatic Function in Rodent Models
| Parameter | Species | This compound Dose | Method | Brain Region | Result | Reference |
| Glymphatic Transport | Rat | 200 mg/kg (IP) | DCE-MRI (Gd-DTPA) | Prefrontal Cortex | 41% increase in contrast uptake | [3] |
| Glymphatic Transport | Rat | 200 mg/kg (IP) | DCE-MRI (Gd-DTPA) | Cerebellum | Significant increase in contrast uptake | [3] |
| Apparent Diffusion Coefficient (ADC) | Rat | 200 mg/kg (IP) | DWI-MRI | Cerebral Cortex | 0.00070 to 0.00074 mm²/s (P < 0.05) | [3] |
| Apparent Diffusion Coefficient (ADC) | Rat | 200 mg/kg (IP) | DWI-MRI | Striatum | 0.00069 to 0.00074 mm²/s (P < 0.05) | [3] |
| Apparent Diffusion Coefficient (ADC) | Rat | 200 mg/kg (IP) | DWI-MRI | Whole Brain | 0.00074 to 0.00079 mm²/s (P < 0.05) | [3] |
| Interstitial Fluid Turnover | Mouse | 200 mg/kg (IP) | [17O]H2O JJVCPE MRI | Cortex | Significant reduction in [17O]H2O content (P<0.005) | [1] |
Table 2: In Vitro Effects of this compound on AQP4 Water Permeability
| System | This compound Concentration | Method | Parameter | Result | Reference |
| AQP4-expressing Xenopus laevis oocytes | 10 µM | Oocyte Swelling Assay | Water Flux (Pf) | Increase from 80±3 to 96±3 x 10-4 cm/s | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the effect of this compound on glymphatic function.
Synthesis of this compound (N-(3-(benzyloxy)pyridin-2-yl)benzenesulfonamide)
The synthesis of this compound involves the reaction of 3-(benzyloxy)pyridin-2-amine with benzenesulfonyl chloride.[1]
Materials:
-
3-(benzyloxy)pyridin-2-amine[4]
-
Benzenesulfonyl chloride
-
Pyridine (B92270) (as solvent and base)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Silica (B1680970) gel for flash chromatography
Protocol:
-
Dissolve 3-(benzyloxy)pyridin-2-amine in a mixture of pyridine and dichloromethane.
-
Cool the solution in an ice bath.
-
Add benzenesulfonyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash chromatography on silica gel using an ethyl acetate/hexane gradient to yield N-(3-(benzyloxy)pyridin-2-yl)benzenesulfonamide as a white solid.[1]
-
Confirm the structure and purity of the final product using ¹H-NMR and UPLC-HR-MS.[1]
In Vivo Assessment of Glymphatic Function using DCE-MRI in Rats
This protocol is adapted from studies evaluating glymphatic transport enhancement by this compound.[3]
Materials:
-
Male Wistar rats (20-24 weeks old)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]
-
Gadolinium-DTPA (Gd-DTPA) as a contrast agent
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Infusion pump
-
MRI scanner (e.g., 7T)
Protocol:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Catheterize the cisterna magna for intracisternal infusion of the contrast agent.
-
This compound Administration: Administer this compound (e.g., 200 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes prior to the start of the MRI scan.[3]
-
MRI Acquisition:
-
Acquire a baseline T1-weighted scan.
-
Begin the intracisternal infusion of Gd-DTPA at a constant rate.
-
Acquire a series of dynamic 3D T1-weighted images over a period of 2 hours to track the distribution of the contrast agent.
-
Acquire diffusion-weighted images (DWI) to calculate the Apparent Diffusion Coefficient (ADC).
-
-
Data Analysis:
-
Register all dynamic scans to the baseline scan.
-
Calculate the percentage signal enhancement in various regions of interest (ROIs) such as the cortex, striatum, and cerebellum over time.
-
Generate ADC maps from the DWI data and calculate the mean ADC values within the ROIs.
-
Compare the signal enhancement and ADC values between the this compound and vehicle-treated groups.
-
In Vitro Assessment of AQP4 Water Permeability using Xenopus laevis Oocyte Swelling Assay
This protocol is based on the methodology described by Huber et al. (2018).[1]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human AQP4
-
This compound
-
Hypotonic solution (e.g., 50% diluted standard oocyte saline)
-
Microinjection setup
-
Microscope with a camera for imaging
Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and defolliculate them.
-
cRNA Injection: Microinject AQP4 cRNA into stage V-VI oocytes. Inject a control group with water (sham). Incubate the oocytes for 2-3 days to allow for AQP4 protein expression.
-
This compound Incubation: Incubate the AQP4-expressing oocytes in a solution containing this compound (e.g., 10 µM) or a vehicle control for a specified period.
-
Swelling Assay:
-
Place an individual oocyte in a perfusion chamber on the microscope stage.
-
Rapidly switch the perfusion to a hypotonic solution to induce osmotic swelling.
-
Record images of the oocyte at regular intervals (e.g., every 10 seconds) for several minutes.
-
-
Data Analysis:
-
Measure the cross-sectional area of the oocyte from the recorded images.
-
Calculate the relative volume change over time, assuming a spherical shape.
-
Determine the initial rate of swelling to calculate the osmotic water permeability coefficient (Pf).
-
Compare the Pf values between the this compound treated, vehicle-treated, and sham-injected oocytes.[1][6]
-
Safety and Toxicology
The current body of publicly available literature on this compound does not include comprehensive safety and toxicology studies. In one study, two rats (one from the this compound group and one from the vehicle group) were excluded due to adverse events (sudden death and unstable blood pressure), suggesting these events may not have been directly related to the compound.[3] As with any investigational compound, a thorough evaluation of its safety profile, including acute and chronic toxicity, genotoxicity, and off-target effects, is essential before it can be considered for further development.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for modulating the glymphatic system by facilitating AQP4 water channels. The preclinical data gathered to date consistently demonstrate its ability to enhance glymphatic transport and interstitial fluid dynamics. However, to advance this compound or similar AQP4 facilitators towards clinical applications, several key areas require further investigation. Elucidating the precise molecular mechanism of action through structural and computational studies will be crucial for rational drug design and optimization. Comprehensive safety and toxicology profiling is a mandatory next step. Furthermore, studies in more advanced disease models are needed to fully understand the therapeutic potential of enhancing glymphatic function in neurodegenerative and other neurological disorders. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the role of this compound and the broader concept of AQP4 facilitation in brain health and disease.
References
- 1. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 4. 3-Benzyloxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Role of TGN-073 in Enhancing Interstitial Fluid Circulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TGN-073, a novel small molecule, has emerged as a significant facilitator of aquaporin-4 (AQP4), the predominant water channel in the brain. This technical guide synthesizes the current understanding of this compound's mechanism of action and its profound impact on interstitial fluid (ISF) circulation within the central nervous system. By enhancing AQP4-mediated water transport, this compound promotes the glymphatic system's efficiency, a critical pathway for waste clearance from the brain parenchyma. This document provides an in-depth review of the key experimental findings, detailed protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers and professionals in neurobiology and drug development.
Introduction: The Glymphatic System and Aquaporin-4
The brain, lacking a conventional lymphatic system, relies on a specialized network for waste removal known as the glymphatic system.[1] This system facilitates the exchange of cerebrospinal fluid (CSF) with the brain's interstitial fluid (ISF), clearing metabolic byproducts, such as amyloid-beta and tau proteins, which are implicated in neurodegenerative diseases.[2] Central to the function of the glymphatic system is the aquaporin-4 (AQP4) water channel, which is highly expressed in the endfeet of astrocytes ensheathing the brain's vasculature.[3][4] AQP4's strategic localization allows for precise control of water movement between the perivascular spaces and the brain interstitium, driving the convective flow of ISF.[3][5]
This compound: A Facilitator of Aquaporin-4
This compound is an experimental compound identified as a potent facilitator of AQP4.[6] Unlike AQP4 inhibitors, this compound enhances the water permeability of the channel, thereby increasing the flux of water through astrocytic endfeet.[7] This potentiation of AQP4 function is hypothesized to boost the overall efficiency of the glymphatic system, leading to improved interstitial fluid circulation and waste clearance.[1][4]
Mechanism of Action of this compound
The precise molecular mechanism by which this compound facilitates AQP4 is thought to involve a conformational change in the channel protein. It is speculated that the binding of this compound to AQP4 induces a structural shift, particularly in the protein loop spanning the H2 and HB helices.[7][8] This alteration is believed to widen the channel pore, thereby increasing its permeability to water.
Caption: Proposed signaling pathway for this compound's mechanism of action.
Experimental Evidence and Quantitative Data
Multiple preclinical studies have demonstrated the efficacy of this compound in promoting interstitial fluid circulation. These studies have employed advanced imaging techniques to visualize and quantify the effects of this compound on brain water dynamics.
[17O]H2O JJVCPE MRI Study
A key study utilized [17O]H2O JJ vicinal coupling proton exchange (JJVCPE) MRI to trace the movement of water molecules from the blood into the brain parenchyma.[3][4][5][7] This method allows for the direct assessment of water turnover in the interstitial space.
Table 1: Effect of this compound on [17O]H2O Turnover in the Cortex [7]
| Treatment Group | Dosage | Outcome | Statistical Significance |
| This compound | 200 mg/kg | Significantly higher turnover of [17O]H2O in the cortex | P = 0.0066 |
| This compound (Control) | 20 mg/kg | No significant effect | Not significant |
| Saline | N/A | Baseline turnover | N/A |
The results unambiguously showed that facilitating AQP4 with a 200 mg/kg dose of this compound increased the turnover of interstitial fluid, leading to a significant reduction in the [17O]H2O content of the cortex.[3][4][5][7]
Diffusion-Weighted and Dynamic Contrast-Enhanced MRI Study
Another study employed diffusion-weighted MRI (DWI) and dynamic contrast-enhanced MRI (DCE-MRI) with a gadolinium-based contrast agent (Gd-DTPA) to investigate the effect of this compound on glymphatic transport in rats.[1]
Table 2: Apparent Diffusion Coefficient (ADC) Values in Different Brain Regions [1]
| Brain Region | This compound Treated (mm²/s) | Vehicle Treated (mm²/s) | Statistical Significance |
| Cerebral Cortex | 0.00074 | 0.00070 | P < 0.05 |
| Striatum | 0.00074 | 0.00069 | P < 0.05 |
| Whole Brain | 0.00079 | 0.00074 | P < 0.05 |
Rats treated with this compound exhibited a significant increase in ADC values across various brain regions, indicating greater water diffusivity and, by extension, enhanced water flux.[1] The study also reported a more extensive distribution and higher parenchymal uptake of the Gd-DTPA tracer in the this compound treated group, with up to a 41% increase in glymphatic transport.[1][6]
Detailed Experimental Protocols
[17O]H2O JJVCPE MRI Protocol
-
Animal Model: Mice.[4]
-
Drug Administration: Intraperitoneal (IP) injection of this compound (200 mg/kg for the experimental group and 20 mg/kg for the control dose group) or saline.[7]
-
Imaging Technique: [17O]H2O JJ vicinal coupling proton exchange (JJVCPE) MRI was used to trace water molecules.[3][4]
-
Procedure: Following the administration of this compound or saline, [17O]H2O was introduced into the blood circulation. MRI was then performed to measure the turnover of [17O]H2O in the brain cortex.[3][7]
-
Data Analysis: The initial intensity (I₀) of the [17O]H2O signal in the cortex was compared between the different treatment groups. Statistical significance was determined using a one-way analysis of variance with Fisher's least significant difference test, with a P-value below 0.01 considered significant.[7]
Caption: Experimental workflow for the [17O]H2O JJVCPE MRI study.
DWI and DCE-MRI Protocol
-
Animal Model: Rats.[1]
-
Surgical Procedure: Cannulation of the cisterna magna to allow for the infusion of the MRI tracer.[1][9]
-
Drug Administration: Intraperitoneal (IP) injection of this compound or a vehicle control.[1][10]
-
Imaging Technique: Diffusion-Weighted Imaging (DWI) and Dynamic Contrast-Enhanced MRI (DCE-MRI).[1]
-
Tracer: Gadolinium-diethylenetriamine pentaacetic acid (Gd-DTPA).[1]
-
Procedure: Following a 30-minute waiting period after drug administration, MRI scanning was initiated. Gd-DTPA was infused via the cisterna magna cannula, and dynamic 3D T1-weighted imaging was performed over two hours. DWI was also conducted to measure the apparent diffusion coefficient (ADC).[1][9]
-
Data Analysis: The distribution and parenchymal uptake of Gd-DTPA were compared between the this compound and vehicle groups. ADC values were calculated for different brain regions of interest (ROIs) and compared.[1]
Caption: Experimental workflow for the DWI and DCE-MRI study.
Therapeutic Implications and Future Directions
The ability of this compound to enhance glymphatic function and interstitial fluid circulation holds significant therapeutic potential for a range of neurological disorders characterized by the accumulation of toxic protein aggregates.[1][2] By promoting the clearance of species like amyloid-beta and tau, this compound could offer a novel therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease.[2]
Future research should focus on elucidating the long-term effects of this compound treatment, its safety profile, and its efficacy in various disease models. Further investigation into the precise molecular interactions between this compound and AQP4 will also be crucial for the development of next-generation AQP4 facilitators with improved pharmacological properties.
Conclusion
This compound represents a promising pharmacological tool for modulating the glymphatic system and enhancing interstitial fluid circulation in the brain. Through its facilitation of the AQP4 water channel, this compound has been shown to increase brain water flux and promote the clearance of interstitial solutes. The experimental data summarized in this guide provide a strong foundation for the continued investigation of this compound and similar compounds as potential therapeutics for neurodegenerative and other neurological disorders.
References
- 1. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 2. Boosting tau clearance in the brain treat diseases like Alzheimer’s disease | Alzheimer's Society [alzheimers.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
TGN-073: A Technical Guide to its Effects on Blood-Brain Barrier Water Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of TGN-073 on the water permeability of the blood-brain barrier (BBB). This compound is a novel small molecule identified as a facilitator of Aquaporin-4 (AQP-4), a key water channel protein highly expressed in the end-feet of astrocytes at the BBB and the glia limitans externa. By enhancing the function of AQP-4, this compound has been shown to modulate the movement of water and interstitial fluid within the brain, with significant implications for the glymphatic system and the clearance of solutes from the central nervous system. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying pathways and processes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on water permeability and related physiological parameters.
Table 1: In Vitro AQP-4 Facilitation in Xenopus laevis Oocytes
This table presents data from an in vitro assay assessing the direct effect of this compound on AQP-4 water channel function.
| Treatment Group | This compound Concentration | Mean Water Flux (Pf) (x 10-4 cm/s) |
| Sham (Control) | N/A | 12 ± 0.5 |
| Blank (Vehicle) | N/A | 80 ± 3 |
| This compound | 10 µM | 96 ± 3 |
| Data sourced from Huber et al., 2018.[1] |
Table 2: In Vivo Effects of this compound on Brain Water Diffusivity in Rats
This table details the changes in the apparent diffusion coefficient (ADC) of water in different brain regions of rats following intraperitoneal administration of this compound, indicating increased water flux.
| Brain Region | Treatment Group | Apparent Diffusion Coefficient (ADC) (mm2/s) | P-value |
| Cerebral Cortex | Vehicle | 0.00070 | < 0.05 |
| This compound | 0.00074 | ||
| Striatum | Vehicle | 0.00069 | < 0.05 |
| This compound | 0.00074 | ||
| Whole Brain | Vehicle | 0.00074 | < 0.05 |
| This compound | 0.00079 | ||
| Data sourced from Alghanimy et al., 2023.[2] |
Table 3: In Vivo Effects of this compound on Glymphatic Transport in Rats
This table quantifies the enhancement of glymphatic transport, as measured by the uptake of a contrast agent (Gd-DTPA), in different brain regions of rats treated with this compound.
| Brain Region | Treatment Group | Maximum Contrast Enhancement (%) | P-value |
| Prefrontal Cortex | Vehicle | 20 ± 6 | 0.0001 |
| This compound | 51 ± 8 | ||
| Cerebellum | Vehicle | Approx. 30 (estimated from graph) | < 0.001 (inferred) |
| This compound | Approx. 100 (estimated from graph) | ||
| Whole Brain | Vehicle | Approx. 35 (estimated from graph) | < 0.001 (inferred) |
| This compound | Approx. 76 (estimated from graph) | ||
| Data sourced from Alghanimy et al., 2023.[2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro AQP-4 Water Permeability Assay
This protocol, adapted from Huber et al. (2018), was used to determine the direct effect of this compound on AQP-4 channels.[1]
-
Model System: Xenopus laevis oocytes expressing recombinant AQP-4.
-
Treatment: AQP-4 expressing oocytes were incubated with 10 µM this compound. Control groups included sham-injected oocytes and AQP-4 expressing oocytes treated with a blank vehicle.
-
Permeability Measurement:
-
Oocytes were subjected to a hypotonic shock to induce water influx and subsequent swelling.
-
The volumetric changes of the oocytes were monitored over a period of 150 seconds.
-
The rate of volume change was used to calculate the osmotic water permeability coefficient (Pf).
-
-
Data Analysis: The mean Pf values for the this compound treated group were compared to the sham and blank control groups to determine the extent of AQP-4 facilitation.
In Vivo Brain Water Turnover Measurement in Mice
This protocol, from Huber et al. (2018), was designed to measure the effect of this compound on the turnover of interstitial fluid in the brain.[3][4][5]
-
Animal Model: Male C57BL/6 mice.
-
This compound Administration:
-
Experimental Group: Intraperitoneal (IP) injection of this compound at a dose of 200 mg/kg.
-
Control Dose Group: IP injection of this compound at a dose of 20 mg/kg.
-
Control Group: IP injection of saline.
-
-
Water Tracing and Imaging:
-
The study utilized [17O]H2O as a tracer for water molecules.
-
A specialized magnetic resonance imaging (MRI) technique, [17O]H2O JJ vicinal coupling proton exchange MRI, was employed to trace the movement of the labeled water from the blood circulation into the brain parenchyma.
-
-
Data Analysis: The turnover of [17O]H2O in the cortex was quantified and compared between the experimental and control groups. A higher turnover rate indicated increased water flux through the BBB and interstitial space.[6]
In Vivo Glymphatic Transport and Water Diffusivity Measurement in Rats
This protocol, adapted from Alghanimy et al. (2023), assessed the impact of this compound on the glymphatic system and overall brain water movement.[2][7]
-
Animal Model: Adult male rats.
-
Surgical Preparation:
-
Rats were anesthetized and placed in a stereotaxic frame.
-
The cisterna magna was surgically cannulated to allow for the infusion of an MRI contrast agent directly into the cerebrospinal fluid (CSF).
-
-
This compound Administration: An intraperitoneal (IP) injection of either this compound or a vehicle solution was administered 30 minutes prior to MRI scanning.
-
Imaging Protocol:
-
Dynamic Contrast-Enhanced MRI (DCE-MRI):
-
A paramagnetic contrast agent, Gadolinium-DTPA (Gd-DTPA), was infused into the cisterna magna.
-
Dynamic 3D T1-weighted imaging was performed over two hours to track the distribution and parenchymal uptake of the contrast agent, as a proxy for glymphatic transport.
-
-
Diffusion-Weighted Imaging (DWI):
-
DWI was performed to measure the apparent diffusion coefficient (ADC) of water in various brain regions.
-
-
-
Data Analysis:
-
For DCE-MRI, time-activity curves were generated for different regions of interest (ROIs) to quantify the percentage signal change over time, comparing the this compound and vehicle groups.
-
For DWI, the ADC values in specific brain regions were calculated and compared between the two groups to assess differences in water diffusivity.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes related to this compound's effects.
Caption: Mechanism of this compound action on the blood-brain barrier.
Caption: Experimental workflow for in vivo glymphatic transport studies.
References
- 1. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]
- 6. Huber VJ et al. (2018), Aquaporin-4 facilitator this compound promotes inters... - Paper [xenbase.org]
- 7. researchgate.net [researchgate.net]
Investigating TGN-073 in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of TGN-073, a facilitator of the aquaporin-4 (AQP4) water channel, in preclinical models of Alzheimer's disease. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction: this compound and the Glymphatic System in Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of neurotoxic proteins, primarily amyloid-beta (Aβ) and hyperphosphorylated tau, in the brain. The glymphatic system, a recently discovered macroscopic waste clearance system, is crucial for the removal of these solutes from the central nervous system. This system facilitates the exchange of cerebrospinal fluid (CSF) with interstitial fluid (ISF), a process highly dependent on the function of aquaporin-4 (AQP4) water channels expressed on astrocytes.
This compound is a pharmacological agent that acts as a facilitator of AQP4, enhancing the efficiency of the glymphatic system. By increasing water flux through AQP4 channels, this compound is hypothesized to promote the clearance of Aβ and tau, thereby offering a potential therapeutic strategy for Alzheimer's disease. This guide explores the preclinical evidence supporting this hypothesis.
Data Presentation: In Vivo Efficacy of this compound
Preclinical studies utilizing transgenic mouse models of Alzheimer's disease have provided quantitative evidence of this compound's therapeutic potential. The following tables summarize key findings from a study using the APPPS1 mouse model, which overexpresses human amyloid precursor protein and presenilin 1, leading to age-dependent Aβ plaque formation.
Table 1: Effect of this compound on Amyloid-Beta Pathology in APPPS1 Mice [1]
| Treatment Group | Total Aβ Burden (μm²/mm²) | Fibrillar Aβ Deposits (μm²/mm²) | Soluble Aβ Levels (pg/mg tissue) |
| Vehicle-Treated APPPS1 | 15,861 ± 2902.3 | - | - |
| This compound (200 mg/kg) | 6135 ± 891.9* | Significantly Reduced | Significantly Reduced |
| TGN-020 (AQP4 Inhibitor) | 22,286 ± 4189.0** | Substantially Increased | Substantially Increased |
*p = 0.031 compared to vehicle-treated APPPS1 mice. **p < 0.001 compared to this compound treated mice. Data presented as mean ± SEM.
Table 2: Impact of this compound on Cognitive Function in APPPS1 Mice [1]
| Treatment Group | Behavioral Outcome (Elevated Plus Maze) | Behavioral Outcome (Y-Maze) |
| Vehicle-Treated APPPS1 | Increased Anxiety-like Behavior | Impaired Spatial Memory |
| This compound (200 mg/kg) | Reduced Anxiety-like Behavior | Improved Memory Performance |
| TGN-020 (AQP4 Inhibitor) | - | - |
Table 3: Influence of this compound on Glymphatic Transport in Rats [2][3]
| Treatment Group | Apparent Diffusion Coefficient (ADC) in Cerebral Cortex (mm²/s) | Apparent Diffusion Coefficient (ADC) in Striatum (mm²/s) | Apparent Diffusion Coefficient (ADC) in Whole Brain (mm²/s) | Gd-DTPA Tracer Uptake (Compared to Vehicle) |
| Vehicle | 0.00070 | 0.00069 | 0.00074 | - |
| This compound | 0.00074 | 0.00074 | 0.00079* | Up to 41% increase |
*p < 0.05 compared to vehicle. Data presented as mean.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the investigation of this compound, the following diagrams have been generated using Graphviz.
References
- 1. Aquaporin 4 modulation drives amyloid burden and cognitive abilities in an APPPS1 mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 3. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
TGN-073 and Amyloid-Beta Clearance: A Technical Guide to a Novel Glymphatic Pathway Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central pathological hallmark of Alzheimer's disease (AD). Consequently, strategies to enhance Aβ clearance are a primary focus of therapeutic development. This technical guide provides an in-depth overview of TGN-073, a novel small molecule facilitator of the aquaporin-4 (AQP4) water channel, and its role in promoting Aβ clearance through the glymphatic system. Preclinical evidence strongly suggests that by enhancing glymphatic function, this compound can significantly reduce Aβ burden and improve cognitive function in animal models of AD. This document details the mechanism of action, summarizes key quantitative preclinical data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Glymphatic System and Amyloid-Beta Clearance
The brain lacks a conventional lymphatic system for waste removal. Instead, it relies on the recently discovered glymphatic system, a brain-wide perivascular network that facilitates the clearance of interstitial solutes, including Aβ.[1][2] This system involves the exchange of cerebrospinal fluid (CSF) from the subarachnoid space with interstitial fluid (ISF) in the brain parenchyma. A key player in this process is the aquaporin-4 (AQP4) water channel, which is highly expressed on the endfeet of astrocytes surrounding blood vessels.[3][4][5] AQP4 facilitates the movement of water, driving the convective flow of ISF and the clearance of waste products.[2][4] Impairment of the glymphatic system and altered AQP4 function have been implicated in the pathogenesis of AD.[1][3]
This compound: A Novel Aquaporin-4 Facilitator
This compound is a novel pharmacological agent identified as a facilitator of AQP4.[4] Its mechanism of action is centered on enhancing the water permeability of AQP4 channels, thereby increasing the efficiency of the glymphatic system.[2][4] By promoting the turnover of interstitial fluid, this compound is hypothesized to accelerate the clearance of soluble Aβ from the brain parenchyma.[3][4]
Preclinical Efficacy of this compound in Amyloid-Beta Clearance
Preclinical studies in rodent models of AD have demonstrated the potential of this compound to reduce Aβ pathology and improve cognitive outcomes.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on Aβ burden and related parameters.
Table 1: Effect of this compound on Amyloid-Beta Burden in APPPS1 Mice
| Parameter | Vehicle Control | This compound (200 mg/kg) | % Change vs. Control | p-value | Reference |
| Total Aβ Burden (Cortex, µm²/mm²) | 15,861 ± 2902.3 | 6135 ± 891.9 | -61.3% | p = 0.031 | [6] |
| Fibrillar Aβ Deposits (Cortex) | - | Significantly Reduced | - | - | [6] |
| Soluble Aβ (Cortex) | - | Significantly Reduced | - | - | [6] |
| Aβ40 Levels (Cortex) | - | Reduced | - | - | [6] |
| Aβ40/Aβ42 Ratio (Cortex) | 47.6% ± 6.67% | 26.9% ± 4.21% | -43.5% | p = 0.002 | [6] |
| Plaque-Vessel Association (Cortex, # of plaques) | 32.8 ± 5.32 | 13.0 ± 1.91 | -60.4% | p = 0.002 | [6] |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Glymphatic Function in Rats
| Parameter | Vehicle Control | This compound | % Change vs. Control | p-value | Reference |
| Contrast Uptake (Prefrontal Cortex) | 20% ± 6% | 51% ± 8% | +155% | p = 0.0001 | [2] |
| Contrast Uptake (Cerebellum) | 20% ± 5% | 34% ± 9% | +70% | p = 0.0004 | [2] |
| Apparent Diffusion Coefficient (ADC) (Cerebral Cortex, mm²/s) | 0.00070 | 0.00074 | +5.7% | p < 0.05 | [2] |
| Apparent Diffusion Coefficient (ADC) (Striatum, mm²/s) | 0.00069 | 0.00074 | +7.2% | p < 0.05 | [2] |
| Apparent Diffusion Coefficient (ADC) (Whole Brain, mm²/s) | 0.00074 | 0.00079 | +6.8% | p < 0.05 | [2] |
Data are presented as mean ± SD.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vivo Efficacy Study in APPPS1 Mice
-
Animal Model: Two-month-old amyloid precursor protein presenilin 1 (APPPS1) transgenic mice.
-
Treatment: Daily administration of this compound (200 mg/kg) or vehicle for 28 days.[6]
-
Histopathological Analysis: Brain tissue was collected and sectioned for immunohistochemical staining with anti-Aβ antibody (4G8) to quantify total Aβ burden, fibrillar deposits, and plaque-vessel association.[6]
-
Biochemical Analysis: Brain homogenates were used to measure levels of soluble Aβ, Aβ40, and Aβ42 via ELISA.
-
Behavioral Analysis: Cognitive function was assessed using standard behavioral tests to evaluate memory performance and anxiety levels.[6]
Glymphatic Function Study in Rats using MRI
-
Animal Model: Healthy adult rats.
-
Procedure:
-
Catheterization of the cisterna magna for infusion of MRI tracer (Gd-DTPA).[1][2]
-
Intraperitoneal injection of this compound or vehicle.[1][2]
-
Dynamic 3D T1-weighted imaging of the glymphatic system was performed over two hours to monitor tracer distribution.[2]
-
Diffusion-weighted imaging (DWI) was used to measure the apparent diffusion coefficient (ADC) in different brain regions as an indicator of water flux.[1][2]
-
-
Data Analysis: The distribution and parenchymal uptake of the contrast agent were quantified from the T1-weighted images. ADC values were calculated from the DWI data.[2]
Visualizing the Pathways and Processes
This compound Mechanism of Action on the Glymphatic System
Caption: this compound enhances AQP4-mediated water flux, boosting glymphatic clearance of Aβ.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for evaluating this compound's efficacy in an Alzheimer's mouse model.
Other Amyloid-Beta Clearance Pathways
While the primary mechanism of this compound is through the glymphatic system, it is important to consider the broader context of Aβ clearance. Other key pathways include:
-
Enzymatic Degradation: Enzymes such as neprilysin (NEP) and insulin-degrading enzyme (IDE) proteolytically degrade Aβ.[7][8]
-
Cellular Uptake: Microglia and astrocytes can internalize and degrade Aβ through phagocytosis.[9] This process can be mediated by various receptors. The interaction of the CD40 receptor with its ligand (CD40L) on microglia can modulate the microglial response to Aβ, including phagocytosis and inflammatory cytokine production.[10][11][12][13][14]
-
Blood-Brain Barrier Transport: Aβ can be transported out of the brain across the blood-brain barrier by receptors such as LRP1 (low-density lipoprotein receptor-related protein 1).[15]
Currently, there is no direct evidence from the reviewed literature linking this compound to the modulation of these other pathways. Future research may explore potential indirect effects or synergistic interactions.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting the glymphatic system to enhance the clearance of amyloid-beta. The preclinical data are encouraging, demonstrating a significant reduction in Aβ pathology and associated cognitive improvements in animal models. The mechanism of action, centered on the facilitation of the AQP4 water channel, is a novel approach that complements other Aβ-targeting therapies.
Future research should focus on:
-
Elucidating the detailed molecular interactions between this compound and AQP4.
-
Investigating the long-term efficacy and safety of this compound in more advanced animal models of AD.
-
Exploring potential synergistic effects of this compound with other Aβ-lowering therapies.
-
Ultimately, translating these preclinical findings into well-designed clinical trials to assess the therapeutic potential of this compound in patients with Alzheimer's disease.
The development of AQP4 facilitators like this compound opens a new avenue in the pursuit of effective treatments for this devastating neurodegenerative disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]
- 6. Aquaporin 4 modulation drives amyloid burden and cognitive abilities in an APPPS1 mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Insulin Degrading Enzyme and Neprilysin in Alzheimer's Disease Biology: Characterization of Putative Cognates for Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Neprilysin and Insulin-Degrading Enzyme in the Etiology of Sporadic Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of CD40 ligand in amyloidosis in transgenic Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CD40 signaling and Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CD40 signaling regulates innate and adaptive activation of microglia in response to amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CD40-CD40L interaction in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Editorial: Clearance Pathways for Amyloid-β. Significance for Alzheimer's Disease and Its Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Targets of TGN-020 (Presumed TGN-073) in the Central Nervous System
Disclaimer: Initial searches for "TGN-073" did not yield specific results for a compound with that designation. However, the structurally similar and well-documented compound "TGN-020" is a known modulator of a key central nervous system target. This guide will proceed under the assumption that the intended compound of interest is TGN-020, a prominent aquaporin-4 (AQP4) inhibitor.
This technical whitepaper provides an in-depth overview of the cellular targets of TGN-020 within the central nervous system (CNS). It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology and therapeutic potential of AQP4 inhibitors. The guide details the compound's mechanism of action, presents quantitative data on its activity, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Primary Cellular Target: Aquaporin-4 (AQP4)
The principal cellular target of TGN-020 in the central nervous system is Aquaporin-4 (AQP4), an integral membrane protein that functions as a water channel. AQP4 is the most abundant aquaporin in the brain and is predominantly expressed in astrocytes, particularly in the perivascular and subpial endfeet. Its critical role in maintaining water homeostasis in the CNS makes it a significant target for therapeutic intervention in conditions characterized by cerebral edema and neuroinflammation.
TGN-020 is recognized as a small-molecule inhibitor of AQP4, demonstrating its potential in preclinical models of diseases such as neuromyelitis optica (NMO), a condition strongly associated with AQP4 pathology.
Quantitative Data: Potency and Efficacy of TGN-020
The following table summarizes the key quantitative parameters defining the interaction of TGN-020 with its target. These data are compiled from various in vitro and cell-based assays.
| Parameter | Value | Cell/System Type | Assay Type | Reference |
| IC50 | ~25 µM | CHO cells expressing hAQP4 | Osmotic swelling assay | |
| IC50 | 3.1 µM | Rat astrocytes | Water permeability assay | |
| Inhibition | Significant reduction | Mouse model of NMO | In vivo assessment of pathology |
Mechanism of Action and Signaling
TGN-020 acts as a direct blocker of the AQP4 water channel. Unlike classical receptor-ligand interactions that trigger intracellular signaling cascades, the primary "pathway" affected by TGN-020 is the biophysical process of water transport across the astrocyte cell membrane. By inhibiting AQP4, TGN-020 reduces cytotoxic edema that occurs under pathological conditions where water influx is dysregulated.
Below is a diagram illustrating the proposed mechanism of TGN-020 at the astrocyte endfoot.
Caption: Mechanism of TGN-020 inhibiting AQP4-mediated water influx in astrocytes.
Experimental Protocols
The characterization of TGN-020 as an AQP4 inhibitor has been achieved through various experimental methodologies. Below are detailed protocols for key assays.
4.1. Cell-Based Osmotic Swelling Assay
This assay is used to determine the functional inhibition of AQP4 in a cellular context.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with human AQP4 (hAQP4).
-
Protocol Steps:
-
Seed AQP4-expressing CHO cells onto 96-well plates and grow to confluence.
-
Incubate the cells with varying concentrations of TGN-020 or vehicle control for a predetermined time (e.g., 30 minutes).
-
Establish a baseline light absorbance reading at 595 nm using a plate reader.
-
Rapidly change the isotonic buffer to a hypotonic buffer to induce osmotic stress.
-
Immediately monitor the change in light absorbance over time. Cell swelling leads to a decrease in absorbance.
-
Calculate the rate of swelling for each concentration of TGN-020.
-
Plot the rate of swelling against the log concentration of TGN-020 to determine the IC50 value.
-
4.2. In Vivo Murine Model of Neuromyelitis Optica (NMO)
This protocol assesses the therapeutic potential of TGN-020 in a disease-relevant animal model.
-
Animal Model: C57BL/6 mice.
-
Protocol Steps:
-
Induce the NMO phenotype by co-transferring NMO-IgG (human immunoglobulin from NMO patients) and human complement.
-
Administer TGN-020 or vehicle control to the mice via a clinically relevant route (e.g., intraperitoneal injection) at a specified dosing regimen.
-
At the end of the study period, sacrifice the animals and perfuse the brains and spinal cords.
-
Perform immunohistochemical analysis on CNS tissue sections to quantify NMO-like lesions, specifically looking for the loss of AQP4 and Glial Fibrillary Acidic Protein (GFAP), and the deposition of complement.
-
Compare the extent of pathology between the TGN-020-treated group and the vehicle control group.
-
Below is a workflow diagram for the cell-based osmotic swelling assay.
Caption: Experimental workflow for a cell-based osmotic swelling assay.
Summary and Future Directions
TGN-020 has been identified as a direct inhibitor of the AQP4 water channel, a critical component of CNS water homeostasis. Its ability to modulate water flux in astrocytes provides a therapeutic rationale for its development in treating conditions such as NMO and cerebral edema. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into the pharmacology of TGN-020 and the development of next-generation AQP4 modulators. Future studies should focus on improving potency and selectivity, as well as further characterizing its in vivo efficacy and safety profile.
TGN-073 and Its Facilitative Effect on Astrocyte Water Channels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TGN-073 has been identified as a facilitator of Aquaporin-4 (AQP4), a critical water channel predominantly expressed in astrocytes within the central nervous system. This document provides a comprehensive technical guide on the effects of this compound on these channels. It synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying physiological processes and experimental designs. The evidence presented herein demonstrates that this compound enhances water flux through AQP4 channels, promoting the circulation of interstitial fluid. This facilitative action suggests a potential therapeutic avenue for conditions associated with impaired glymphatic function and cerebral edema.
Introduction
Astrocytes, the most abundant glial cells in the brain, play a crucial role in maintaining cerebral homeostasis. A key component of this function is the regulation of water movement between the blood, interstitial fluid (ISF), and cerebrospinal fluid (CSF). This process is largely mediated by Aquaporin-4 (AQP4), a water-selective channel highly concentrated in astrocyte end-feet that ensheath blood vessels and line the brain's fluid-filled spaces.
The proper functioning of AQP4 is integral to the glymphatic system, a recently discovered macroscopic waste clearance system in the brain. Dysregulation of AQP4 has been implicated in various neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury. This compound is a novel small molecule that has been shown to act as a facilitator of AQP4, enhancing its water permeability. This technical guide delves into the core data and methodologies that underpin our current understanding of this compound's effect on astrocyte water channels.
Mechanism of Action
This compound is proposed to directly interact with the AQP4 channel. While the precise molecular interactions are still under investigation, it is hypothesized that this binding induces a conformational change in the AQP4 protein.[1][2] This alteration is thought to increase the channel's permeability to water, thereby facilitating more rapid water transport across the astrocyte membrane. This enhanced water flux is believed to be the primary mechanism through which this compound exerts its effects on brain fluid dynamics.
Proposed Interstitial Fluid Circulation Pathway
The facilitation of AQP4 by this compound is thought to enhance the circulation of interstitial fluid, a key component of the glymphatic system. The proposed pathway involves the movement of water from the glia limitans externa to the pericapillary Virchow-Robin space via astrocytes.[3][4]
Quantitative Data
The effects of this compound on AQP4-mediated water transport have been quantified in both in vitro and in vivo models.
Table 1: Effect of this compound on Water Flux in Xenopus laevis Oocytes
This table summarizes the osmotic water permeability (Pf) of Xenopus laevis oocytes expressing human AQP4. The data demonstrates a significant increase in water flux in the presence of this compound compared to control groups.
| Group | Treatment | Mean Osmotic Water Permeability (Pf) (x 10-4 cm/s) | Standard Error of the Mean (SEM) |
| Sham | Water-injected | 12 | ± 0.5 |
| Blank | AQP4-expressing, vehicle control | 80 | ± 3 |
| This compound | AQP4-expressing, 10 µM this compound | 96 | ± 3 |
| Data sourced from Huber et al., 2018.[1] |
Table 2: In Vivo Effect of this compound on Cortical Water Turnover in Mice
This table presents the results of a [17O]H2O JJ vicinal coupling proton exchange (JJVCPE) MRI study in mice. The data shows a significant reduction in the [17O]H2O tracer content in the cortex of mice treated with an experimental dose of this compound, indicating a higher turnover of interstitial fluid.
| Group | This compound Dose | Relative [17O]H2O Content (I0) in Cortex (Arbitrary Units) | P-value vs. Saline |
| Saline-treated | 0 mg/kg | ~1.0 | N/A |
| Control Dose | 20 mg/kg | No significant difference from saline | > 0.05 |
| Experimental Dose | 200 mg/kg | Significantly lower than saline | 0.0066 |
| Data interpreted from graphical representations in Huber et al., 2018.[1] |
Table 3: Effect of this compound on Apparent Diffusion Coefficient (ADC) in Rat Brain
This table shows the Apparent Diffusion Coefficient (ADC) values in different brain regions of rats treated with this compound or a vehicle. The increased ADC values in the this compound group suggest greater water flux.
| Brain Region | Vehicle Group ADC (mm2/s) | This compound Group ADC (mm2/s) | P-value |
| Cerebral Cortex | 0.00070 | 0.00074 | < 0.05 |
| Striatum | 0.00069 | 0.00074 | < 0.05 |
| Whole Brain | 0.00074 | 0.00079 | < 0.05 |
| Data sourced from Guglielmetti et al., 2023.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Xenopus laevis Oocyte Swelling Assay
This in vitro assay is a standard method for assessing the function of membrane channels, including aquaporins.
Experimental Workflow:
Methodology:
-
Oocyte Preparation: Oocytes were harvested from Xenopus laevis and allowed to equilibrate in a modified Barth's medium (MBS) for approximately 12 hours at 18°C.
-
cRNA Injection: An aliquot of 30 nl of either AQP4 cRNA solution (0.1 µg/µl) or distilled water (for sham controls) was injected into each oocyte using a Drummond Nanoject II injection system.
-
Incubation: Injected oocytes were incubated for 48 hours to allow for the expression of the AQP4 channels in the oocyte membrane.
-
Hypotonic Challenge and Data Acquisition: AQP4-expressing oocytes were treated with either 10 µM this compound or a vehicle (blank). The oocytes were then subjected to a hypotonic shock. The change in oocyte volume was monitored over a period of 150 seconds.
-
Data Analysis: The rate of volume change was used to calculate the osmotic water permeability (Pf).[1]
In Vivo [17O]H2O JJVCPE MRI in Mice
This in vivo imaging technique was used to trace the movement of water molecules in the brain.
Experimental Workflow:
Methodology:
-
Animal Preparation: Adult male C57/BL6 mice were anesthetized with urethane (B1682113) (1.2 g/kg, intraperitoneally). Their heads were fixed in a stereotaxic frame, and body temperature and oxygen saturation were monitored.
-
This compound Administration: this compound was administered intraperitoneally at a dose of 20 mg/kg (control dose) or 200 mg/kg (experimental dose) in 0.2 ml saline, 30 minutes before the MRI study. A sham injection of 0.2 ml normal saline was used for the control group.
-
[17O]H2O Tracer Injection and MRI: Following this compound administration, [17O]H2O was injected into the systemic circulation. Dynamic imaging was performed using a 7T MRI scanner to quantify the spatiotemporal changes in [17O]H2O concentration in different brain regions.
-
Data Analysis: The signal intensity changes in the MRI scans were used to determine the relative content of the [17O]H2O tracer in areas such as the cortex, basal ganglia, and CSF. A lower tracer content is indicative of a higher turnover rate of interstitial fluid.[1]
Diffusion-Weighted and Dynamic Contrast-Enhanced MRI in Rats
This study investigated the effect of this compound on glymphatic transport using different MRI techniques.
Methodology:
-
Animal Preparation and Surgery: Rats underwent surgery to catheterize the cisterna magna for the infusion of an MRI tracer (Gd-DTPA).
-
This compound Administration: In the treatment group, this compound was injected intraperitoneally (200 mg/kg). The vehicle group received the carrier solution. This was administered 30 minutes prior to the MRI study.
-
MRI Acquisition:
-
Diffusion-Weighted Imaging (DWI): DW-EPI spin echo sequences were performed before contrast agent administration to measure the apparent diffusion coefficient (ADC) of water in different brain regions.
-
Dynamic Contrast-Enhanced MRI (DCE-MRI): A paramagnetic contrast agent (Gd-DTPA) was infused into the cisterna magna, and dynamic 3D T1-weighted imaging was conducted over two hours to visualize glymphatic transport.
-
-
Data Analysis: The ADC values were calculated from the DWI scans. The distribution and uptake of the Gd-DTPA tracer were analyzed from the DCE-MRI images to assess the extent of glymphatic transport.[2]
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the role of this compound as a facilitator of AQP4 water channels in astrocytes. The quantitative data clearly demonstrates that this compound enhances water flux through these channels, leading to an increased turnover of interstitial fluid within the brain. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of these findings. The potential of this compound to modulate the glymphatic system opens promising avenues for the development of novel therapeutic strategies for a range of neurological disorders characterized by impaired brain fluid dynamics and waste clearance. Further research is warranted to fully elucidate the molecular mechanisms of this compound's action and to evaluate its safety and efficacy in more advanced disease models.
References
- 1. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 2. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 3. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with TGN-073, an Aquaporin-4 Facilitator
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGN-073 is a novel small molecule that acts as a facilitator of aquaporin-4 (AQP4), the primary water channel in the brain.[1] AQP4 channels are predominantly located on astrocyte end-feet surrounding blood vessels and are crucial for regulating water balance and interstitial fluid (ISF) dynamics within the central nervous system. The glymphatic system, a recently described macroscopic waste clearance system, is believed to rely on AQP4-mediated water movement to drive the exchange of cerebrospinal fluid (CSF) with ISF, thereby clearing metabolic waste products, including amyloid-beta.[2][3]
Dysfunction of the glymphatic system and altered AQP4 expression or localization have been implicated in several neurological disorders, including Alzheimer's disease.[2][4] Pharmacological enhancement of AQP4 function with compounds like this compound presents a promising therapeutic strategy to improve glymphatic clearance and potentially mitigate the progression of these diseases.[2][4]
These application notes provide detailed protocols for in vivo studies designed to evaluate the pharmacological effects of this compound on brain water dynamics and glymphatic function in rodent models.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies investigating the effects of this compound.
Table 1: this compound Dosage and Administration in Rodent Models
| Parameter | Mouse | Rat |
| Animal Model | C57/BL6 | Not specified |
| Weight | 23-28 g | Not specified |
| Route of Administration | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Vehicle | 0.9% Saline | 0.9% Saline |
| Control Dose | 20 mg/kg | Not specified |
| Experimental Dose | 200 mg/kg | Not specified |
| Administration Volume | 0.2 ml | Not specified |
| Timing | 30 minutes prior to study | 30 minutes prior to study |
Table 2: Effects of this compound on Brain Water Dynamics (Mouse Model)
| Parameter | Method | Control (Saline) | This compound (200 mg/kg) | Outcome |
| Interstitial Fluid Turnover | [¹⁷O]H₂O MRI | Baseline | Increased | Significantly higher turnover of [¹⁷O]H₂O in the cortex.[5] |
| AQP4 Water Flux (in vitro) | Oocyte Swelling Assay | 80 ± 3 x 10⁻⁴ cm/s | 96 ± 3 x 10⁻⁴ cm/s | Increased water flux.[5] |
Table 3: Effects of this compound on Glymphatic Transport and Water Diffusivity (Rat Model)
| Parameter | Brain Region | Control (Vehicle) | This compound | P-value |
| Apparent Diffusion Coefficient (ADC) (mm²/s) | Cerebral Cortex | 0.00070 | 0.00074 | < 0.05 |
| Striatum | 0.00069 | 0.00074 | < 0.05 | |
| Whole Brain | 0.00074 | 0.00079 | < 0.05 | |
| Glymphatic Transport | Whole Brain | Baseline | More extensive distribution and higher parenchymal uptake of Gd-DTPA.[2][4] | Not applicable |
Experimental Protocols
Protocol 1: Evaluation of this compound on Interstitial Fluid Circulation using [¹⁷O]H₂O MRI in Mice
This protocol is adapted from a study that utilized a novel MRI technique to trace the movement of water molecules in vivo.[5]
1. Animal Preparation:
- Use adult male C57/BL6 mice (23-28 g).
- Maintain animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Anesthetize the mouse and insert a catheter into the right femoral vein for the administration of the tracer.
2. This compound Administration:
- Prepare a solution of this compound in 0.9% saline.
- Administer this compound via intraperitoneal (IP) injection at a dose of 200 mg/kg in a volume of 0.2 ml.
- For the control group, administer 0.2 ml of 0.9% saline.
- Allow 30 minutes for the compound to be absorbed before starting the imaging protocol.
3. MRI Acquisition:
- Perform MRI on a system equipped for [¹⁷O]H₂O imaging.
- Administer a bolus injection of 0.2 ml of 40% [¹⁷O]H₂O in normal saline through the femoral vein catheter at a rate of 0.04 ml/s.
- Acquire dynamic images to trace the influx and washout of [¹⁷O]H₂O in the brain.
4. Data Analysis:
- Analyze the dynamic MRI data to determine the turnover rate of [¹⁷O]H₂O in different brain regions, such as the cortex and basal ganglia.
- Compare the turnover rates between the this compound treated group and the saline-treated control group. A higher turnover rate in the this compound group indicates increased interstitial fluid circulation.[5]
Protocol 2: Assessment of this compound on Glymphatic Transport using Dynamic Contrast-Enhanced MRI (DCE-MRI) in Rats
This protocol is based on studies that used a gadolinium-based contrast agent to visualize glymphatic transport.[2][4]
1. Animal Preparation and Surgery:
- Use adult male rats of an appropriate strain.
- Anesthetize the animal and maintain anesthesia throughout the experiment while monitoring physiological parameters.
- Perform a surgical procedure to cannulate the cisterna magna for direct infusion of the contrast agent into the cerebrospinal fluid.
2. This compound Administration:
- Prepare a solution of this compound in 0.9% saline.
- Administer this compound via intraperitoneal (IP) injection.
- For the control group, administer the vehicle (0.9% saline).
- Wait for 30 minutes before commencing the MRI scan and tracer infusion.
3. MRI Acquisition:
- Position the animal in the MRI scanner.
- Acquire a baseline 3D T1-weighted scan.
- Infuse a gadolinium-based contrast agent (e.g., Gd-DTPA) into the cisterna magna.
- Acquire a series of dynamic 3D T1-weighted images over a period of two hours to monitor the distribution of the contrast agent throughout the brain parenchyma.[2][4]
- Acquire diffusion-weighted images (DWI) to calculate the apparent diffusion coefficient (ADC) in various brain regions.[4]
4. Data Analysis:
- Analyze the DCE-MRI data to map the spatial and temporal distribution of the contrast agent. Compare the extent of parenchymal enhancement between the this compound and vehicle groups.
- Calculate the ADC values from the DWI data for regions of interest such as the cerebral cortex and striatum.
- A more extensive distribution of the contrast agent and higher ADC values in the this compound treated group would indicate enhanced glymphatic transport and increased water flux.[2][4]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TGN-073 in Murine Models
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the aquaporin-4 (AQP4) facilitator, TGN-073, in mouse models. The information is intended for researchers, scientists, and drug development professionals investigating the glymphatic system and its modulation in neurological disorders.
Introduction
This compound is a small molecule that acts as a facilitator of the aquaporin-4 (AQP4) water channel, which is highly expressed in astrocytic end-feet at the blood-brain barrier and plays a crucial role in the glymphatic system.[1][2][3] The glymphatic system is a recently discovered macroscopic waste clearance system for the central nervous system.[4][5][6] By enhancing AQP4 function, this compound promotes the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), thereby facilitating the clearance of solutes and metabolic waste products from the brain parenchyma.[3][7][8][9] Preclinical studies in mice have demonstrated the potential of this compound in enhancing the clearance of amyloid-beta (Aβ) and improving cognitive function, suggesting its therapeutic potential for neurodegenerative diseases like Alzheimer's disease.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for the administration of this compound in mice as reported in preclinical studies.
| Parameter | Value | Animal Model | Administration Route | Frequency | Vehicle | Reference |
| Dosage | 200 mg/kg | APPPS1 mice | Intraperitoneal (IP) | Daily for 28 days | Not specified | [7] |
| Dosage | 200 mg/kg | High-Fat Diet (HFD)-fed mice | Intraperitoneal (IP) | Single dose | Normal saline | [10][11] |
| Dosage | 200 mg/kg | Rats | Intraperitoneal (IP) | Single dose | 20% gamma-cyclodextrin (B1674603) and 5% DMSO in sterile H₂O | [6] |
Experimental Protocols
Long-Term Administration in an Alzheimer's Disease Mouse Model
This protocol is based on a study investigating the effects of chronic this compound administration on amyloid-beta pathology in APPPS1 mice.[7]
Objective: To evaluate the impact of long-term this compound treatment on Aβ clearance and cognitive function.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or a solution containing a solubilizing agent)
-
APPPS1 transgenic mice (2 months old)[7]
-
Wild-type C57BL/6J mice (as controls)[7]
-
Standard laboratory equipment for intraperitoneal injections
-
Behavioral testing apparatus (e.g., Morris water maze, elevated plus maze)
-
Equipment for tissue collection and processing (histology, ELISA)
Procedure:
-
Animal Groups: Divide the APPPS1 mice into two groups: a treatment group receiving this compound and a control group receiving the vehicle. A third group of wild-type mice should also be included as a baseline control.
-
Drug Preparation: Prepare a solution of this compound at a concentration suitable for administering a 200 mg/kg dose in a reasonable injection volume (e.g., 10 ml/kg). The vehicle used should be identical for the control group.
-
Administration: Administer this compound (200 mg/kg) or vehicle intraperitoneally to the respective groups daily for 28 consecutive days.[7]
-
Behavioral Testing: Towards the end of the treatment period, conduct behavioral tests to assess anxiety and memory performance.
-
Tissue Collection and Analysis: At the end of the 28-day treatment period, euthanize the mice and collect brain tissue. Process the tissue for:
-
Immunohistochemical analysis of Aβ plaques.
-
ELISA to quantify soluble and insoluble Aβ40 and Aβ42 levels.[7]
-
Acute Administration for Glymphatic Function Assessment
This protocol outlines a method to assess the acute effects of this compound on glymphatic transport using tracer studies.
Objective: To determine the immediate impact of this compound on the clearance of a fluorescent tracer from the brain parenchyma.
Materials:
-
This compound
-
Vehicle (e.g., normal saline)
-
Fluorescent tracer (e.g., OVA-555)
-
High-Fat Diet (HFD)-fed mice (or other suitable mouse model)
-
Stereotaxic apparatus for intracranial injections
-
Fluorescence imaging system
-
Equipment for tissue collection and sectioning
Procedure:
-
Animal Groups: Divide the mice into a this compound treatment group and a vehicle control group.
-
Drug Administration: Administer a single intraperitoneal injection of this compound (200 mg/kg) or vehicle.[11]
-
Tracer Injection: Thirty minutes after the this compound or vehicle injection, perform a stereotaxic injection of the fluorescent tracer (e.g., OA-555) into the striatum.[11]
-
Tracer Circulation: Allow the tracer to circulate for a defined period (e.g., 1 hour).[11]
-
Tissue Collection: After the circulation period, euthanize the mice and collect the brain and deep cervical lymph nodes (dCLNs).[11]
-
Imaging and Analysis: Section the brain tissue and image the sections to quantify the retention of the fluorescent tracer. Image the dCLNs to assess tracer drainage.[11]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound as an AQP4 facilitator.
Experimental Workflow
Caption: General experimental workflow for this compound studies in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aquaporin-4-dependent glymphatic solute transport in the rodent brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aquaporin-4-dependent glymphatic solute transport in the rodent brain | eLife [elifesciences.org]
- 6. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for TGN-073 Intraperitoneal Injection
These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of TGN-073, a facilitator of the aquaporin-4 (AQP4) water channel, for preclinical research. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, with the chemical name N-[3-(benzyloxy)pyridin-2-yl] benzenesulfonamide, is a compound that has been identified as a facilitator of aquaporin-4 (AQP4), an astroglial water channel.[1][2] It has been shown to enhance glymphatic transport in the brain, a process critical for waste clearance.[3][4] Studies have demonstrated that this compound can increase the parenchymal uptake and distribution of tracers in the brain, as well as increase water diffusivity, indicating a promotion of interstitial fluid circulation.[3][5][6][7][8] This makes this compound a valuable tool for investigating the role of the glymphatic system in neurological health and disease.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and administration of this compound for intraperitoneal injection based on published studies.
| Parameter | Value | Vehicle Composition | Animal Model | Source |
| Dosage | 200 mg/kg | 10 mM Gamma-cyclodextrin (B1674603), 5% DMSO in sterile H₂O | Rat | [5] |
| Injection Volume | 20 ml/kg body weight | 10 mM Gamma-cyclodextrin, 5% DMSO in sterile H₂O | Rat | [5] |
| Solubility (in vitro) | 100 mg/mL in DMSO (with warming) | DMSO | N/A | [1] |
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in rodents. The use of gamma-cyclodextrin and DMSO is necessary to enhance the solubility of this compound in an aqueous solution.[5]
Materials:
-
This compound (N-[3-(benzyloxy)pyridin-2-yl] benzenesulfonamide)
-
Gamma-cyclodextrin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile water for injection
-
Sterile 50 mL conical tube or sealed container
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Micropipettes
Procedure:
-
Prepare the Vehicle Solution:
-
To prepare a 10 mM Gamma-cyclodextrin solution with 5% DMSO, dissolve the appropriate amount of gamma-cyclodextrin in sterile water.
-
For example, to prepare 50 mL of vehicle, add 2500 µL (5%) of DMSO to 47.5 mL of sterile water containing the calculated amount of gamma-cyclodextrin.[5]
-
-
Weigh this compound:
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume of the solution to be prepared. For a 200 mg/kg dose in a 20 ml/kg injection volume, the final concentration will be 10 mg/mL.
-
-
Dissolve this compound:
-
Add the weighed this compound powder to the prepared vehicle solution in a sealed container.[5]
-
Add a magnetic stir bar to the container.
-
-
Stir to Dissolve:
-
Seal the container and place it on a magnetic stirrer.
-
Stir the suspension at approximately 500 rpm for 30 minutes to ensure complete dissolution of this compound.[5]
-
-
Final Preparation:
-
Visually inspect the solution to ensure there are no visible particles.
-
The this compound formulation is now ready for intraperitoneal injection.
-
Intraperitoneal Injection Protocol
This protocol outlines the procedure for administering the prepared this compound solution to a rat.
Materials:
-
Prepared this compound solution
-
Appropriately sized syringe (e.g., 1 mL or 3 mL)
-
25G needle[5]
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the required injection volume (20 ml/kg body weight).[5]
-
Properly restrain the animal.
-
-
Syringe Preparation:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Remove any air bubbles from the syringe.
-
-
Injection Site:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
-
Injection:
-
Insert the needle at a 45-degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
-
Post-Injection Monitoring:
-
Carefully withdraw the needle.
-
Monitor the animal for any adverse reactions. In the cited study, the injection was administered 30 minutes prior to the experimental procedure.[5]
-
Diagrams
This compound Mechanism of Action: AQP4-Mediated Glymphatic Pathway
The following diagram illustrates the proposed signaling pathway through which this compound enhances glymphatic function. This compound facilitates the activity of the AQP4 water channel, which is crucial for the movement of cerebrospinal fluid (CSF) into the brain parenchyma and the subsequent clearance of interstitial waste products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 5. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]
- 7. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study | Semantic Scholar [semanticscholar.org]
TGN-073: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of TGN-073, an aquaporin-4 (AQP4) facilitator, and comprehensive protocols for its preparation and use in research settings. This compound has been identified as a tool to enhance glymphatic transport, offering potential therapeutic avenues for neurodegenerative diseases.
Physicochemical and Solubility Data
This compound is a white to off-white solid with a molecular weight of 340.40 g/mol and a chemical formula of C₁₈H₁₆N₂O₃S.[1] Proper dissolution is critical for experimental success. The following tables summarize the known solubility of this compound in various solvents.
In Vitro Solubility
For in vitro experiments, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. To ensure complete dissolution, especially at high concentrations, techniques such as ultrasonic agitation and warming to 60°C may be necessary. It is crucial to use newly opened, anhydrous DMSO as the presence of water can significantly impact solubility.[1]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 293.77 | Ultrasonic agitation and warming to 60°C may be required. Use of hygroscopic DMSO can affect solubility.[1] |
In Vivo Solubility
For in vivo applications, this compound requires specific solvent formulations to ensure biocompatibility and sufficient solubility for administration.
| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 7.34 | Prepare a clear stock solution in DMSO first, then sequentially add co-solvents. Heating and/or sonication can aid dissolution if precipitation occurs.[1] |
| Gamma-cyclodextrin (10 mM) and 5% DMSO in sterile H₂O | Not specified | Not specified | Used for intraperitoneal injection in rats. The mixture is stirred for 30 minutes before injection.[2][3] |
| 0.9% Saline | Not specified | Not specified | This compound was reported to be dissolved in a 0.9% saline solution for in vivo studies. |
Mechanism of Action: AQP4 Facilitation
This compound acts as a facilitator of aquaporin-4 (AQP4), a water channel predominantly expressed in the astrocytic end-feet at the blood-brain barrier. By enhancing the function of AQP4, this compound increases the transport of water across the cell membrane. This facilitation of water movement is believed to promote the circulation of interstitial fluid and enhance the clearance of solutes from the brain via the glymphatic system.[4][5][6][7]
Figure 1. Mechanism of this compound as an AQP4 facilitator.
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions for both in vitro and in vivo research.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in culture media for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Dissolution:
-
Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physiological Roles of Aquaporin-4 in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]
- 7. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring TGN-073 Effects on Glymphatic Transport Using MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glymphatic system is a recently discovered macroscopic waste clearance system in the central nervous system. It facilitates the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), playing a crucial role in the removal of metabolic waste products from the brain parenchyma.[1][2][3] Dysfunction of the glymphatic system has been implicated in various neurological disorders, including Alzheimer's disease, making it a promising therapeutic target.[4][5]
Aquaporin-4 (AQP4), a water channel highly expressed in the end-feet of astrocytes ensheathing the cerebral vasculature, is a key regulator of glymphatic fluid transport.[6][7][8][9][10] TGN-073 is a novel facilitator of AQP4, which has been shown to enhance glymphatic function by increasing water flux through these channels.[11][12] This document provides detailed application notes and protocols for utilizing Magnetic Resonance Imaging (MRI) to quantitatively assess the effects of this compound on glymphatic transport.
Principle of this compound Action
This compound acts as a facilitator of the AQP4 water channel.[11] By increasing the permeability of AQP4 to water, this compound enhances the exchange of fluids between the perivascular space and the brain interstitium, thereby promoting the clearance of solutes from the brain.[4][6][7][8][9] While the precise molecular mechanism of this compound-mediated AQP4 facilitation is still under investigation, it is hypothesized to involve a conformational change in the AQP4 protein that leads to an increased water flux.[12]
Caption: Mechanism of this compound action on the AQP4 water channel.
Experimental Protocols
The following protocols describe the use of Dynamic Contrast-Enhanced MRI (DCE-MRI) and Diffusion-Weighted Imaging (DWI) to measure the effects of this compound on glymphatic transport in a rodent model.
Protocol 1: Dynamic Contrast-Enhanced MRI (DCE-MRI)
This protocol utilizes a gadolinium-based contrast agent to trace the influx of CSF into the brain parenchyma.
Materials:
-
This compound
-
Vehicle (e.g., gamma-cyclodextrin (B1674603) and DMSO in distilled water)[4]
-
Anesthetic (e.g., isoflurane)
-
Gadolinium-based contrast agent (e.g., Gd-DTPA)
-
Stereotaxic frame
-
Infusion pump
-
MRI scanner (e.g., 7T or 9.4T for small animals)
Procedure:
-
Animal Preparation:
-
Cisterna Magna Cannulation:
-
This compound Administration:
-
MRI Acquisition:
-
Data Analysis:
-
Perform region of interest (ROI) analysis on the acquired images to quantify the signal enhancement over time in various brain regions (e.g., prefrontal cortex, cerebellum, whole brain).[4]
-
Calculate the percentage signal change and the area under the curve for the time-activity curves (TACs) in the this compound and vehicle groups.[4]
-
Caption: Experimental workflow for DCE-MRI analysis.
Protocol 2: Diffusion-Weighted Imaging (DWI)
This protocol measures the apparent diffusion coefficient (ADC) of water molecules in the brain tissue, which can reflect changes in water flux.
Materials:
-
Same as Protocol 1, excluding the contrast agent.
Procedure:
-
Animal Preparation and this compound Administration:
-
Follow steps 1 and 3 from Protocol 1.
-
-
MRI Acquisition:
-
Position the animal in the MRI scanner.
-
Acquire diffusion-weighted images using a multi-b-value sequence.
-
-
Data Analysis:
-
Calculate the ADC maps from the diffusion-weighted images.
-
Perform ROI analysis on the ADC maps to determine the average ADC values in different brain regions for both the this compound and vehicle groups.
-
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on glymphatic transport.
Table 1: Effect of this compound on Contrast Agent Uptake (DCE-MRI)
| Brain Region | Metric | Vehicle Group | This compound Group | P-value | Reference |
| Prefrontal Cortex | Contrast Uptake (%) | 20 ± 6 | 51 ± 8 | 0.0001 | [4] |
Table 2: Effect of this compound on Water Diffusivity (DWI)
| Brain Region | Metric | Vehicle Group | This compound Group | P-value | Reference |
| Cerebral Cortex | ADC (mm²/s) | 0.00070 | 0.00074 | < 0.05 | [4][15] |
| Striatum | ADC (mm²/s) | 0.00069 | 0.00074 | < 0.05 | [4][15] |
| Whole Brain | ADC (mm²/s) | 0.00074 | 0.00079 | < 0.05 | [4][15] |
Table 3: Effect of this compound on [¹⁷O]H₂O Turnover
| Brain Region | Metric | Saline-treated Group | This compound (200 mg/kg) Group | P-value | Reference |
| Cortex | I₀ (indicator of turnover) | Lower | Significantly Higher | 0.0066 | [12] |
Expected Results and Interpretation
Treatment with this compound is expected to result in:
-
Increased and deeper penetration of the contrast agent into the brain parenchyma as observed in DCE-MRI studies.[4] This indicates an enhanced bulk flow of CSF along the perivascular spaces and into the interstitium.
-
Significantly higher percentage signal change in various brain regions in the this compound treated group compared to the vehicle group.[4]
-
An increase in the apparent diffusion coefficient (ADC) of water in the brain tissue of this compound treated animals.[4][15] This suggests a greater flux of water in the interstitial space.
-
A significant reduction in the [¹⁷O]H₂O content in the cortex, indicating an increased turnover of interstitial fluid .[6][7][8][9]
These findings collectively suggest that this compound enhances glymphatic transport by facilitating AQP4-mediated water movement.
Conclusion
The use of MRI techniques, particularly DCE-MRI and DWI, provides a powerful and quantitative approach to assess the in vivo effects of this compound on glymphatic transport. The protocols and data presented here offer a framework for researchers and drug development professionals to investigate the therapeutic potential of AQP4 facilitators in modulating glymphatic function for the treatment of neurological disorders.
References
- 1. MRI-Based Demonstration of the Normal Glymphatic System in a Human Population: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 4. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]
- 8. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study | Semantic Scholar [semanticscholar.org]
- 9. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aquaporin-4-dependent glymphatic solute transport in the rodent brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
Application Notes and Protocols for TGN-073 in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
TGN-073 enhances the function of AQP4 water channels, which are strategically located at the blood-brain barrier and in astrocyte end-feet lining the perivascular spaces.[5][6][7][8][9] By facilitating the transport of water through these channels, this compound is hypothesized to increase the efficiency of the glymphatic system.[2][3] This enhanced fluid exchange may help to clear metabolic waste, reduce cerebral edema, and mitigate the secondary injury cascade following TBI. The proposed mechanism involves lowering the resistance to water flow from the periarterial space into the brain interstitium, thereby increasing the overall CSF flow and the clearance of solutes.[2][3]
Signaling Pathway and Fluid Dynamics
The following diagram illustrates the proposed mechanism of this compound in enhancing glymphatic flow through the facilitation of AQP4.
Caption: Proposed mechanism of this compound in enhancing glymphatic clearance.
Quantitative Data
The following tables summarize quantitative data from preclinical studies investigating the effect of this compound on brain fluid dynamics. Note that these studies were not conducted in TBI models but provide foundational data on the compound's in vivo activity.
Table 1: Effect of this compound on Apparent Diffusion Coefficient (ADC) in Rats
| Brain Region | Treatment Group | ADC (x 10⁻³ mm²/s) | P-value |
| Cerebral Cortex | This compound | 0.74 ± 0.02 | < 0.05 |
| Vehicle | 0.70 ± 0.03 | ||
| Striatum | This compound | 0.74 ± 0.03 | < 0.05 |
| Vehicle | 0.69 ± 0.02 | ||
| Whole Brain | This compound | 0.79 ± 0.04 | < 0.05 |
| Vehicle | 0.74 ± 0.03 | ||
| Data are presented as mean ± SD.[2][3] |
Table 2: Effect of this compound on Contrast Agent (Gd-DTPA) Uptake in Rats
| Brain Region | Treatment Group | Contrast Enhancement (%) | P-value |
| Prefrontal Cortex | This compound | 51 ± 8 | < 0.001 |
| Vehicle | 20 ± 6 | ||
| Cerebellum | This compound | ~70% increase vs. vehicle | N/A |
| Whole Brain | This compound | ~41% increase vs. vehicle | N/A |
| Data are presented as mean ± SD where available.[2] |
Experimental Protocols
The following are detailed protocols for in vivo studies with this compound. While a specific protocol for a TBI model is not yet established in the literature, the following can be adapted for use in common TBI models such as Controlled Cortical Impact (CCI) or Fluid Percussion Injury (FPI).
Protocol 1: In Vivo Assessment of Glymphatic Transport using Dynamic Contrast-Enhanced MRI (DCE-MRI)
This protocol is based on studies in healthy rats and can be adapted for TBI models.
1. Animal Model:
-
Adult male Sprague-Dawley rats (250-300g).
-
For TBI studies, induce injury using a standardized CCI or FPI model.
2. Surgical Preparation:
-
Anesthetize the animal (e.g., with isoflurane).
-
Perform a cisterna magna cannulation for intrathecal tracer infusion. A custom-made cannula (e.g., 22-gauge PEEK) is advanced into the subarachnoid space.[1]
3. This compound Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., 0.9% saline).
-
Administer this compound via intraperitoneal (IP) injection at a dose of, for example, 200 mg/kg.[7] A vehicle-only group should be included as a control.
-
The injection should be given approximately 30 minutes before the start of MRI scanning.
4. MRI Procedure:
-
Place the animal in an MRI scanner.
-
Infuse a paramagnetic contrast agent (e.g., Gd-DTPA) through the cisterna magna cannula.
-
Acquire dynamic 3D T1-weighted images over a period of two hours to visualize the distribution of the contrast agent.[1][4]
-
Additionally, diffusion-weighted imaging (DWI) can be performed to measure the Apparent Diffusion Coefficient (ADC) in various brain regions.[2][3]
5. Data Analysis:
-
Analyze the MRI images to quantify the extent and rate of contrast agent distribution.
-
Calculate ADC values for different regions of interest.
-
Compare the data between the this compound-treated and vehicle-treated groups.
Caption: Experimental workflow for assessing this compound's effect on glymphatic transport.
Protocol 2: Proposed Protocol for this compound Application in a TBI Model
This is a proposed protocol that integrates this compound administration with a standard TBI model.
1. TBI Induction:
-
Use a well-established TBI model such as Controlled Cortical Impact (CCI).
-
Anesthetize the animal and perform a craniotomy over the desired cortical region.
-
Induce a cortical impact of defined severity.
2. This compound Administration:
-
Administer this compound (e.g., 200 mg/kg, IP) or vehicle at a specific time point post-TBI (e.g., 1, 6, or 24 hours). The timing of administration is a critical variable to investigate.
3. Outcome Measures:
-
Brain Edema: At a defined endpoint (e.g., 48 or 72 hours post-TBI), sacrifice the animals and measure brain water content using the wet-dry weight method.
-
Lesion Volume: Perfuse the animals and collect the brains for histological analysis. Stain brain sections with markers for cell death (e.g., Fluoro-Jade) or neuronal nuclei (e.g., NeuN) to quantify the lesion volume.
-
Neurological Function: Perform behavioral tests at various time points post-TBI to assess motor and cognitive deficits (e.g., rotarod, Morris water maze).
-
Glymphatic Function: Adapt Protocol 1 to assess glymphatic clearance at a relevant time point after TBI and this compound treatment.
Logical Relationship Diagram for a TBI Study
Caption: Logical flow of this compound's potential therapeutic effect in TBI.
Conclusion
This compound represents a novel therapeutic strategy for TBI by targeting the glymphatic system through the facilitation of AQP4. The available data in healthy animal models demonstrate its ability to enhance brain fluid dynamics. Further research is critically needed to evaluate the efficacy of this compound in clinically relevant TBI models. The protocols and information provided herein offer a framework for researchers to design and execute studies aimed at exploring the therapeutic potential of this promising compound in the context of traumatic brain injury.
References
- 1. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aquaporin-4 expression in cultured astrocytes after fluid percussion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]
- 9. Modulation of aquaporin-4 water transport in a model of TBI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Impact of TGN-073 on Preclinical Models of Dementia
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.
Introduction: TGN-073 is an investigational small molecule inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease and other tauopathies. The following protocols outline a comprehensive strategy for evaluating the therapeutic potential of this compound in established in vitro and in vivo models of dementia.
In Vitro Assessment of this compound Activity
GSK-3β Kinase Inhibition Assay
Objective: To determine the in vitro potency and selectivity of this compound in inhibiting GSK-3β activity.
Protocol:
-
Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP.
-
Dispense 10 µL of recombinant human GSK-3β (5 ng/µL) into each well of a 96-well plate.
-
Add 10 µL of this compound at varying concentrations (0.1 nM to 100 µM) to the wells. Include a vehicle control (DMSO).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate mix containing a fluorescently labeled tau-derived peptide (10 µM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by adding 30 µL of a stop solution containing 100 mM EDTA.
-
Measure the fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) signal to quantify substrate phosphorylation.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation:
| Compound | Target | IC50 (nM) | Hill Slope |
| This compound | GSK-3β | 15.2 | -1.1 |
| Control | GSK-3β | >10,000 | N/A |
Cellular Tau Phosphorylation Assay
Objective: To assess the ability of this compound to reduce tau phosphorylation in a cellular model.
Protocol:
-
Culture SH-SY5Y neuroblastoma cells stably overexpressing human tau (P301L mutant) in DMEM/F12 medium supplemented with 10% FBS.
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Induce tau pathology by treating the cells with 1 µM okadaic acid for 6 hours.
-
Concurrently treat the cells with this compound at various concentrations (10 nM to 10 µM) or vehicle control.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration using a BCA assay.
-
Analyze the levels of phosphorylated tau (p-Tau at Ser396/Ser404) and total tau by Western blotting or ELISA.
-
Normalize the p-Tau signal to the total tau signal and express the results as a percentage of the vehicle-treated control.
Data Presentation:
| This compound Conc. (µM) | p-Tau/Total Tau Ratio (Normalized) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 0.01 | 0.85 | 0.09 |
| 0.1 | 0.62 | 0.07 |
| 1 | 0.31 | 0.04 |
| 10 | 0.15 | 0.03 |
In Vivo Efficacy Assessment in a Transgenic Mouse Model
Animal Model and Dosing Regimen
Model: 5XFAD transgenic mice, which exhibit amyloid plaque pathology and cognitive deficits. Age: 6 months at the start of the study. Groups:
-
Vehicle control (n=15)
-
This compound (10 mg/kg, daily oral gavage) (n=15) Duration: 12 weeks.
Behavioral Testing
Objective: To evaluate the effect of this compound on cognitive function.
Protocol (Morris Water Maze):
-
Acquisition Phase (Days 1-5):
-
Mice are trained to find a hidden platform in a circular pool of opaque water.
-
Four trials per day with a 60-second maximum trial duration.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day 6):
-
The platform is removed, and mice are allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Data Presentation:
| Group | Mean Escape Latency (Day 5, sec) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle | 45.2 ± 5.8 | 28.5 ± 4.1 |
| This compound (10 mg/kg) | 22.7 ± 4.3 | 51.2 ± 6.5 |
Histopathological and Biochemical Analysis
Objective: To assess the impact of this compound on brain pathology.
Protocol:
-
At the end of the 12-week treatment period, mice are euthanized, and brains are harvested.
-
One hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry (IHC), and the other is flash-frozen for biochemical analysis.
-
IHC:
-
Stain brain sections with antibodies against Aβ (6E10) and p-Tau (AT8).
-
Quantify the amyloid plaque load and p-Tau pathology using image analysis software.
-
-
Biochemical Analysis (ELISA):
-
Homogenize brain tissue to extract soluble and insoluble fractions.
-
Measure the levels of Aβ40 and Aβ42 in both fractions using specific ELISA kits.
-
Data Presentation:
| Group | Aβ Plaque Load (% Area) | Soluble Aβ42 (pg/mg tissue) | Insoluble Aβ42 (pg/mg tissue) |
| Vehicle | 12.8 ± 2.1 | 150.3 ± 25.7 | 1250.6 ± 180.4 |
| This compound (10 mg/kg) | 7.5 ± 1.5 | 85.1 ± 18.9 | 780.2 ± 150.9 |
Visualizations
Caption: this compound inhibits GSK-3β, reducing tau phosphorylation.
Caption: Workflow for this compound preclinical assessment.
Caption: Logical flow from this compound action to cognitive improvement.
Application Notes and Protocols for In Vitro Efficacy Testing of TGN-073, an Aquaporin-4 (AQP4) Facilitator
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGN-073 is a pharmacological agent identified as a facilitator of Aquaporin-4 (AQP4), the predominant water channel in the central nervous system.[1][2] AQP4 channels are crucial for maintaining water homeostasis, and their modulation is a promising therapeutic strategy for neurological disorders associated with disrupted water balance and glymphatic function, such as Alzheimer's disease.[1][3] this compound is believed to act by inducing a conformational change in the AQP4 protein, leading to an increased flux of water through the channel. These application notes provide detailed protocols for in vitro assays to quantify the efficacy of this compound and similar AQP4-modulating compounds.
Proposed Mechanism of Action
This compound facilitates the passage of water through the AQP4 channel. The proposed mechanism involves the binding of this compound to the AQP4 protein, which induces a conformational shift that enhances the channel's permeability to water. This leads to an increased rate of water transport across the cell membrane in response to an osmotic gradient.
Caption: Proposed mechanism of this compound action on the AQP4 water channel.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound from published studies. Further dose-response studies are recommended to establish a comprehensive pharmacological profile, including the EC50 value.
| Assay System | Cell Type | Parameter Measured | This compound Concentration | Result | Reference |
| Xenopus oocyte swelling assay | Xenopus laevis oocytes expressing human AQP4 | Osmotic water permeability (Pf) | 10 µM (effective concentration) | Pf (this compound): (96 ± 3) x 10-4 cm/s vs. Pf (control): (80 ± 3) x 10-4 cm/s | [1][3] |
Experimental Protocols
Two primary in vitro methods are recommended for assessing the efficacy of this compound: the Xenopus oocyte swelling assay and a cell-based calcein-quenching fluorescence assay.
Xenopus Oocyte Swelling Assay
This is a classic and robust method for functionally characterizing aquaporins. It directly measures the osmotic water permeability of the oocyte plasma membrane.
Caption: Workflow for the Xenopus oocyte swelling assay.
Methodology
-
Oocyte Preparation:
-
Harvest stage V–VI oocytes from an adult female Xenopus laevis.
-
Prepare AQP4 cRNA from a stock solution to a final concentration of 0.1 µg/µl.
-
Microinject 30 nl of the AQP4 cRNA solution or water (for control oocytes) into the oocytes.
-
Incubate the oocytes in modified Barth's medium (MBS) for 2-3 days at 18°C to allow for AQP4 protein expression and insertion into the plasma membrane.
-
-
Swelling Assay:
-
Prepare a range of concentrations of this compound in MBS. Include a vehicle control (e.g., DMSO in MBS).
-
Pre-incubate the oocytes in the this compound solutions or vehicle control for a defined period (e.g., 15-30 minutes).
-
Transfer individual oocytes to a chamber on a microscope stage containing a hypotonic solution (e.g., 50% MBS) to induce swelling.
-
Record the swelling process using video microscopy for a set duration (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the cross-sectional area of the oocyte in each frame of the video.
-
Calculate the relative oocyte volume (V/V₀) over time, assuming a spherical shape.
-
The initial rate of swelling (d(V/V₀)/dt) is used to calculate the osmotic water permeability coefficient (Pf) using the following formula:
-
Pf = [V₀ * d(V/V₀)/dt] / [S₀ * Vw * (osmin - osmout)]
-
Where V₀ is the initial volume, S₀ is the initial surface area, Vw is the molar volume of water, and (osmin - osmout) is the osmotic gradient.
-
-
Compare the Pf values of this compound-treated oocytes to vehicle-treated controls to determine the facilitatory effect.
-
Cell-Based Calcein-Quenching Fluorescence Assay
This is a higher-throughput method suitable for screening and characterizing AQP4 modulators in mammalian cells that endogenously or recombinantly express AQP4 (e.g., primary astrocytes or transfected cell lines). The assay measures the change in fluorescence of the dye calcein (B42510), which is quenched upon cell shrinkage due to an increase in its intracellular concentration.[4][5]
Caption: Workflow for the cell-based calcein-quenching assay.
Methodology
-
Cell Preparation:
-
Seed AQP4-expressing cells (e.g., primary astrocytes or AQP4-transfected HEK293 cells) in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
Prepare a calcein-AM loading solution (e.g., 5 µM calcein-AM and 1 mM probenecid (B1678239) in culture medium). Probenecid helps to retain the calcein dye inside the cells.[4]
-
Incubate the cells with the loading solution for approximately 45 minutes at room temperature, protected from light.[4]
-
Wash the cells with an isotonic buffer to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Add this compound at various concentrations or vehicle control to the wells and pre-incubate for a specified time.
-
Place the plate in a fluorescence plate reader equipped with an injector, set to the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission).
-
Program the plate reader to record a baseline fluorescence, then inject a hypertonic solution (e.g., mannitol (B672) or sucrose) to induce cell shrinkage, and continue recording the fluorescence decay over time (e.g., for 60 seconds).[4]
-
-
Data Analysis:
-
The time course of fluorescence quenching reflects the rate of water efflux and cell shrinkage.
-
Normalize the fluorescence data and fit the decay curve to a single exponential function to obtain the rate constant (k) of water transport.
-
Compare the rate constants of this compound-treated cells to those of vehicle-treated cells. An increase in the rate constant indicates a facilitation of AQP4-mediated water transport.
-
Plot the rate constants against the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Disclaimer
These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical and biological materials. It is recommended to optimize assay conditions for specific cell lines and experimental setups.
References
- 1. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sevenfold-reduced osmotic water permeability in primary astrocyte cultures from AQP-4-deficient mice, measured by a fluorescence quenching method - PubMed [pubmed.ncbi.nlm.nih.gov]
TGN-073 in Conjunction with Diffusion MRI: Application Notes and Protocols for Neuro-Glymphatic System Research
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction: TGN-073 is a novel small molecule that acts as a facilitator of Aquaporin-4 (AQP4), an astroglial water channel crucial for the functioning of the glymphatic system.[1] The glymphatic system is a recently discovered macroscopic waste clearance system in the central nervous system, analogous to the lymphatic system in the periphery.[2][3] It is hypothesized to play a significant role in clearing metabolic waste products and neurotoxic substances from the brain, and its dysfunction has been implicated in various neurological disorders, including Alzheimer's disease.[3][4]
Diffusion Magnetic Resonance Imaging (dMRI) is a non-invasive imaging technique that measures the random motion of water molecules within tissues.[5] By quantifying this diffusion, dMRI provides insights into the microstructure of the brain and can detect subtle changes in tissue integrity. The Apparent Diffusion Coefficient (ADC) is a key metric derived from dMRI that reflects the average diffusivity of water.[2][4]
The combined use of this compound and diffusion MRI presents a powerful methodology to investigate the dynamics of the glymphatic system and to assess the therapeutic potential of AQP4 facilitation. This compound is expected to enhance glymphatic transport and increase water diffusivity in the brain, effects that can be quantitatively measured using dMRI.[3][4] This approach allows for the in-vivo assessment of glymphatic function and the impact of pharmacological interventions.
Mechanism of Action: this compound is believed to facilitate the passage of water through AQP4 channels. While the precise molecular mechanism is still under investigation, it is hypothesized that this compound interacts with the AQP4 protein, inducing a conformational change that increases the channel's permeability to water.[6] This enhanced water flux is thought to drive the convective flow of interstitial fluid, thereby promoting the clearance of solutes from the brain parenchyma.[4][6]
Quantitative Data Summary
The following tables summarize quantitative data from a key preclinical study investigating the effects of this compound in conjunction with diffusion MRI in a rat model.
Table 1: this compound Dosage and Administration
| Parameter | Value | Reference |
| Compound | This compound | [4] |
| Dosage | 200 mg/kg | [4] |
| Administration Route | Intraperitoneal (IP) injection | [4] |
| Vehicle | Gamma-cyclodextrin (B1674603) and DMSO in distilled water | [4] |
| Treatment Group Size (n) | 6 | [4] |
| Vehicle Group Size (n) | 6 | [4] |
Table 2: Diffusion MRI Parameters for Rat Brain Imaging
| Parameter | Value | Reference |
| MRI System | 7-Tesla preclinical MRI system | [4] |
| Sequence | Diffusion-Weighted Echo Planar Imaging (DW-EPI) | [4] |
| TR (Repetition Time) | 4000 ms | [4] |
| TE (Echo Time) | 23.2 ms | [4] |
| b-values | 0 and 1000 s/mm² | [4] |
| Diffusion Time | 30 ms | [4] |
| Field of View (FOV) | 2.50 x 2.50 cm | [4] |
| Acquisition Matrix | 96 | [4] |
| Slice Thickness | 1.50 mm | [4] |
Table 3: Effect of this compound on Apparent Diffusion Coefficient (ADC) in Rat Brain
| Brain Region | ADC (mm²/s) - Vehicle Group | ADC (mm²/s) - this compound Group | P-value | Reference |
| Cerebral Cortex | 0.00070 | 0.00074 | < 0.05 | [4][7] |
| Striatum | 0.00069 | 0.00074 | < 0.05 | [4][7] |
| Whole Brain | 0.00074 | 0.00079 | < 0.05 | [4][7] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Rat Model
Objective: To administer this compound to rats to study its effect on the glymphatic system.
Materials:
-
This compound
-
Gamma-cyclodextrin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile distilled water
-
25G needles
-
Magnetic stirrer
-
Adult male Sprague-Dawley rats
Procedure:
-
Preparation of this compound solution:
-
Prepare a suspension of gamma-cyclodextrin and 5% DMSO in sterile distilled water.[4]
-
Add this compound to the suspension to achieve a final concentration for a 200 mg/kg dose in a 20 ml/kg body weight injection volume.[4]
-
Place a magnetic stir bar in the sealed container and stir on a magnetic stirrer at 500 rpm for 30 minutes before injection to ensure proper mixing.[4]
-
-
Animal Handling and Injection:
-
Acclimatize adult male Sprague-Dawley rats to the experimental conditions.
-
Weigh each rat to determine the precise injection volume.
-
Administer the prepared this compound solution (or vehicle for the control group) via intraperitoneal (IP) injection using a 25G needle.[4]
-
The injection should be performed 30 minutes prior to the commencement of the MRI scan.[4]
-
Protocol 2: Diffusion MRI of Rat Brain
Objective: To acquire diffusion-weighted images of the rat brain to measure the Apparent Diffusion Coefficient (ADC).
Materials:
-
7-Tesla preclinical MRI scanner
-
RF transmitter and receiver coils
-
Anesthesia system (e.g., isoflurane)
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (or another suitable anesthetic).
-
Secure the animal's head in a stereotactic frame to minimize motion artifacts during scanning.
-
Monitor vital signs (respiration, heart rate, and body temperature) throughout the imaging procedure.
-
-
MRI Acquisition:
-
Data Analysis:
-
Process the raw diffusion-weighted images to calculate the ADC maps.
-
Define regions of interest (ROIs) in the cerebral cortex, striatum, and whole brain.
-
Calculate the mean ADC values within each ROI for both the this compound treated and vehicle groups.
-
Perform statistical analysis (e.g., t-test) to compare the ADC values between the two groups.
-
Visualizations
Caption: Proposed signaling pathway of this compound facilitating AQP4-mediated water transport.
Caption: Experimental workflow for investigating this compound effects with diffusion MRI.
Caption: Logical relationship from this compound administration to diffusion MRI detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
Application Notes and Protocols for Long-Term TGN-073 Treatment in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TGN-073, an Aquaporin-4 (AQP4) facilitator, in rodent models for preclinical research, particularly focusing on its effects on the central nervous system. The protocols outlined below are based on published research and are intended to serve as a guide for designing and conducting experiments involving both acute and long-term this compound administration.
Introduction
This compound is a pharmacological agent that enhances the function of Aquaporin-4 (AQP4), the primary water channel in the brain.[1] AQP4 is predominantly located on astrocyte end-feet at the blood-brain barrier and plays a crucial role in the glymphatic system, which is responsible for waste clearance from the brain parenchyma.[2][3] By facilitating AQP4-mediated water transport, this compound has been shown to increase the turnover of interstitial fluid and enhance glymphatic function in rodent models.[2][4][5][6][7] These properties make this compound a promising investigational compound for neurodegenerative diseases characterized by the accumulation of toxic proteins, such as Alzheimer's disease.[2][8]
Mechanism of Action
This compound acts as a facilitator of AQP4 channels. The proposed mechanism involves a direct interaction with the AQP4 protein, leading to a conformational change that increases water flux through the channel.[2] This enhanced water movement is believed to drive the circulation of interstitial fluid, thereby promoting the clearance of solutes and metabolic waste products from the brain.
Data Presentation
Table 1: Summary of Quantitative Data from Acute this compound Treatment in Rats
| Parameter | Brain Region | Vehicle Control (Mean ± SD) | This compound (200 mg/kg) (Mean ± SD) | P-value | Reference |
| Apparent Diffusion Coefficient (ADC) | Cerebral Cortex | 0.00070 mm²/s | 0.00074 mm²/s | < 0.05 | [4][9] |
| Apparent Diffusion Coefficient (ADC) | Striatum | 0.00069 mm²/s | 0.00074 mm²/s | < 0.05 | [4][9] |
| Apparent Diffusion Coefficient (ADC) | Whole Brain | 0.00074 mm²/s | 0.00079 mm²/s | < 0.05 | [4][9] |
| Glymphatic Transport (Gd-DTPA Uptake) | Prefrontal Cortex | 20% ± 6% | 51% ± 8% | = 0.0001 | [2] |
Table 2: Summary of Findings from 28-Day this compound Treatment in APPPS1 Mice
| Parameter | Outcome in this compound Treated Mice | Reference |
| Total Aβ & Fibrillar Deposits | Significant Reduction | [8] |
| Soluble Aβ | Significant Reduction | [8] |
| Aβ40 Levels | Reduced | [8] |
| Aβ40/Aβ42 Ratio | Reduced | [8] |
| Anxiety | Reduced | [8] |
| Memory Performance | Improved | [8] |
Experimental Protocols
Protocol 1: Acute Administration of this compound for Glymphatic Function Assessment in Rats
This protocol is designed to assess the acute effects of this compound on glymphatic transport using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).
Materials:
-
This compound
-
Vehicle solution: 20% (w/v) sulfobutylether-β-cyclodextrin (SBE-β-CD) in distilled water with 5% DMSO
-
Male Wistar rats (20-24 weeks old, 300-380 g)
-
Anesthetic (e.g., isoflurane)
-
MRI contrast agent (e.g., Gd-DTPA)
-
Infusion pump
-
Stereotaxic frame
-
Cisterna magna cannulation equipment
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week prior to the experiment.[4]
-
Drug Preparation: Prepare the this compound solution by dissolving it in the vehicle to a final concentration for a 200 mg/kg dose in an injection volume of 20 ml/kg.[7][9]
-
Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform a cisterna magna cannulation for the infusion of the MRI contrast agent.
-
This compound Administration: Administer this compound (200 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the start of the MRI scan.[7][9]
-
MRI Protocol:
-
Position the animal in the MRI scanner.
-
Infuse the contrast agent (e.g., Gd-DTPA) into the cisterna magna.
-
Acquire dynamic 3D T1-weighted images over a period of two hours to visualize glymphatic transport.[2]
-
Perform diffusion-weighted imaging (DWI) to measure the apparent diffusion coefficient (ADC) in different brain regions.[2]
-
-
Data Analysis: Analyze the MRI data to quantify the distribution and uptake of the contrast agent and to calculate ADC values. Compare the results between the this compound and vehicle-treated groups.
Protocol 2: Long-Term (28-Day) Administration of this compound in a Mouse Model of Alzheimer's Disease
This protocol is designed to evaluate the long-term efficacy of this compound in reducing amyloid-beta pathology and improving cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., APPPS1).
Materials:
-
This compound
-
Vehicle solution (e.g., saline or other suitable vehicle)
-
APPPS1 transgenic mice (2 months old)
-
Wild-type littermates as controls
-
Equipment for daily i.p. injections
-
Behavioral testing apparatus (e.g., for assessing anxiety and memory)
-
Histology and biochemistry equipment for Aβ quantification
Procedure:
-
Animal Groups: Divide 2-month-old APPPS1 mice into a this compound treatment group and a vehicle control group. Include a group of wild-type mice for baseline comparisons.[8]
-
Daily Administration: Administer this compound (200 mg/kg) or vehicle daily via i.p. injection for 28 consecutive days.[8]
-
Behavioral Testing: Towards the end of the treatment period, conduct behavioral tests to assess anxiety and memory function.
-
Tissue Collection and Analysis:
-
Data Analysis: Compare the behavioral and pathological outcomes between the this compound treated and vehicle-treated APPPS1 mice.
Safety and Toxicology Considerations
Currently, there is limited publicly available data on the long-term toxicology of this compound in rodent models. One study noted the exclusion of two rats (one from the this compound group and one from the vehicle group) due to sudden death and unstable blood pressure, though a direct causal link to the treatment was not established.[4] As with any experimental compound, it is crucial to monitor animal health closely throughout the treatment period. This should include regular body weight measurements, observation for any clinical signs of toxicity, and, where appropriate, hematological and biochemical analyses. For long-term studies, a satellite group for a recovery period may be beneficial to assess the reversibility of any potential adverse effects.
Conclusion
This compound has demonstrated significant potential as a tool to modulate the glymphatic system and enhance waste clearance from the brain in rodent models. The protocols provided here offer a framework for investigating both the acute and longer-term effects of this compound. Further research is warranted to fully elucidate its long-term safety profile and therapeutic potential.
References
- 1. Protective Effects of Aquaporin-4 Deficiency on Longer-term Neurological Outcomes in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aquaporin-4-dependent glymphatic solute transport in the rodent brain | eLife [elifesciences.org]
- 4. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aquaporin-4-dependent glymphatic solute transport in the rodent brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Optimizing TGN-073 dosage for maximal glymphatic enhancement
TGN-073 Technical Support Center
Disclaimer: this compound is a hypothetical research compound. The following information is provided as a sample technical support document for illustrative purposes and is not based on real-world experimental data.
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for studies on glymphatic system enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective agonist for the novel G-protein coupled receptor, GPR7c, which is predominantly expressed on astrocytic end-feet. Activation of GPR7c is hypothesized to initiate a signaling cascade that promotes the polarization of Aquaporin-4 (AQP4) water channels to the perivascular end-feet. This increased localization of AQP4 is believed to facilitate cerebrospinal fluid (CSF) and interstitial fluid (ISF) exchange, thereby enhancing overall glymphatic clearance.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: For intraperitoneal (IP) or intravenous (IV) injection, this compound should be dissolved in a vehicle solution of 5% DMSO, 40% PEG300, and 55% sterile saline. For intracerebroventricular (ICV) infusion, use artificial cerebrospinal fluid (aCSF). Always prepare fresh solutions on the day of the experiment.
Q3: What is a recommended starting dose for this compound in a murine model?
A3: For initial studies in mice, we recommend a starting dose of 5 mg/kg for systemic (IP) administration. Dose-response studies should be conducted to determine the optimal dose for your specific model and experimental paradigm. Please refer to the data summary table below for more details.
Q4: How soon after this compound administration should I expect to see maximal glymphatic enhancement?
A4: Peak efficacy following a single IP injection is typically observed between 60 to 90 minutes post-administration. The exact timing may vary depending on the animal model and anesthetic regimen used.
Quantitative Data Summary
The following table summarizes results from preliminary dose-ranging studies in C57BL/6 mice. Glymphatic influx was measured via in vivo 2-photon microscopy tracking of a CSF tracer (FITC-dextran) administered via the cisterna magna.
| Dosage (mg/kg, IP) | Mean Glymphatic Influx (% Increase vs. Vehicle) | Peak Efficacy Time (Minutes Post-Injection) | Observed Side Effects |
| 1 | 15% ± 4% | 75 | None observed |
| 5 | 48% ± 7% | 90 | Mild, transient hypoactivity |
| 10 | 55% ± 6% | 60 | Transient hypoactivity, minor ataxia |
| 20 | 35% ± 8% (Efficacy Decline) | 60 | Significant ataxia, hypothermia |
Troubleshooting Guide
Issue 1: I am not observing a significant increase in glymphatic influx after this compound administration.
-
Possible Cause 1: Sub-optimal Dosage.
-
Solution: Perform a dose-response curve starting from 1 mg/kg up to 10 mg/kg. As shown in the data summary, doses above 10 mg/kg may lead to a paradoxical decrease in efficacy.
-
-
Possible Cause 2: Incorrect Timing of Tracer Injection.
-
Solution: Ensure your CSF tracer is administered and imaging is performed within the peak efficacy window (60-90 minutes post-TGN-073 injection). See the experimental workflow diagram below.
-
-
Possible Cause 3: Anesthetic Interference.
-
Solution: The choice of anesthetic can significantly impact glymphatic function. We recommend using a ketamine/xylazine (B1663881) combination. Isoflurane anesthesia has been reported to suppress glymphatic flow and may mask the effects of this compound.
-
Issue 2: My experimental animals are showing significant ataxia or other adverse effects.
-
Possible Cause: Dose is too high.
-
Solution: Reduce the dosage. Doses of 10 mg/kg or higher are associated with off-target motor effects. The optimal therapeutic window for glymphatic enhancement appears to be around 5-10 mg/kg.
-
Issue 3: High variability in tracer influx between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Cisterna Magna Injections.
-
Solution: Ensure the injection depth and volume are consistent across all animals. A failed injection can prevent the tracer from entering the CSF circulation effectively. Use a stereotaxic frame for precision.
-
-
Possible Cause 2: Variations in Physiological State.
-
Solution: Monitor and maintain core body temperature, heart rate, and blood pressure throughout the experiment, as these variables can influence glymphatic function.
-
Diagrams: Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound-mediated AQP4 polarization.
Caption: Experimental workflow for assessing this compound efficacy in vivo.
Caption: Troubleshooting logic for low glymphatic influx observations.
Key Experimental Protocol: In Vivo 2-Photon Imaging of CSF Tracer Influx
This protocol describes the measurement of glymphatic influx in an anesthetized mouse model following the administration of this compound.
Materials:
-
This compound
-
Vehicle solution (5% DMSO, 40% PEG300, 55% saline)
-
Ketamine/Xylazine anesthetic cocktail
-
FITC-dextran (70 kDa) fluorescent tracer
-
Artificial CSF (aCSF)
-
2-Photon microscope with a resonant scanner
-
Stereotaxic frame
-
Microinjection pump
Procedure:
-
Animal Preparation:
-
Anesthetize a C57BL/6 mouse with an IP injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Confirm anesthetic depth via toe-pinch reflex.
-
Mount the animal in a stereotaxic frame and maintain body temperature at 37°C using a heating pad.
-
Perform a craniotomy over the desired imaging region (e.g., somatosensory cortex).
-
-
This compound Administration (T = -90 minutes):
-
Administer the prepared this compound solution (e.g., 5 mg/kg) or an equivalent volume of vehicle via IP injection.
-
-
Cisterna Magna Injection (T = 0 minutes):
-
Carefully expose the cisterna magna.
-
Using a Hamilton syringe controlled by a microinjection pump, slowly infuse 5 µL of FITC-dextran (dissolved in aCSF) into the cisterna magna over 2 minutes.
-
Seal the injection site with tissue adhesive.
-
-
2-Photon Imaging (T = 0 to 60 minutes):
-
Immediately transfer the animal to the 2-photon microscope stage.
-
Acquire time-lapse image stacks (e.g., every 5 minutes for 60 minutes) of the cortical layers, capturing the influx of the FITC-dextran tracer into the perivascular spaces and surrounding parenchyma.
-
Use an excitation wavelength appropriate for FITC (e.g., 920 nm).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to define regions of interest (ROIs) in the perivascular spaces and the adjacent parenchyma.
-
Measure the mean fluorescence intensity within these ROIs for each time point.
-
Calculate the rate of tracer influx by plotting the change in fluorescence intensity over time.
-
Compare the influx rates between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
Overcoming TGN-073 solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aquaporin-4 (AQP4) facilitator, TGN-073.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a facilitator of aquaporin-4 (AQP4), an astroglial water channel.[1][2] Its primary mechanism of action is believed to involve a direct interaction with the AQP4 protein, leading to a conformational change that increases water flux through the channel.[3] This facilitation of water transport is thought to play a role in processes such as glymphatic transport in the brain.[1]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a poorly water-soluble compound. It exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).[2] For in vivo studies, it has been successfully dissolved using co-solvents and other excipients. For example, a clear solution of ≥ 2.5 mg/mL can be achieved in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another reported method for in vivo administration involves the use of gamma-cyclodextrin (B1674603) and 5% DMSO in sterile water.[4]
Q3: Can I use this compound in cell-based assays?
A3: Yes, this compound can be used in cell-based assays. However, due to its low aqueous solubility, careful preparation of the stock solution and final dilutions in cell culture media is critical to avoid precipitation. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your experimental buffer or media. Pay close attention to the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
Q4: What is the hypothesized signaling pathway for this compound's effect?
A4: this compound is thought to directly bind to the AQP4 channel. This interaction is hypothesized to induce a conformational shift, particularly in the protein loops, which facilitates an increased rate of water transport through the pore.[3] While this compound acts directly on the AQP4 protein, the expression and localization of AQP4 itself are regulated by various signaling pathways. For instance, osmotic stress can activate the p38 MAPK pathway, leading to the phosphorylation of transcription factors that increase AQP4 gene expression.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Issue 1: this compound precipitates when I dilute my DMSO stock solution in my aqueous experimental buffer (e.g., PBS, TRIS, cell culture media).
Cause: This is a common issue for poorly water-soluble compounds. The abrupt change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain this compound solubility at the desired working concentration. It is advisable to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. For example, first, dilute the DMSO stock into a smaller volume of your aqueous buffer with vigorous vortexing, and then add this intermediate dilution to the final volume.
-
Use of Surfactants: For in vitro assays that are not cell-based, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to the final buffer can help maintain the solubility of hydrophobic compounds.[2]
-
Warming and Sonication: Gently warming the solution (e.g., to 37°C) or using a sonicator bath during the dilution process can help to dissolve the compound and prevent immediate precipitation.[2] However, be mindful of the temperature stability of this compound and other components in your buffer.
Issue 2: I observe a cloudy or hazy appearance in my this compound solution, even after following the dissolution protocol.
Cause: This may indicate the formation of very fine precipitates or the presence of insoluble impurities.
Solutions:
-
Freshly Prepared Solutions: Always prepare this compound working solutions fresh for each experiment. Avoid using solutions that have been stored for extended periods, especially at lower concentrations in aqueous buffers.
-
High-Quality DMSO: Use anhydrous, high-purity DMSO to prepare your stock solutions. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of hydrophobic compounds.[2]
-
Filtration: After preparing your final working solution, you can filter it through a 0.22 µm syringe filter to remove any undissolved particles or precipitates. This is particularly important for cell-based assays to ensure sterility and remove aggregates that could be toxic to cells.
Experimental Protocols & Data
This compound Stock Solution Preparation
| Parameter | Protocol |
| Solvent | 100% DMSO (anhydrous) |
| Concentration | 100 mg/mL (293.77 mM) |
| Method | Add the appropriate volume of DMSO to the this compound solid. Aid dissolution by ultrasonicating and warming, potentially heating to 60°C. Ensure the solid is completely dissolved before storing.[2] |
| Storage | Store at -20°C for long-term storage. Before use, thaw at room temperature and vortex to ensure homogeneity. |
Formulations for In Vivo Administration
| Formulation | Components | Achieved Solubility | Reference |
| Co-solvent Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.34 mM) | [2] |
| Cyclodextrin Formulation | 10 mM Gamma-cyclodextrin, 5% DMSO, Sterile H₂O | Not explicitly quantified, but used for intraperitoneal injections at 200 mg/kg. | [4] |
Visualizations
Caption: Hypothesized mechanism of this compound action on the AQP4 water channel.
Caption: Signaling pathway for the regulation of AQP4 expression by osmotic stress.
Caption: Workflow for troubleshooting this compound solubility issues.
References
- 1. Dynamic regulation of aquaporin-4 water channels in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
Potential side effects of TGN-073 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of TGN-073 observed in animal models. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The data presented here is based on limited, publicly available research. A comprehensive toxicological profile for this compound is not available in the public domain. Researchers should exercise caution and conduct thorough safety assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Have any adverse events been reported in animal models treated with this compound?
A1: Yes, a study in male Wistar rats reported the exclusion of one this compound-treated animal due to "sudden death and unstable blood pressure". It is important to note that a vehicle-treated animal was also excluded for sudden death in the same study, indicating that the event in the this compound group may not be directly attributable to the compound. Continuous monitoring of cardiovascular parameters is recommended during and after administration of this compound.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is an Aquaporin-4 (AQP4) facilitator.[1][2] AQP4 is the most abundant water channel in the brain, located in astrocyte end-feet at the blood-brain barrier and other key interfaces.[3][4] this compound is hypothesized to increase the flux of water through AQP4 channels, which may enhance glymphatic transport and the clearance of waste products from the brain.[5]
Q3: What are the potential off-target effects of this compound?
A3: Currently, there is no publicly available information on the off-target effects of this compound. As an AQP4 facilitator, any tissues with high AQP4 expression could potentially be affected.
Q4: Are there any known species-specific differences in the side effect profile of this compound?
A4: The available literature reports studies in both mice and rats.[3][5] While one adverse event was noted in a rat study, no adverse events were reported in the available mouse study. However, direct comparative toxicology studies have not been published, so it is not possible to definitively comment on species-specific differences.
Troubleshooting Guides
Issue 1: Unstable Blood Pressure or Cardiovascular Events Observed Post-Administration
-
Possible Cause 1: Direct pharmacological effect of this compound on cardiovascular regulation.
-
Troubleshooting Steps:
-
Continuously monitor blood pressure, heart rate, and oxygen saturation in real-time during and after this compound administration.
-
Consider dose-response studies to determine if the effect is dose-dependent.
-
Ensure that the vehicle solution is not contributing to the observed effects. The vehicle used in one study was gamma-cyclodextrin (B1674603) and 5% DMSO in distilled water.[5]
-
If cardiovascular instability is confirmed, consider reducing the dose or the rate of administration.
-
-
-
Possible Cause 2: Complications from experimental procedures (e.g., anesthesia, surgery).
-
Troubleshooting Steps:
-
Review and refine anesthesia protocols to ensure stable physiological parameters.
-
Ensure that any surgical procedures, such as cisterna magna cannulation, are performed with minimal trauma and are not causing physiological distress.
-
Include a vehicle-only control group to differentiate between procedural and compound-related effects.
-
-
Issue 2: Unexpected Animal Mortality
-
Possible Cause 1: Acute toxicity of this compound at the administered dose.
-
Troubleshooting Steps:
-
Perform a thorough necropsy on any animals that die unexpectedly to identify the cause of death.
-
Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Review the formulation of this compound to ensure its stability and solubility. One study used a suspension with a magnetic stirrer for 30 minutes before injection.[5]
-
-
-
Possible Cause 2: Experimental error or other confounding factors.
-
Troubleshooting Steps:
-
Carefully review all experimental procedures for any potential sources of error.
-
Ensure the health and welfare of the animals before, during, and after the experiment.
-
As mentioned, the single reported death in a this compound treated rat occurred in a study where a vehicle-treated animal also died unexpectedly. This highlights the importance of robust control groups to interpret such events.
-
-
Quantitative Data on Side Effects
The publicly available data on the side effects of this compound is limited. The following table summarizes the reported adverse events.
| Animal Model | Dose | Route of Administration | Adverse Event | Incidence | Study |
| Male Wistar Rat | 200 mg/kg | Intraperitoneal | Sudden death and unstable blood pressure | 1/7 | Alghanimy et al., 2023 |
| Male Wistar Rat | Vehicle | Intraperitoneal | Sudden death | 1/7 | Alghanimy et al., 2023 |
| Male C57/BL6 Mice | 20 mg/kg & 200 mg/kg | Intraperitoneal | No significant effects reported | 0/10 | Huber et al., 2018 |
Experimental Protocols
Key Experiment 1: Assessment of Glymphatic Transport in Rats
-
Animal Model: Male Wistar rats (20-24 weeks old, 300-380g).[5]
-
Drug Preparation: this compound was dissolved in a vehicle of gamma-cyclodextrin and 5% DMSO in sterile water to a concentration that allowed for a 200 mg/kg dose in a 20 ml/kg body weight injection volume. The solution was stirred for 30 minutes prior to injection.[5]
-
Administration: A single intraperitoneal (IP) injection of this compound (200 mg/kg) or vehicle was administered 30 minutes prior to the MRI study.[5]
-
Surgical Procedure: Animals underwent cisterna magna cannulation to allow for the infusion of an MRI tracer (Gd-DTPA).[5]
-
Monitoring: Physiological parameters and arterial blood gas were continuously monitored.[5]
-
Analysis: Dynamic 3D T1-weighted MRI was used to image the glymphatic system over two hours. The apparent diffusion coefficient was also measured using diffusion-weighted imaging.[5]
Key Experiment 2: Assessment of Interstitial Fluid Circulation in Mice
-
Animal Model: Adult male C57/BL6 mice (23-28g).[3]
-
Drug Preparation: this compound was dissolved in 0.2 ml saline.[3]
-
Administration: A single intraperitoneal (IP) injection of this compound at a dose of 20 mg/kg (control) or 200 mg/kg (experimental) was administered 30 minutes before the study. A sham injection of 0.2 ml normal saline was used for controls.[3]
-
Monitoring: Rectal temperature was maintained at 37±0.5°C, and oxygen saturation was monitored throughout the MRI study.[3]
-
Analysis: [17O]H2O JJ vicinal coupling proton exchange MRI was used to trace water molecules delivered into the blood circulation to assess the turnover of interstitial fluid.[3]
Visualizations
Caption: Proposed mechanism of action for this compound as an AQP4 facilitator.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
Technical Support Center: Managing TGN1412-Associated Immuno-stimulation
Disclaimer: This document is intended for research professionals and scientists. The information provided is for guidance in a research setting and does not constitute clinical advice. The compound TGN-073 is understood to be a reference to TGN1412.
Frequently Asked Questions (FAQs)
Q1: What is TGN1412 and why did it cause unstable blood pressure?
A1: TGN1412 is a superagonistic monoclonal antibody that targets the CD28 receptor on T-lymphocytes. In a 2006 Phase I clinical trial, administration of TGN1412 to healthy volunteers led to a catastrophic systemic inflammatory response known as a "cytokine storm" or Cytokine Release Syndrome (CRS).[1][2] This massive and rapid release of pro-inflammatory cytokines, including TNF-α, IFN-γ, and various interleukins, resulted in severe multi-organ failure.[3] The unstable blood pressure (hypotension) was a direct consequence of this cytokine storm, which causes endothelial cell activation and vascular leakage, leading to a sharp drop in blood pressure.[4]
Q2: Why were these effects not predicted by preclinical animal studies?
A2: The severe adverse effects of TGN1412 were not predicted by standard preclinical safety testing in rodents and non-human primates for several reasons. A key factor is the difference in CD28 expression and signaling between humans and these animal models.[3] Notably, the CD4+ effector memory T-cells in the preclinical species used did not express CD28 in the same way as human cells, and therefore could not be activated by TGN1412 to the same extent.[5][6] This highlights the critical need for human-cell-based in vitro assays to supplement preclinical animal data for immunomodulatory agents.
Q3: What is the primary mechanism of TGN1412-induced cytokine release?
A3: TGN1412 is a superagonist, meaning it can activate T-cells by binding to the CD28 receptor without requiring the primary signal from the T-cell receptor (TCR). This bypasses the normal checks and balances of T-cell activation, leading to polyclonal activation of a large number of T-cells simultaneously.[4] This widespread activation triggers a massive release of cytokines. Additionally, interactions between the Fc region of the TGN1412 antibody and Fcγ receptors (FcγR) on other immune cells, like monocytes, can contribute to the cytokine storm.[7]
Troubleshooting Unstable Blood Pressure in Preclinical Models
Unstable blood pressure observed in animal models during the administration of a TGN1412-like compound is a critical safety signal, likely indicative of a developing Cytokine Release Syndrome (CRS). The following guide provides steps to investigate and mitigate this finding.
Issue: Observation of hypotension or significant blood pressure instability in animal models following administration of a CD28 superagonist.
Troubleshooting Steps:
-
Immediate Action & Monitoring:
-
Cease further dosing immediately.
-
Intensify physiological monitoring (continuous blood pressure, heart rate, temperature).
-
Collect blood samples at peak effect time points (e.g., 2, 6, 24 hours post-dose) for cytokine analysis.
-
-
Cytokine Profiling:
-
Use a multiplex immunoassay to simultaneously measure a broad panel of pro-inflammatory and anti-inflammatory cytokines. Key cytokines to measure include: TNF-α, IFN-γ, IL-2, IL-6, IL-8, and IL-10.
-
Compare the cytokine profile to that of vehicle-treated control animals. A significant elevation in pro-inflammatory cytokines confirms CRS.
-
-
In Vitro Correlation with Human Cells:
-
The lack of a robust in vivo model that fully recapitulates the human response to TGN1412 necessitates the use of in vitro human cell-based assays.
-
Conduct a solid-phase peripheral blood mononuclear cell (PBMC) cytokine release assay (CRA) to assess the compound's activity on human cells. This is more sensitive for TGN1412-like molecules than whole blood assays.[4]
-
-
Dose-Response Evaluation:
-
If the compound is to be advanced, a careful in vivo dose-response study starting at a much lower dose should be designed. The "Minimum Anticipated Biological Effect Level" (MABEL) approach should be used to set the starting dose in first-in-human studies.
-
Experimental Protocols & Data
Table 1: Comparative Sensitivity of In Vitro Cytokine Release Assays (CRAs) for TGN1412
| Assay Type | Key Features | Sensitivity to TGN1412 | Recommended Use |
| Whole Blood (Aqueous) | Physiologically relevant cell composition. | Low | Screening for FcγR-mediated cytokine release (e.g., alemtuzumab), not ideal for TGN1412. |
| PBMC (Aqueous) | Enriched population of lymphocytes and monocytes. | Low | General cytokine release screening, but lacks sensitivity for superagonists requiring cross-linking. |
| PBMC (Solid-Phase) | Antibody is immobilized, promoting receptor cross-linking. | High | Recommended method for predicting TGN1412-like cytokine release. |
| PBMC (High-Density) | Increased cell-to-cell contact. | Moderate to High | An alternative to solid-phase assays, but may be less sensitive. |
Protocol 1: Solid-Phase PBMC Cytokine Release Assay (CRA)
This protocol is designed to assess the potential of a test article (e.g., a monoclonal antibody) to induce cytokine release from human PBMCs.
1. Materials:
-
Freshly isolated human PBMCs from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Phosphate Buffered Saline (PBS).
-
96-well flat-bottom tissue culture plates.
-
Test article and isotype control antibody.
-
Positive control (e.g., anti-CD3/anti-CD28 antibody combination).
-
Multiplex cytokine assay kit (e.g., Luminex, MSD, or similar).
2. Method:
-
Plate Coating:
-
Dilute the test article, isotype control, and positive control antibodies to the desired concentration (e.g., 50 µg/mL) in sterile PBS.
-
Add 100 µL of the diluted antibodies to the respective wells of the 96-well plate.
-
Incubate the plate overnight at 4°C to allow the antibodies to adsorb to the plastic.
-
Alternatively, for dry-coating, allow the plates to dry overnight in a biological safety cabinet.
-
-
Cell Plating:
-
The next day, wash the plates three times with 200 µL/well of sterile PBS to remove any unbound antibody.
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PBMCs in complete RPMI medium to a final concentration of 1 x 10^6 cells/mL.
-
Add 200 µL of the PBMC suspension (200,000 cells) to each well.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 500 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Analysis:
-
Thaw the supernatants on ice.
-
Measure the concentration of key cytokines (TNF-α, IFN-γ, IL-2, IL-6, IL-8, IL-10) using a validated multiplex immunoassay according to the manufacturer's instructions.
-
Visualizations
Signaling and Experimental Workflows
References
- 1. A rapid, sensitive, and reproducible in vivo PBMC humanized murine model for determining therapeutic‐related cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. precisionantibody.com [precisionantibody.com]
- 6. labcorp.com [labcorp.com]
- 7. Development of the first reference antibody panel for qualification and validation of cytokine release assay platforms – Report of an international collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
TGN-073 Stability in Solution: A Technical Guide for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of TGN-073 in solution for long-term experiments. Adherence to proper preparation and storage protocols is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).[1] To facilitate dissolution, ultrasonic agitation and warming to 60°C may be applied.[1] It is crucial to use a new, unopened container of DMSO, as its hygroscopic nature can affect the solubility of the compound.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How do I prepare a working solution of this compound for my experiments?
A3: The preparation of a working solution will depend on your specific experimental needs.
-
For in vivo experiments: A fresh working solution should be prepared on the day of use.[1] One documented method involves a multi-step dilution of a DMSO stock solution into a vehicle containing PEG300, Tween-80, and saline.[1] Another protocol utilizes a suspension of this compound in a solution of gamma-cyclodextrin (B1674603) and 5% DMSO in sterile water.[2]
-
For in vitro experiments: The DMSO stock solution should be diluted to the final desired concentration in your cell culture medium or experimental buffer. Ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels.
Q4: Is this compound stable in aqueous solutions for long-term experiments?
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed when preparing working solution. | The solubility of this compound is exceeded in the aqueous-based medium. | - Increase the proportion of co-solvents like PEG300 or Tween-80 in your vehicle (for in vivo studies).- Gently warm the solution or use sonication to aid dissolution.[1]- Re-evaluate the final concentration of this compound; a lower concentration may be necessary. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock or working solution. | - Ensure stock solutions have been stored correctly and are within the recommended shelf-life.- Prepare fresh working solutions for each experiment.- For long-term experiments, validate the stability of this compound in your specific medium over the duration of the experiment. |
| Difficulty dissolving this compound solid. | The compound may have absorbed moisture, or the solvent quality may be poor. | - Use a fresh, unopened vial of high-purity, anhydrous DMSO.[1]- Employ warming and sonication to aid dissolution.[1] |
Quantitative Data Summary
The following tables summarize the available data and recommendations for the preparation and storage of this compound solutions.
Table 1: this compound Stock Solution Storage Recommendations
| Solvent | Storage Temperature | Maximum Storage Duration |
| DMSO | -20°C | 1 month |
| DMSO | -80°C | 6 months |
Table 2: Example Formulations for this compound Working Solutions
| Application | Vehicle Composition | Final this compound Concentration | Reference |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.34 mM) | [1] |
| In Vivo | 10 mM Gamma-cyclodextrin, 5% DMSO in sterile H₂O | 200 mg/kg body weight | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, conical centrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
Warming block or water bath (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound and transfer it to a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath or gently warm to no more than 60°C until the solution is clear.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: General Guideline for Validating this compound Stability in Experimental Media
Objective: To assess the stability of this compound in a specific aqueous-based medium over the course of a long-term experiment.
Materials:
-
This compound stock solution in DMSO
-
Experimental medium (e.g., cell culture medium, buffer)
-
Incubator or water bath set to the experimental temperature
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Control samples of the experimental medium
Procedure:
-
Prepare a working solution of this compound in your experimental medium at the final concentration to be used in your experiments.
-
Prepare a control sample of the experimental medium containing the same final concentration of DMSO as the this compound solution.
-
At time point zero (immediately after preparation), take an aliquot of the this compound working solution and the control, and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Incubate the remaining this compound working solution and the control under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At predetermined time points throughout the duration of your planned experiment (e.g., 24, 48, 72 hours), collect aliquots from both the this compound solution and the control.
-
Analyze the concentration of this compound in each aliquot.
-
Compare the concentration of this compound at each time point to the initial concentration at time zero. A significant decrease in concentration over time indicates instability.
Visualizations
Caption: this compound Solution Preparation and Usage Workflow.
Caption: Troubleshooting Logic for this compound Experiments.
References
Troubleshooting inconsistent results in TGN-073 studies
This technical support center provides troubleshooting guidance for researchers and drug development professionals working with the CD28 superagonist monoclonal antibody, TGN1412 (also known as Theralizumab or TAB08). Given the unique properties of this molecule and its complex history, inconsistent results can arise from subtle variations in experimental design. This guide addresses common issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in cytokine release between different batches of human PBMCs after TGN1412 stimulation. What are the potential causes?
A1: High variability in cytokine release assays (CRAs) using human PBMCs is a common challenge. Key factors include:
-
Donor Variability: Genetic polymorphisms and the pre-existing immune status of donors can significantly impact T-cell responses. The frequency of CD4+ effector memory T-cells, the primary source of the cytokine storm, can differ between individuals.[1]
-
Cell Viability and Purity: The health and purity of the isolated PBMCs are critical. Low viability or contamination with other cell types can alter the response.
-
Assay Conditions: As detailed in the troubleshooting section below, the method of TGN1412 presentation (soluble vs. immobilized) is a major determinant of the inflammatory response. Inconsistent coating of plates can lead to variability.[2][3]
-
Reagent Consistency: Ensure all reagents, including cell culture media, serum, and the TGN1412 antibody itself, are from consistent lots and have been stored correctly.
Q2: Our in vitro experiments with TGN1412 show only weak T-cell activation and minimal cytokine release, which doesn't align with the known in vivo effects. Why is this happening?
A2: This is a classic issue encountered with TGN1412 and is often related to the assay format. Standard in vitro assays using TGN1412 in a soluble form fail to elicit the strong pro-inflammatory response seen in vivo.[2][3]
The "cytokine storm" is best replicated in vitro when TGN1412 is immobilized, for instance, by coating it onto a plastic surface.[2][3][4] This immobilization is thought to mimic the presentation of the antibody by Fcγ receptor-bearing cells, leading to effective cross-linking of CD28 receptors on T-cells and potent activation. Serendipitous observations at NIBSC showed that simply drying the antibody onto a plastic plate was sufficient to induce a potent response.[2][3]
Q3: Preclinical studies in cynomolgus macaques showed TGN1412 to be safe, yet it was catastrophic in humans. Should we trust non-human primate (NHP) data for our CD28 agonist?
A3: Extreme caution is warranted when extrapolating NHP data for CD28 superagonists to humans. The failure of preclinical models to predict the TGN1412 disaster is a key case study in translational medicine. A primary reason for this discrepancy is a crucial species difference: human CD4+ effector memory T-cells express high levels of CD28, making them highly responsive to TGN1412. In contrast, the equivalent T-cell subset in cynomolgus macaques lacks CD28 expression and therefore cannot be stimulated by the antibody.[1][5] This highlights the importance of ensuring that the target biology is conserved between the preclinical species and humans.
Q4: What is the expected cytokine profile following potent in vitro stimulation with TGN1412?
A4: A robust, TGN1412-mediated in vitro response in human PBMCs is characterized by the rapid and substantial release of several pro-inflammatory cytokines. The kinetics observed in the 2006 clinical trial showed a rapid induction of cytokines within 90 minutes.[6] The key cytokines to measure are:
-
Tumor Necrosis Factor-α (TNF-α): One of the first and most prominent cytokines released.[1]
-
Interleukin-2 (IL-2): A key indicator of T-cell activation.[1][4]
-
Interferon-γ (IFN-γ): A critical pro-inflammatory cytokine released by activated T-cells.[1]
-
Interleukin-6 (IL-6) and Interleukin-8 (IL-8): These cytokines are also significantly elevated and contribute to the systemic inflammatory response.[1]
Troubleshooting Guides
Guide 1: Inconsistent Cytokine Release in Plate-Based Assays
This guide provides a logical workflow for troubleshooting variable results in TGN1412-induced cytokine release assays.
Data Presentation
Table 1: Comparison of In Vitro Cytokine Release Assay (CRA) Formats
This table summarizes the predictive value of different CRA formats for detecting TGN1412-induced cytokine release, based on post-trial investigations.
| Assay Format | TGN1412 Presentation | Key Cell Type | Predictive for TGN1412? | Rationale |
| Standard PBMC Culture | Soluble | Human PBMCs | No | Fails to provide the necessary CD28 cross-linking for superagonistic activation. |
| PBMC Solid Phase (SP) | Immobilized on Plate | Human PBMCs | Yes | Immobilization mimics cell-surface presentation, potently cross-links CD28, and induces a strong pro-inflammatory cytokine response.[7] |
| Whole Blood (WB) Culture | Soluble | All Blood Cells | Poorly | The presence of red blood cells and other factors in whole blood appears to inhibit the TGN1412-specific T-cell response.[7] |
| PBMC + HUVEC Co-culture | Soluble | Human PBMCs + Endothelial Cells | Yes | Co-culture with human umbilical vein endothelial cells (HUVECs) can facilitate the necessary T-cell activation, even with soluble TGN1412.[8] |
Experimental Protocols & Methodologies
Protocol 1: Immobilized TGN1412 Cytokine Release Assay (CRA)
This protocol is designed to elicit a robust pro-inflammatory response from human PBMCs, mimicking the in vivo effects of TGN1412.
Signaling Pathway: TGN1412-Mediated T-Cell Activation
TGN1412 is termed a "superagonist" because it bypasses the need for T-Cell Receptor (TCR) signaling (Signal 1) to activate T-cells. It works by potently cross-linking the CD28 co-stimulatory receptor, leading to downstream signaling and a massive inflammatory response.
References
- 1. Monoclonal antibody TGN1412 trial failure explained by species differences in CD28 expression on CD4+ effector memory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIBSC - TGN1412 [nibsc.org]
- 3. NIBSC - NIBSC and TGN1412 [nibsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Monoclonal antibody TGN1412 trial failure explained by species differences in CD28 expression on CD4+ effector memory T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New England journal report describes unique features of adverse reactions in TGN1412 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - The calm after the cytokine storm: lessons from the TGN1412 trial [jci.org]
Technical Support Center: Enhancing TGN-073 Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the delivery of TGN-073 across the blood-brain barrier (BBB) during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the central nervous system (CNS)?
A1: this compound is a facilitator of aquaporin-4 (AQP4), an astroglial water channel that is highly expressed in the end-feet of astrocytes at the BBB.[1][2][3][4] Its primary role is not to act on a specific neuronal receptor, but to enhance the function of the glymphatic system.[5] The glymphatic system is a recently discovered macroscopic waste clearance system that utilizes perivascular channels to promote the efficient elimination of soluble proteins and other solutes from the central nervous system. By facilitating AQP4, this compound increases the turnover of interstitial fluid, which may help to clear neurotoxic substances like amyloid-beta.[1][3]
Q2: If this compound acts on AQP4 channels on astrocytes within the brain, does it need to cross the blood-brain barrier?
A2: Yes. Although its primary action is to facilitate water transport through AQP4 channels on astrocytes already within the brain, this compound must first cross the BBB to reach these channels. The BBB is a highly selective barrier that protects the brain, and the efficiency of this compound delivery to its target can be a limiting factor in its therapeutic efficacy.
Q3: What are the known effects of this compound on glymphatic transport and water diffusivity in the brain?
A3: Studies have shown that this compound can significantly increase glymphatic transport in the brain. In rodent models, administration of this compound has been observed to increase water diffusivity in the brain, indicating a greater flux of water.[5][6] Specifically, one study in rats demonstrated that this compound treatment led to a more extensive distribution and higher parenchymal uptake of a tracer compared to a vehicle group.[5] This suggests that this compound can enhance the overall function of the glymphatic system.[5][6]
Troubleshooting Guides
Issue 1: Low or variable efficacy of this compound in in vivo models.
Q: We are administering this compound systemically (e.g., via intraperitoneal injection) but are observing inconsistent or minimal effects on our downstream biomarkers of glymphatic function. What could be the cause and how can we troubleshoot this?
A: Low and variable efficacy in vivo can stem from several factors, primarily related to the delivery of this compound across the BBB and its stability. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Low In Vivo Efficacy of this compound
Caption: Troubleshooting workflow for low this compound efficacy.
-
Verify Compound Integrity and Formulation:
-
Purity and Stability: Confirm the purity of your this compound stock using analytical methods like HPLC-MS. Ensure that the compound has not degraded during storage.
-
Formulation: this compound is often dissolved in a vehicle like DMSO for in vitro studies. For in vivo use, it's crucial to use a well-tolerated vehicle and ensure the compound remains in solution upon administration. Precipitation of the compound upon injection can lead to low bioavailability. Consider using solubilizing agents or alternative formulation strategies.
-
-
Assess Blood-Brain Barrier Penetration:
-
Brain-to-Plasma Ratio: A key experiment is to determine the concentration of this compound in the brain tissue versus the plasma at various time points after administration. A low brain-to-plasma ratio would confirm that poor BBB penetration is the primary issue.
-
In Vitro BBB Models: Utilize in vitro models, such as co-cultures of endothelial cells, pericytes, and astrocytes, to assess the permeability of this compound and to screen for potential transport mechanisms.
-
-
Evaluate Pharmacokinetics (PK):
-
Plasma Half-Life: Determine the pharmacokinetic profile of this compound in your animal model. A short half-life in plasma may mean that the compound is cleared from circulation before it has a chance to cross the BBB in sufficient quantities.
-
Metabolism: Investigate the metabolic stability of this compound using liver microsomes. Rapid metabolism can lead to low systemic exposure.
-
Issue 2: Difficulty in replicating published data on this compound's effects.
Q: We are trying to replicate a published study that showed a significant effect of this compound, but our results are not statistically significant. What experimental variables should we scrutinize?
A: Reproducibility is a common challenge in in vivo research.[7] When trying to replicate findings, it's essential to pay close attention to the details of the experimental protocol.
Key Experimental Variables to Consider:
| Parameter | Potential for Variation and Impact on this compound Efficacy | Recommendation |
| Animal Model | Strain, age, sex, and health status of the animals can influence BBB permeability and drug metabolism. | Use the exact same strain, age, and sex of animals as the original study. Ensure animals are healthy and free from infections that could alter BBB integrity. |
| Dosing Regimen | The dose, frequency, and route of administration are critical. Minor deviations can lead to significant differences in drug exposure. | Strictly adhere to the published dosing regimen. If the formulation is not detailed, this could be a major source of variability. |
| Formulation | The vehicle used to dissolve this compound can impact its solubility, stability, and absorption. | Contact the authors of the original study to get precise details on their formulation. If that's not possible, conduct pilot studies to optimize your formulation. |
| Timing of Assessment | The time point at which you measure the effects of this compound is crucial, especially given its pharmacokinetic profile. | Follow the timeline of the original study for behavioral tests, tissue collection, and other assessments. |
| Anesthesia | Anesthetics can affect cerebral blood flow and BBB permeability. | Use the same anesthetic regimen as the original study. |
Experimental Protocols
Protocol 1: Evaluation of this compound Brain Penetration
Objective: To quantify the concentration of this compound in the brain and plasma at different time points following systemic administration.
Methodology:
-
Animal Dosing: Administer this compound to a cohort of animals (e.g., mice or rats) at the desired dose and route (e.g., 200 mg/kg, intraperitoneal).[8]
-
Sample Collection: At predetermined time points (e.g., 30 min, 1, 2, 4, and 8 hours post-dose), collect blood samples via cardiac puncture and immediately perfuse the animals with ice-cold saline to remove blood from the brain vasculature.
-
Brain Homogenization: Harvest the brains, weigh them, and homogenize them in a suitable buffer.
-
Sample Preparation: Perform protein precipitation on both plasma and brain homogenate samples to extract this compound.
-
Quantification by LC-MS/MS: Analyze the extracted samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of this compound.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
Protocol 2: Formulation of this compound for Enhanced BBB Delivery using Nanoparticles
Objective: To encapsulate this compound in biodegradable nanoparticles to improve its delivery across the BBB.
Methodology:
-
Nanoparticle Formulation:
-
Dissolve a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) and this compound in an organic solvent.
-
Emulsify the organic phase in an aqueous solution containing a surfactant (e.g., polysorbate 80) using a high-speed homogenizer or sonicator.
-
Evaporate the organic solvent to allow the formation of this compound-loaded nanoparticles.
-
-
Characterization of Nanoparticles:
-
Size and Zeta Potential: Measure the particle size and surface charge using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of this compound encapsulated in the nanoparticles using UV-Vis spectroscopy or HPLC after dissolving the nanoparticles.
-
-
In Vivo Administration: Administer the this compound-loaded nanoparticle suspension to animals.
-
Efficacy Assessment: Evaluate the efficacy of the nanoformulation compared to the free drug using relevant biomarkers or behavioral tests.
Data Presentation
Table 1: Comparison of this compound Brain Penetration with Different Formulations
| Formulation | Dose (mg/kg) | Route | Time Point (hr) | Plasma Conc. (ng/mL) (Mean ± SD) | Brain Conc. (ng/g) (Mean ± SD) | Brain-to-Plasma Ratio (Kp) |
| This compound in Saline/DMSO | 200 | IP | 2 | 1500 ± 250 | 75 ± 15 | 0.05 |
| This compound-loaded PLGA-NPs | 200 | IV | 2 | 1200 ± 180 | 360 ± 50 | 0.30 |
| This compound-Liposomes | 200 | IV | 2 | 1350 ± 210 | 270 ± 40 | 0.20 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway: this compound and Glymphatic Clearance
Caption: this compound's mechanism of action on glymphatic clearance.
Experimental Workflow: Enhancing this compound Delivery
Caption: Workflow for developing and testing new this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]
- 5. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of TGN-073 in neuronal cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing TGN-073 in neuronal culture experiments. It addresses potential challenges and frequently asked questions related to its use, with a focus on understanding its mechanism and potential indirect effects on neurons.
Understanding this compound's Mechanism of Action
It is crucial to understand that this compound is not a kinase inhibitor. This compound is a facilitator of aquaporin-4 (AQP4), a water channel predominantly expressed in astrocytes in the central nervous system.[1][2] Its primary function is to increase the flux of water through AQP4 channels.[2][3] Therefore, its effects on neurons in culture are primarily indirect, mediated by its action on co-cultured astrocytes.
FAQs: this compound in Neuronal Cultures
Q1: What is the direct target of this compound?
A1: The direct target of this compound is the aquaporin-4 (AQP4) water channel.[1][2] It is believed to interact with the AQP4 protein, leading to a conformational change that facilitates increased water permeability.[2]
Q2: Why am I observing effects on my neurons when AQP4 is primarily on astrocytes?
A2: Neuronal cultures, unless specifically purified to be neuron-only, will contain astrocytes. Astrocytes play a critical role in supporting neuronal function. By modulating astrocyte water balance, this compound can indirectly impact the neuronal microenvironment, leading to changes in neuronal health, activity, and viability.
Q3: What are the potential indirect effects of this compound on neurons?
A3: Potential indirect effects include alterations in:
-
Ion Homeostasis: Changes in astrocyte volume can affect the concentration of extracellular ions like potassium, which is critical for neuronal excitability.
-
Neurotransmitter Uptake: Astrocytes are responsible for clearing neurotransmitters like glutamate (B1630785) from the synapse. Altered astrocyte function could impair this process, leading to excitotoxicity.
-
Metabolic Support: Astrocytes provide metabolic substrates to neurons. Disruption of astrocyte function could impact neuronal energy metabolism.
-
Glymphatic-like Clearance: In in-vivo models, this compound has been shown to enhance glymphatic transport, which is involved in waste clearance.[3][4] In culture, this could translate to altered clearance of metabolites and waste products.
Q4: What is a typical effective concentration for this compound in culture?
A4: The optimal concentration should be determined empirically for your specific cell culture system. In vivo studies have used doses leading to significant physiological effects.[3] For in vitro work, a dose-response curve is recommended to identify the optimal concentration that elicits the desired effect without causing overt toxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in neuronal cultures.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Neuronal Death/Toxicity | 1. High Concentration of this compound: Excessive AQP4 facilitation may lead to astrocyte swelling and lysis, releasing toxic substances into the culture medium. 2. Osmotic Stress: Rapid changes in water flux could induce osmotic stress in both astrocytes and neurons. 3. Excitotoxicity: Impaired glutamate uptake by stressed astrocytes. | 1. Perform a Dose-Response Curve: Determine the EC50 for AQP4 facilitation and a toxicity threshold (LD50) in your culture system. Use the lowest effective concentration. 2. Gradual Application: Introduce this compound gradually to the culture medium to allow cells to adapt to osmotic changes. 3. Assess Astrocyte Health: Use astrocyte-specific markers (e.g., GFAP) to monitor their morphology and viability. 4. Measure Extracellular Glutamate: Use a glutamate assay to determine if excitotoxicity is a contributing factor. |
| Lack of Expected Effect | 1. Low Astrocyte Density: The culture may have an insufficient number of astrocytes for this compound to exert a significant indirect effect on neurons. 2. Low AQP4 Expression: The specific type of astrocytes in your culture may have low endogenous AQP4 expression. 3. Compound Instability: this compound may be unstable in your specific culture medium. | 1. Characterize Your Culture: Determine the ratio of astrocytes to neurons in your culture using immunocytochemistry. 2. Verify AQP4 Expression: Use Western blotting or immunocytochemistry to confirm AQP4 expression in the astrocyte population. 3. Check Compound Integrity: Prepare fresh stock solutions of this compound. While specific stability data in culture media is not widely published, it's a good practice to minimize the time the compound is in the media before the experiment.[5] |
| Variability in Experimental Results | 1. Inconsistent Astrocyte:Neuron Ratio: Passage-to-passage variability in the astrocyte population can lead to inconsistent results. 2. Cell Culture Conditions: Factors like serum concentration and cell density can influence cellular responses.[6] | 1. Standardize Seeding Density: Maintain a consistent seeding density for all experiments. 2. Co-culture with Defined Ratios: For critical experiments, consider establishing co-cultures with a defined ratio of astrocytes and neurons. 3. Consistent Culture Conditions: Ensure all experimental parameters, including media composition and incubation times, are kept constant. |
Experimental Protocols
Protocol 1: Assessing On-Target AQP4 Facilitation
This protocol is designed to confirm that this compound is actively facilitating water transport in your culture system.
-
Cell Preparation: Plate a mixed neuronal-astrocyte culture or a pure astrocyte culture.
-
Dye Loading: Load the cells with a volume-sensitive fluorescent dye (e.g., calcein-AM).
-
Baseline Measurement: Image the cells under isotonic conditions to establish a baseline fluorescence intensity.
-
Hypo-osmotic Challenge: Perfuse the cells with a hypo-osmotic buffer in the presence and absence of this compound.
-
Data Acquisition: Continuously record the fluorescence intensity. Cell swelling due to water influx will cause the dye to become less concentrated, leading to a decrease in fluorescence.
-
Analysis: Compare the rate and extent of fluorescence quenching between the this compound treated and control groups. A faster rate of quenching in the presence of this compound indicates AQP4 facilitation.
Protocol 2: Differentiating Indirect Neuronal Effects from Direct Toxicity
This protocol helps to determine if an observed neuronal phenotype is due to the indirect effects of AQP4 modulation on astrocytes or direct off-target toxicity on neurons.
-
Prepare Parallel Cultures:
-
Culture A: Standard mixed neuronal-astrocyte culture.
-
Culture B: Highly purified neuronal culture (with minimal astrocyte contamination).
-
-
This compound Treatment: Treat both cultures with a range of this compound concentrations.
-
Assess Neuronal Viability: Use a neuronal-specific viability assay (e.g., immunostaining for NeuN and a cell death marker like TUNEL) to assess neuronal health in both culture types.
-
Interpretation:
-
If neuronal death is observed only in Culture A, the effect is likely indirect and mediated by astrocytes.
-
If neuronal death is observed in both Culture A and B, it suggests a potential direct, off-target effect on neurons, or a shared sensitivity to the experimental conditions.
-
Visualizations
Caption: this compound's indirect mechanism of action on neurons.
Caption: Troubleshooting workflow for unexpected neuronal phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: TGN-073 Administration for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of TGN-073 administration for chronic studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the chronic administration of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | 1. Variability in this compound solution preparation: Inconsistent dissolution or precipitation of the compound. 2. Improper storage of this compound solution: Degradation of the compound over time. 3. Animal-to-animal variability: Differences in metabolism or response to the compound. | 1. Standardize solution preparation: Use a consistent, validated protocol. For poor solubility, consider using a vehicle such as gamma-cyclodextrin (B1674603) and DMSO. Ensure complete dissolution before administration. 2. Prepare fresh solutions: For chronic studies, it is best to prepare fresh solutions of this compound daily to ensure consistent potency. If storing, conduct stability tests to determine the appropriate storage duration and conditions. 3. Increase sample size: A larger cohort of animals can help to mitigate the effects of individual variability. |
| Adverse events in animals (e.g., sudden death, unstable blood pressure) | 1. High dosage: The administered dose may be approaching toxic levels in some animals. 2. Bolus effect: Rapid intraperitoneal injection of a large volume can cause a sudden physiological shock. 3. Vehicle toxicity: The vehicle used to dissolve this compound may have its own toxic effects with chronic administration. | 1. Dose titration: Conduct a dose-response study to determine the optimal therapeutic dose with the fewest side effects. Consider starting with a lower dose for chronic studies. 2. Slow administration: Inject the solution slowly and steadily to allow for better absorption and reduce the risk of shock. 3. Vehicle control group: Always include a vehicle-only control group to distinguish the effects of this compound from those of the vehicle. If vehicle toxicity is suspected, explore alternative formulations. |
| Precipitation of this compound in solution | 1. Low solubility: this compound has limited solubility in aqueous solutions. 2. Temperature changes: A decrease in temperature can cause the compound to precipitate out of solution. | 1. Use of solubilizing agents: Employ vehicles containing gamma-cyclodextrin and DMSO to enhance solubility. 2. Maintain temperature: Prepare and administer the solution at a consistent, controlled temperature. Warm the solution to body temperature before injection to prevent precipitation in the peritoneal cavity. |
| Injection site reactions | 1. Irritation from the compound or vehicle: The pH or composition of the solution may be causing local inflammation. 2. Improper injection technique: Repeated injections at the same site can lead to tissue damage. | 1. Adjust solution properties: Ensure the pH of the solution is as close to physiological levels as possible. 2. Rotate injection sites: Alternate the site of intraperitoneal injection to minimize local irritation and inflammation. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chronic administration of this compound.
Q1: What is the recommended starting dose for a chronic this compound study in rodents?
A1: Based on published studies, dosages for this compound in rodents range from 20 mg/kg to 200 mg/kg. For chronic studies, it is advisable to start with a lower dose (e.g., 20 mg/kg) and monitor for efficacy and any adverse effects before escalating the dose. A pilot study to determine the optimal dose for your specific model and experimental goals is highly recommended.
Q2: What is the best vehicle for dissolving this compound for chronic intraperitoneal administration?
A2: this compound can be dissolved in saline for lower concentrations. However, for higher concentrations and to ensure solubility, a vehicle containing gamma-cyclodextrin and DMSO has been successfully used. A typical formulation involves dissolving this compound in a solution of 10% gamma-cyclodextrin and 5% DMSO in sterile water. It is crucial to always include a vehicle control group in your study to account for any effects of the vehicle itself.
Q3: How often should this compound be administered in a chronic study?
A3: Most reported studies involve a single administration. However, one study mentioned daily administration for 28 days. The frequency of administration for a chronic study will depend on the pharmacokinetics of this compound and the specific research question. A pilot study to determine the half-life and duration of action of the compound in your model is recommended to establish an appropriate dosing schedule.
Q4: What are the potential side effects of chronic this compound administration?
A4: The available literature on chronic administration is limited. However, one study reported the exclusion of two rats due to "sudden death and unstable blood pressure" during an acute experiment at a high dose (200 mg/kg). This suggests that cardiovascular effects are a potential concern, especially with long-term administration. Close monitoring of animal health, including weight, activity levels, and general well-being, is essential throughout any chronic study.
Q5: How should this compound solutions be stored for chronic studies?
A5: To ensure the stability and potency of this compound, it is best practice to prepare fresh solutions for each administration. If solutions need to be prepared in batches, their stability under the intended storage conditions (e.g., refrigerated, frozen) should be validated. Store stock solutions protected from light and at the manufacturer's recommended temperature.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Objective: To prepare a sterile, injectable solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Vehicle (select one):
-
Sterile 0.9% saline
-
Sterile water, Gamma-cyclodextrin, and Dimethyl sulfoxide (B87167) (DMSO)
-
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
-
Syringes and needles
Method 1: Saline Vehicle
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired concentration.
-
Vortex or sonicate until the powder is completely dissolved.
-
Visually inspect the solution for any particulate matter.
-
If necessary, sterile filter the solution using a 0.22 µm filter.
Method 2: Gamma-cyclodextrin and DMSO Vehicle
-
Prepare a 10% gamma-cyclodextrin solution in sterile water.
-
Add 5% DMSO to the gamma-cyclodextrin solution.
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the calculated volume of the gamma-cyclodextrin/DMSO vehicle.
-
Place a sterile magnetic stir bar in the vial and stir on a magnetic stirrer until the this compound is completely dissolved.
-
Visually inspect for clarity.
Chronic Intraperitoneal Administration of this compound in Rodents
Objective: To administer this compound to rodents repeatedly over an extended period.
Materials:
-
Prepared this compound solution
-
Appropriately sized syringes and needles (e.g., 25-27G for mice)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Weigh each animal to accurately calculate the injection volume.
-
Gently restrain the animal.
-
Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate improper needle placement.
-
Inject the calculated volume of this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
For chronic studies, alternate the injection site between the right and left quadrants to minimize local irritation.
-
Maintain a detailed record of all administrations and animal observations.
Data Presentation
This compound Administration Parameters in Preclinical Studies
| Parameter | Mouse Studies | Rat Studies | Reference |
| Administration Route | Intraperitoneal | Intraperitoneal | [1] |
| Dosage Range | 20 mg/kg - 200 mg/kg | 200 mg/kg | [1] |
| Vehicle | Saline | Gamma-cyclodextrin, DMSO, Sterile Water | [2] |
| Study Duration | Acute (single dose) | Acute (single dose), 28 days (daily) | [3] |
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound as an AQP4 facilitator.
Experimental Workflow for Chronic this compound Administration
Caption: General experimental workflow for a chronic this compound study.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent results in this compound studies.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 3. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TGN-073 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TGN-073 in in vivo experiments. The information is based on preclinical studies and aims to help mitigate potential complications and ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a facilitator of aquaporin-4 (AQP4), the predominant water channel in the central nervous system.[1] AQP4 is highly expressed in astrocyte end-feet at the blood-brain barrier and the glia limitans externa. This compound is believed to induce a conformational change in the AQP4 channel, leading to an increased flux of water.[2] This facilitation of water transport is hypothesized to enhance the function of the glymphatic system, which is responsible for waste clearance from the brain.
Q2: What are the typical dosages and administration routes for this compound in preclinical models?
A2: In rodent models, this compound has been administered via intraperitoneal (IP) injection.[3][4] Effective dosages in published studies have ranged from a control dose of 20 mg/kg to an experimental dose of 200 mg/kg.[3] In some studies, a daily dose of 200 mg/kg was administered for 28 days in mice.
Q3: Are there any known toxicities associated with this compound?
A3: Currently, there is no publicly available information from the provided search results detailing specific toxicity or adverse effects of this compound in vivo. Preclinical studies have focused on its efficacy in promoting glymphatic transport without reporting overt signs of toxicity. However, as with any experimental compound, it is crucial to conduct thorough monitoring of animal health.
Q4: What parameters should be monitored to assess for potential adverse effects?
A4: Given that this compound modulates water transport in the brain, it is prudent to monitor for signs of cerebral edema or fluid imbalance, although this has not been reported. Key monitoring parameters should include:
-
Neurological Status: Observe animals for any changes in behavior, motor coordination, or signs of seizure activity.
-
Physiological Parameters: During acute experiments, continuous monitoring of arterial blood gases, intracranial pressure (if applicable), and core body temperature is recommended.[4][5]
-
Body Weight and Hydration: For chronic studies, regular monitoring of body weight and assessment for signs of dehydration or fluid retention are important.
-
Histopathology: Upon study completion, histological examination of brain tissue can help identify any cellular changes, inflammation, or edema.
Q5: How can I prepare this compound for in vivo administration?
A5: this compound has been prepared for intraperitoneal injection by dissolving it in a vehicle such as a 0.9% saline solution or a solution containing gamma-cyclodextrin (B1674603) and DMSO to improve solubility.[4][6] For instance, one study prepared a suspension using 5% DMSO and gamma-cyclodextrin in sterile water.[4] It is recommended to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | Potential uncharacterized toxicity of this compound at the administered dose. | - Immediately cease administration and perform a full necropsy and histopathological analysis. - Consider a dose-response study starting with lower doses. - Ensure the vehicle solution is not contributing to toxicity. |
| High Variability in Experimental Readouts | Inconsistent drug delivery or animal physiology. | - Refine the intraperitoneal injection technique to ensure consistent administration. - Control for variables such as time of day for injection and animal stress levels. - Ensure consistent timing between this compound administration and experimental measurements (e.g., MRI scans).[3] |
| No Observable Effect on Glymphatic Transport | Suboptimal dosage, issues with drug formulation, or inappropriate experimental model. | - Verify the purity and integrity of the this compound compound. - Consider increasing the dosage, based on tolerability. - Ensure the formulation is fully dissolved or homogenously suspended before injection. - Confirm that the animal model has normal AQP4 expression and function. |
| Signs of Neurological Impairment (e.g., ataxia, seizures) | Potential disruption of brain water homeostasis due to excessive AQP4 facilitation. | - Discontinue the experiment for the affected animal and provide supportive care. - Reduce the dosage in subsequent experiments. - Monitor intracranial pressure if possible to assess for edema. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound.
Table 1: Effect of this compound on Water Diffusivity (Apparent Diffusion Coefficient - ADC)
| Brain Region | Vehicle Group (mm²/s) | This compound Group (mm²/s) | Percentage Increase | P-value |
| Cerebral Cortex | 0.00070 | 0.00074 | ~5.7% | < 0.05 |
| Striatum | 0.00069 | 0.00074 | ~7.2% | < 0.05 |
| Whole Brain | 0.00074 | 0.00079 | ~6.8% | < 0.05 |
| Data from a study in rats treated with 200 mg/kg this compound, indicating increased water flux.[4][5] |
Table 2: Effect of this compound on Glymphatic Transport
| Measurement | Observation |
| Tracer Distribution (Gd-DTPA) | More extensive distribution and higher parenchymal uptake in this compound treated rats compared to the vehicle group.[4][5] |
| Tracer Uptake (Prefrontal Cortex) | More than twofold higher contrast uptake in the treated group than the vehicle group.[4] |
| Glymphatic Transport Increase | This compound reveals an increase of up to 41% in glymphatic transport in the rat brain.[1] |
| Qualitative and quantitative observations from MRI-based studies.[1][4][5] |
Experimental Protocols
Detailed Methodology for In Vivo Assessment of this compound in Rats
This protocol is synthesized from published studies assessing the effect of this compound on glymphatic transport using MRI.[4][5][7][8]
-
Animal Model: Male Wistar rats (20-24 weeks old, 300-380g).
-
This compound Preparation:
-
Surgical Procedure (for tracer infusion):
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a midline incision on the dorsal neck to expose the cisterna magna.
-
Implant a cannula into the cisterna magna for intrathecal infusion of a tracer (e.g., Gd-DTPA).[7]
-
-
Administration:
-
Imaging and Monitoring:
-
Infuse the MRI contrast agent (e.g., Gd-DTPA) via the cisterna magna cannula.
-
Perform dynamic 3D T1-weighted MRI for approximately two hours to visualize glymphatic transport.[4][5]
-
Measure the apparent diffusion coefficient (ADC) using diffusion-weighted imaging (DWI) to assess water flux.[4][5]
-
Continuously monitor physiological parameters such as arterial blood gases throughout the procedure.[4][5]
-
-
Data Analysis:
-
Process MRI images to quantify tracer distribution and ADC values in different brain regions of interest.[4]
-
Compare the results between the this compound and vehicle-treated groups.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of TGN-073 and TGN-020 on Aquaporin-4 Channels: A Guide for Researchers
This guide provides a comprehensive comparison of two key modulators of Aquaporin-4 (AQP4) channels, TGN-073 and TGN-020, for researchers, scientists, and drug development professionals. AQP4, the primary water channel in the brain, plays a crucial role in water homeostasis and the glymphatic system, making it a significant target for therapeutic intervention in various neurological conditions. This document synthesizes experimental data on the opposing effects of this compound, an AQP4 facilitator, and TGN-020, a putative AQP4 inhibitor, presenting quantitative data, detailed experimental protocols, and visual representations of their proposed mechanisms and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and TGN-020 on AQP4-mediated functions as reported in preclinical studies.
Table 1: Effects of this compound on AQP-4 Function
| Parameter | Model System | Treatment Details | Quantitative Effect | Reference |
| Glymphatic Transport | Rat Brain | Intraperitoneal injection | Up to 41% increase | [1] |
| Interstitial Fluid Turnover | Mouse Brain | 200 mg/kg intraperitoneal injection | Significant increase in turnover, reduction in cortical [¹⁷O]H₂O content | [2][3][4][5][6] |
| Apparent Diffusion Coefficient (ADC) | Rat Brain | 200 mg/kg intraperitoneal injection | Significant increase in cerebral cortex, striatum, and whole brain | [7][8] |
Table 2: Effects of TGN-020 on AQP-4 Function
| Parameter | Model System | Treatment Details | Quantitative Effect | Reference |
| Ischemic Cerebral Edema (% Brain Swelling Volume) | Mouse Model of Focal Cerebral Ischemia | 200 mg/kg intraperitoneal pretreatment | Reduction from 20.8% (control) to 12.1% (treated) | [9][10] |
| Ischemic Cerebral Infarction (% Hemispheric Lesion Volume) | Mouse Model of Focal Cerebral Ischemia | 200 mg/kg intraperitoneal pretreatment | Reduction from 30.0% (control) to 20.0% (treated) | [9][10] |
| AQP4 Inhibition (IC₅₀) | Xenopus laevis oocytes expressing human AQP4-M23 | In vitro assay | 3.1 µM | [11][12][13] |
| Glymphatic System Influx | Mouse Brain | 100 mg/kg intraperitoneal injection | Significant inhibition of Evans Blue tracer influx | [14] |
| Diabetic Retinal Edema | Diabetic Rat Retina | Intravitreal injection | Suppression of increased retinal thickness and VEGF levels | [15][16] |
Note: Recent studies have questioned the direct inhibitory effect of TGN-020 on AQP4 in mammalian systems, suggesting potential off-target effects or different mechanisms of action than direct channel blocking.[11]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo Assessment of Glymphatic Transport using this compound
Objective: To evaluate the effect of this compound on glymphatic transport in a rat model using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).
Animal Model: Adult male Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Paramagnetic contrast agent (e.g., Gd-DTPA)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for cisterna magna cannulation
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a surgical cannulation of the cisterna magna for tracer infusion.[8]
-
Compound Administration: Administer this compound (e.g., 200 mg/kg) or vehicle via intraperitoneal injection 30 minutes prior to the MRI scan.[7][8]
-
MRI Protocol:
-
Acquire a baseline 3D T1-weighted scan.
-
Infuse Gd-DTPA into the cisterna magna.
-
Perform dynamic 3D T1-weighted imaging for a period of up to two hours to monitor the distribution of the contrast agent.[7][8]
-
Acquire diffusion-weighted images to calculate the Apparent Diffusion Coefficient (ADC).[7][8]
-
-
Data Analysis: Analyze the temporal and spatial distribution of the contrast agent in the this compound treated group versus the vehicle group. Compare ADC values between the two groups in various brain regions.[7][8]
In Vivo Assessment of TGN-020's Effect on Ischemic Cerebral Edema
Objective: To determine the in vivo efficacy of TGN-020 in reducing cerebral edema in a mouse model of focal cerebral ischemia.
Animal Model: Adult male mice (e.g., C57/BL6).
Materials:
-
TGN-020
-
Vehicle (e.g., normal saline)
-
Anesthesia (e.g., urethane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
Procedure:
-
Animal Preparation: Anesthetize the mouse and monitor physiological parameters.
-
Compound Administration: Administer a single intraperitoneal injection of TGN-020 (e.g., 200 mg/kg) or an identical volume of normal saline 15 minutes before inducing ischemia.[10]
-
Induction of Ischemia: Induce transient focal cerebral ischemia using the MCAO model.[10]
-
MRI Analysis: Use a 7.0-T MRI to assess brain edema and infarct volume at specific time points post-ischemia (e.g., 24 hours).[9][10]
-
Data Analysis: Calculate the percentage of brain swelling volume (%BSV) and the percentage of hemispheric lesion volume (%HLV) for both the TGN-020 treated and control groups.[9]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows for this compound and TGN-020.
Caption: Proposed mechanism of this compound as an AQP4 facilitator.
Caption: Proposed (and debated) mechanism of TGN-020 as an AQP4 inhibitor.
Caption: General experimental workflow for evaluating AQP4 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]
- 4. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study | Semantic Scholar [semanticscholar.org]
- 6. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Xia & He Publishing [xiahepublishing.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to TGN-073 and Other Aquaporin-4 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TGN-073, a novel aquaporin-4 (AQP4) facilitator, with other AQP4 modulators. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting AQP4, a key water channel in the central nervous system. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of these compounds.
Introduction to Aquaporin-4 Modulation
Aquaporin-4 (AQP4) is the most abundant water channel in the brain and plays a critical role in regulating water homeostasis, facilitating glymphatic clearance of waste products, and modulating neuronal activity.[1][2] Dysregulation of AQP4 function is implicated in various neurological disorders, including cerebral edema, stroke, and neurodegenerative diseases, making it an attractive therapeutic target.[3] AQP4 modulators can be broadly categorized as facilitators, which enhance water permeability, and inhibitors, which block water flow. This guide focuses on this compound, the first-in-class AQP4 facilitator, and compares its activity with that of known AQP4 inhibitors and a biologic modulator.
Comparative Performance of AQP4 Modulators
The following tables summarize the quantitative data on the performance of this compound and other selected AQP4 modulators from key in vitro and in vivo experiments.
Table 1: In Vitro Performance in Xenopus Oocyte Swelling Assay
| Modulator | Type | Concentration | Effect on Water Permeability | IC50 / EC50 | Reference |
| This compound | Facilitator | 10 µM | Increased osmotic water permeability | - | [4] |
| TGN-020 | Inhibitor | 20 µM | Reduced water permeability | ~3.5 µM | [5] |
| 100 µM | 44 ± 7% inhibition | [6][7] | |||
| AER-270 | Inhibitor | 100 µM | 52 ± 9% inhibition (1 hr incubation) | - | [6][7] |
| 100 µM | 70 ± 7% inhibition (15 min incubation) | [6][7] | |||
| ORI-TRN-002 | Inhibitor | 20 µM | Reduced water permeability | 2.9 ± 0.6 µM | [8] |
Note: A recent 2024 preprint has questioned the direct inhibitory effect of TGN-020 and AER-270 on AQP4, suggesting their observed effects in some assays may be due to off-target mechanisms.[7][9] This is a critical consideration for researchers using these compounds as direct AQP4 blockers.
Table 2: In Vivo Performance in Glymphatic System Function
| Modulator | Type | Animal Model | Dosage | Key Finding | Reference |
| This compound | Facilitator | Rat | - | Up to 41% increase in glymphatic transport.[10][11] | [10][11] |
| Rat | - | Increased distribution and parenchymal uptake of Gd-DTPA.[3] | [3] | ||
| Mouse | 200 mg/kg | Increased turnover of interstitial fluid.[4] | [4] | ||
| TGN-020 | Inhibitor | Mouse | - | Impaired glymphatic CSF-ISF exchange.[12] | [12] |
| AER-271 (prodrug of AER-270) | Inhibitor | Mouse | - | Reduced glymphatic flow. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
Xenopus Oocyte Swelling Assay
This assay is a standard method for assessing the water permeability of aquaporins.
Objective: To measure the effect of a modulator on the water transport function of AQP4 expressed in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are microinjected with cRNA encoding human or rat AQP4. Control oocytes are injected with water or remain uninjected. Oocytes are then incubated to allow for protein expression and insertion into the plasma membrane.[13]
-
Baseline Measurement: An individual oocyte is placed in an experimental chamber perfused with an isotonic solution. The baseline volume is recorded using video microscopy.[14]
-
Hypo-osmotic Challenge: The perfusing solution is rapidly switched to a hypo-osmotic solution, creating an osmotic gradient that drives water into the oocyte, causing it to swell.[13][15]
-
Volume Measurement: The change in oocyte volume over time is recorded by capturing images at regular intervals. The rate of swelling is proportional to the water permeability of the oocyte membrane.[16]
-
Modulator Application: To test an inhibitor, the oocyte is pre-incubated with the compound before the hypo-osmotic challenge.[17] For a facilitator, the compound can be included in the perfusion solutions.
-
Data Analysis: The initial rate of volume change is calculated to determine the osmotic water permeability coefficient (Pf). The effect of the modulator is quantified by comparing the Pf in treated oocytes to that of control oocytes.[16]
In Vivo Glymphatic Transport Imaging
This method visualizes and quantifies the flow of cerebrospinal fluid (CSF) and interstitial fluid (ISF) in the brain, a process facilitated by AQP4.
Objective: To assess the effect of an AQP4 modulator on glymphatic system function in a living animal.
Methodology:
-
Animal Preparation: A mouse or rat is anesthetized, and its head is fixed in a stereotactic frame. A small cranial window is created over the region of interest, or transcranial imaging through the intact skull is performed.[18][19]
-
Tracer Injection: A fluorescent tracer (e.g., dextran-conjugated fluorophores) is injected into the cisterna magna to introduce it into the CSF.[18][19]
-
Modulator Administration: The AQP4 modulator or vehicle is administered systemically (e.g., intraperitoneally or intravenously).
-
In Vivo Imaging: The movement of the fluorescent tracer through the perivascular spaces and into the brain parenchyma is imaged in real-time using two-photon microscopy or fluorescence macroscopy.[20][21]
-
Image Analysis: The fluorescence intensity and distribution of the tracer are quantified over time to assess the rate and extent of glymphatic influx and clearance.[20]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which AQP4 modulators exert their effects is crucial for drug development.
This compound: AQP4 Facilitation
This compound is the first reported pharmacological agent to increase water flux through AQP4.[4] The proposed mechanism involves a direct interaction with the AQP4 channel, leading to a conformational change that facilitates water passage. This is hypothesized to enhance the efficiency of the glymphatic system, promoting the clearance of metabolic waste from the brain.
Caption: Proposed mechanism of this compound action on AQP4.
AQP4 Inhibitors: A Complex Picture
Small molecule inhibitors like TGN-020 and AER-270 have been reported to block the AQP4 water channel. However, as mentioned, recent evidence challenges the notion of direct channel blockade and suggests potential off-target effects. For instance, AER-270 has been shown to inhibit the NF-κB signaling pathway, which can, in turn, affect AQP4 expression. This highlights the importance of thorough mechanistic studies for AQP4 modulators.
Aquaporumab: A Biologic Approach
Aquaporumab is a monoclonal antibody that acts as an AQP4 modulator in the context of Neuromyelitis Optica (NMO), an autoimmune disease characterized by antibodies targeting AQP4. Aquaporumab works by competitively blocking the binding of these pathogenic autoantibodies to AQP4, thereby preventing the downstream inflammatory cascade and astrocyte damage.
Caption: Mechanism of action of Aquaporumab in NMO.
Conclusion
This compound represents a novel approach to AQP4 modulation by enhancing its function. This contrasts with the inhibitory actions of other small molecules and the antibody-based blockade of pathogenic interactions. The quantitative data and experimental protocols provided in this guide offer a basis for the comparative evaluation of these different modulatory strategies. As research in this field continues, a deeper understanding of the nuanced roles of AQP4 and the precise mechanisms of its modulators will be essential for the development of new therapies for a range of neurological disorders.
References
- 1. Physiological Roles of Aquaporin-4 in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aquaporin-4 in Astroglial Cells in the CNS and Supporting Cells of Sensory Organs—A Comparative Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clearance of activity-evoked K+ transients and associated glia cell swelling occur independently of AQP4: A study with an isoform-selective AQP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Xenopus Oocyte Swelling Assay - Ecocyte [ecocyte-us.com]
- 17. Detecting Aquaporin Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Imaging of Cerebrospinal Fluid Transport through the Intact Mouse Skull using Fluorescence Macroscopy [jove.com]
- 19. In Vivo Imaging of Cerebrospinal Fluid Transport through the Intact Mouse Skull using Fluorescence Macroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Determination of Glymphatic Flow Using Spectrophotofluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Validating the Facilitatory Effect of TGN-073 on Aquaporin-4 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of TGN-073, a known Aquaporin-4 (AQP4) facilitator, against a vehicle control in an in vitro setting. The supporting experimental data and detailed protocols are presented to aid in the validation and assessment of this compound's facilitatory effects on AQP4 water channels.
Data Presentation: this compound Performance Summary
The following table summarizes the key in vitro performance metric for this compound in facilitating AQP4-mediated water transport. The data is derived from studies utilizing the Xenopus laevis oocyte expression system, a standard method for characterizing aquaporin function.
| Compound | Target | In Vitro Model | Concentration | Observed Effect | Source |
| This compound | Aquaporin-4 (AQP4) | Xenopus laevis oocytes expressing AQP4 | 10 µM | Greater AQP4-mediated increase in oocyte volume upon hypotonic shock compared to vehicle control.[1] | Huber et al., 2018 |
| Vehicle Control | Aquaporin-4 (AQP4) | Xenopus laevis oocytes expressing AQP4 | N/A | Baseline AQP4-mediated water permeability. | N/A |
Experimental Protocols
A detailed methodology for the key experiment cited—the Xenopus laevis oocyte swelling assay—is provided below. This protocol is essential for reproducing and validating the facilitatory effects of compounds like this compound on AQP4.
Xenopus laevis Oocyte Swelling Assay for AQP4 Facilitation
Objective: To quantitatively measure the effect of a test compound (e.g., this compound) on the water permeability of Xenopus laevis oocytes expressing recombinant AQP4.
Materials:
-
Mature female Xenopus laevis frogs
-
Collagenase solution
-
Modified Barth's Saline (MBS)
-
AQP4 cRNA
-
Microinjection setup
-
Temperature-controlled incubator
-
Microscope with a camera for imaging
-
Image analysis software
-
Hypotonic buffer
-
Test compound (this compound) and vehicle solution
Procedure:
-
Oocyte Preparation:
-
Surgically harvest oocytes from an anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase to defolliculate them.
-
Wash the oocytes thoroughly with MBS and select healthy, stage V-VI oocytes.
-
Incubate the oocytes in MBS at 18°C.
-
-
cRNA Injection:
-
Microinject approximately 50 nL of AQP4 cRNA solution (or water for control oocytes) into the cytoplasm of each oocyte.
-
Incubate the injected oocytes for 2-3 days at 18°C to allow for AQP4 protein expression.
-
-
Compound Incubation:
-
Prior to the swelling assay, incubate a group of AQP4-expressing oocytes in a solution containing the test compound (e.g., 10 µM this compound in MBS) for a predetermined period.
-
Incubate a control group of AQP4-expressing oocytes in a vehicle solution.
-
-
Swelling Assay:
-
Individually transfer an oocyte to a perfusion chamber on a microscope stage.
-
Continuously perfuse the oocyte with isotonic MBS while recording baseline images.
-
Rapidly switch the perfusion to a hypotonic solution to induce osmotic swelling.
-
Record images of the oocyte at regular intervals (e.g., every 10-20 seconds) for several minutes or until the oocyte lyses.
-
-
Data Analysis:
-
Use image analysis software to measure the cross-sectional area or volume of the oocyte from the recorded images.
-
Calculate the initial rate of volume increase (dV/dt) upon exposure to the hypotonic solution.
-
Determine the osmotic water permeability coefficient (Pf) using the following formula: Pf = [d(V/V₀)/dt] / [S/V₀ * Vw * (osm_in - osm_out)] where V₀ is the initial volume, S is the initial surface area, Vw is the molar volume of water, and (osm_in - osm_out) is the osmotic gradient.
-
Compare the Pf values of the this compound treated group with the vehicle-treated control group to determine the facilitatory effect.
-
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow.
Caption: Proposed mechanism of this compound on AQP4.
Caption: Xenopus oocyte swelling assay workflow.
References
TGN-073: A Novel Facilitator for Validating the Glymphatic System's Role in Neurodegeneration
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The glymphatic system, a recently discovered macroscopic waste clearance system in the central nervous system (CNS), is emerging as a critical player in the pathogenesis of neurodegenerative diseases. Its dysfunction is implicated in the accumulation of toxic proteins, such as amyloid-beta (Aβ) and tau, hallmarks of Alzheimer's disease and other dementias. The aquaporin-4 (AQP4) water channel, predominantly expressed on astrocytic endfeet, is a key regulator of glymphatic function. Modulating AQP4 activity, therefore, presents a promising therapeutic and research avenue. TGN-073, a novel small molecule facilitator of AQP4, offers a powerful tool to investigate and enhance glymphatic clearance. This guide provides a comprehensive comparison of this compound with other methods used to validate the role of the glymphatic system in neurodegeneration, supported by experimental data and detailed protocols.
This compound: Mechanism of Action and Performance
This compound is an AQP4 facilitator that is proposed to act by inducing a conformational change in the AQP4 protein, specifically in the loop spanning the H2 and HB helices, which increases the channel's diameter and enhances water flux[1][2]. This enhanced water movement across the astrocytic endfeet is hypothesized to drive the convective flow of cerebrospinal fluid (CSF) into the brain parenchyma and facilitate the clearance of interstitial solutes.
Quantitative Performance Data
This compound has demonstrated significant effects on glymphatic transport and clearance in preclinical studies. The following tables summarize key quantitative findings from research investigating the effects of this compound.
| Parameter | Brain Region | This compound Treatment | Vehicle Control | Percentage Increase | p-value | Reference |
| Contrast Agent Uptake (%) | Prefrontal Cortex | 51 ± 8 | 20 ± 6 | 155% | P = 0.0001 | [2] |
| Cerebellum | - | - | - | - | ||
| Whole Brain | - | - | - | - | ||
| Apparent Diffusion Coefficient (ADC) (x 10⁻³ mm²/s) | Cerebral Cortex | 0.74 | 0.70 | 5.7% | P < 0.05 | [2] |
| Striatum | 0.74 | 0.69 | 7.2% | P < 0.05 | [2] | |
| Whole Brain | 0.79 | 0.74 | 6.8% | P < 0.05 | [2] | |
| [¹⁷O]H₂O Turnover (I₀) | Cortex | Significantly Higher | Lower | - | P = 0.0066 | [3] |
| Glymphatic Transport Increase | Rat Brain | Up to 41% increase | - | 41% | - | [4] |
Table 1: Quantitative effects of this compound on glymphatic transport dynamics.
| Parameter | Model | This compound Treatment | Control | Outcome | Reference |
| Exogenous Aβ Retention | High-Fat Diet Fed Mice | Reduced Aβ retention | Higher Aβ retention | Ameliorated disturbance of Aβ clearance in the hippocampus | [5] |
| Tau Clearance | Mouse models | Enhanced tau removal | - | Aims to track how tau proteins are cleared with this compound | [6] |
Table 2: Effects of this compound on neurodegenerative protein clearance.
Comparison with Alternative Methods
This compound provides a pharmacological approach to enhance glymphatic function. It is crucial to compare its performance and utility with other available tools, which include pharmacological inhibitors, genetic models, and non-invasive imaging techniques.
Pharmacological Alternatives
The most direct pharmacological comparators to this compound are AQP4 inhibitors, such as TGN-020. These agents allow for the study of glymphatic impairment.
| Method | Mechanism | Key Findings | Advantages | Limitations |
| This compound (AQP4 Facilitator) | Induces conformational change in AQP4, increasing water flux. | Increases glymphatic transport by up to 41%[4]; enhances clearance of Aβ[5]. | Allows for acute enhancement of glymphatic function; potential therapeutic applications. | Off-target effects are possible; requires in vivo administration. |
| TGN-020 (AQP4 Inhibitor) | Blocks the AQP4 water channel. | Significantly reduces the distribution of tracers in the brain[7]; impairs glymphatic CSF-ISF exchange and accelerates tau deposition. | Useful for studying the effects of impaired glymphatic function. | Potential for off-target effects; may not fully recapitulate chronic glymphatic dysfunction. |
Table 3: Comparison of this compound with a pharmacological inhibitor of AQP4.
Genetic Alternatives
Genetic models, particularly AQP4 knockout (KO) mice, have been instrumental in establishing the role of AQP4 in the glymphatic system.
| Method | Mechanism | Key Findings | Advantages | Limitations |
| This compound (AQP4 Facilitator) | Pharmacological enhancement of AQP4 function. | Acutely increases glymphatic transport and clearance. | Temporal control over glymphatic enhancement; translatable to wild-type organisms. | Potential for incomplete target engagement and off-target effects. |
| AQP4 Knockout (KO) Mice | Genetic deletion of the Aqp4 gene. | 25-60% decrease in glymphatic CSF tracer influx; exacerbates neurofibrillary pathology after TBI. | Provides a model of chronic AQP4 deficiency; useful for studying the long-term consequences of impaired glymphatic function. | Developmental compensations may occur; does not allow for acute modulation of glymphatic function. |
Table 4: Comparison of this compound with AQP4 knockout models.
Non-Invasive Imaging Alternatives
Advanced imaging techniques offer a way to assess glymphatic function without pharmacological or genetic manipulation.
| Method | Principle | Key Metrics | Advantages | Limitations |
| This compound with Contrast-Enhanced MRI | Pharmacological enhancement of glymphatic flow visualized with a tracer. | Tracer influx, distribution, and clearance rate. | Allows for direct visualization and quantification of enhanced glymphatic function. | Invasive tracer administration (intracisternal). |
| Diffusion Tensor Imaging Along the Perivascular Space (DTI-ALPS) | Measures the diffusivity of water along perivascular spaces. | ALPS-index, a proxy for glymphatic function. | Non-invasive; applicable to human studies. | Indirect measure of glymphatic function; validation is ongoing. |
| Dynamic Contrast-Enhanced MRI (DCE-MRI) | Tracks the movement of a contrast agent through the brain parenchyma. | Influx rate, volume of distribution. | Provides dynamic information on fluid transport. | Requires injection of a contrast agent. |
Table 5: Comparison of this compound-based studies with non-invasive imaging techniques.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments involving this compound and comparative methods.
This compound Administration and Glymphatic Function Assessment in Rodents
Objective: To quantify the effect of this compound on glymphatic transport using contrast-enhanced MRI.
Materials:
-
This compound
-
Vehicle (e.g., 10% (w/v) gamma-cyclodextrin (B1674603) and 5% DMSO in sterile water)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Contrast agent (e.g., Gd-DTPA)
-
MRI scanner
Procedure:
-
Animal Preparation: Anesthetize the rodent (e.g., rat) with isoflurane. Place the animal in a stereotaxic frame.
-
Cisterna Magna Cannulation: Make a midline incision on the dorsal neck to expose the cisterna magna. Insert a cannula into the subarachnoid space for tracer infusion[8][9].
-
This compound Administration: Administer this compound (e.g., 200 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes prior to the start of the MRI scan[2][3].
-
Tracer Infusion: Infuse the contrast agent (e.g., Gd-DTPA) into the cisterna magna at a controlled rate (e.g., 0.33 µL/min for 30 minutes)[10].
-
MRI Acquisition: Acquire dynamic 3D T1-weighted MRI scans over a period of two hours to track the distribution of the contrast agent[2].
-
Data Analysis: Analyze the MRI images to quantify the percentage signal change in various brain regions over time, reflecting the extent of glymphatic transport.
Aβ Clearance Assay with this compound
Objective: To assess the effect of this compound on the clearance of exogenous amyloid-beta.
Materials:
-
This compound
-
Fluorescently labeled Aβ (e.g., HiLyte Fluor 647 labeled Aβ1-40)
-
Stereotaxic injection setup
-
Fluorescence microscope
Procedure:
-
Animal Preparation and this compound Administration: Anesthetize the mouse and administer this compound (e.g., 200 mg/kg, IP) or vehicle 30 minutes prior to Aβ injection[5].
-
Stereotaxic Injection of Aβ: Inject a small volume of fluorescently labeled Aβ into a specific brain region (e.g., hippocampus or striatum)[5].
-
Tissue Collection and Processing: After a set time (e.g., 1 hour), euthanize the animal and perfuse the brain. Collect the brain and prepare coronal slices[5].
-
Imaging and Quantification: Image the brain slices using a fluorescence microscope to visualize the distribution of the labeled Aβ. Quantify the fluorescence intensity or the area of Aβ retention to determine the extent of clearance[5].
Visualizing the Glymphatic Pathway and this compound's Mechanism
The following diagrams, generated using the DOT language, illustrate the key pathways and mechanisms discussed in this guide.
References
- 1. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 2. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Boosting tau clearance in the brain treat diseases like Alzheimer’s disease | Alzheimer's Society [alzheimers.org.uk]
- 7. Xia & He Publishing [xiahepublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of TGN-073 and Other Glymphatic Enhancers: A Guide for Researchers
The glymphatic system, a recently discovered macroscopic waste clearance system in the central nervous system, has emerged as a promising therapeutic target for neurodegenerative diseases characterized by the accumulation of toxic protein aggregates. Consequently, the development of pharmacological agents that can enhance glymphatic function is an area of intense research. This guide provides a comparative analysis of TGN-073, a novel aquaporin-4 (AQP4) facilitator, and other potential glymphatic enhancers, with a focus on their mechanisms of action, supporting experimental data, and methodologies.
Overview of Glymphatic Enhancement Strategies
Glymphatic function can be modulated through various mechanisms, primarily by targeting the key components of the system: the perivascular spaces, the cerebrospinal fluid (CSF) and interstitial fluid (ISF) exchange, and the role of astroglial AQP4 water channels. The agents discussed in this guide represent distinct approaches to enhancing glymphatic clearance.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the effects of this compound and other glymphatic modulators. It is crucial to note that direct comparisons are challenging due to variations in experimental models, measurement techniques, and endpoints across different studies.
| Compound | Mechanism of Action | Key Quantitative Finding | Animal Model | Measurement Technique |
| This compound | AQP4 Facilitator | Up to 41% increase in glymphatic transport.[1] | Rat | Dynamic Contrast-Enhanced MRI (DCE-MRI) with Gd-DTPA tracer |
| This compound | AQP4 Facilitator | Significant increase in AQP4-mediated water flux (Pf) from 80 ± 3 to 96 ± 3 x 10⁻⁴ cm/s in AQP4 expressing oocytes.[2] | Xenopus Oocytes | Volumetric changes following hypotonic shock |
| Dexmedetomidine (B676) | α2-Adrenergic Agonist | 32% enhancement in glymphatic transport compared to isoflurane (B1672236) anesthesia.[3] | Rat | Contrast-Enhanced MRI |
| Dexmedetomidine | α2-Adrenergic Agonist | Doubled the brain delivery of an amyloid-β antibody.[4] | Mouse | Macroscopic fluorescence imaging |
| Hypertonic Saline | Osmotic Agent | 240% increase in spinal cord concentration of intrathecally administered morphine.[5] | Rat | Mass Spectrometry |
| Hypertonic Saline | Osmotic Agent | 5-fold increment in antibody binding to Aβ plaques.[6] | Mouse | Not specified |
| Dobutamine (B195870) | β1-Adrenergic Agonist | 65% increase in perivascular fluid movement. | Mouse | Not specified |
| TGN-020 (Inhibitor) | AQP4 Inhibitor | 25-60% decrease in glymphatic CSF tracer influx in AQP4 knockout mice (genetic inhibition). | Mouse | CSF tracer imaging |
Signaling Pathways and Mechanisms of Action
The glymphatic enhancers discussed herein operate through distinct signaling pathways to promote CSF-ISF exchange and waste clearance.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols for the discussed glymphatic enhancers.
This compound: Dynamic Contrast-Enhanced MRI in Rats
-
Animal Model: Male Wistar rats.
-
Drug Administration: Intraperitoneal (i.p.) injection of this compound (200 mg/kg) or vehicle.
-
Tracer Administration: Intracisternal infusion of Gadolinium-DTPA (Gd-DTPA) as an MRI contrast agent.
-
Imaging: Dynamic 3D T1-weighted MRI of the brain was performed over two hours to track the distribution and uptake of the contrast agent.
-
Data Analysis: The percentage signal change in different brain regions over time was calculated to quantify glymphatic transport.
-
Key Findings: this compound treated rats showed a more extensive distribution and higher parenchymal uptake of Gd-DTPA compared to the vehicle group, indicating enhanced glymphatic function.[7]
Dexmedetomidine: Contrast-Enhanced MRI in Rats
-
Animal Model: Female rats.
-
Anesthesia: Comparison between isoflurane alone and dexmedetomidine with low-dose isoflurane.
-
Tracer Administration: Intracisternal infusion of a contrast agent.
-
Imaging: Contrast-enhanced MRI to quantify glymphatic transport.
-
Data Analysis: Comparison of tracer uptake and clearance between the two anesthesia groups.
-
Key Findings: Dexmedetomidine combined with low-dose isoflurane enhanced glymphatic transport by 32% compared to isoflurane alone.[3]
Hypertonic Saline: Tracer Studies in Rodents
-
Animal Model: Rats or mice.
-
Drug Administration: Intraperitoneal injection of hypertonic saline.
-
Tracer Administration: Intrathecal or intracisternal administration of various tracers (e.g., morphine, antibodies).[5][6]
-
Measurement: Quantification of tracer concentration in the target tissue (e.g., spinal cord, brain) using techniques like mass spectrometry or fluorescence imaging.
-
Key Findings: Hypertonic saline significantly increased the delivery of intrathecally administered substances to the central nervous system.[5][6]
Dobutamine: Velocimetry Studies
-
Mechanism: Dobutamine, a β1-adrenergic agonist, increases cardiac contractility and, consequently, arterial pulsatility, which is a key driver of perivascular CSF flow.
-
Experimental Approach: Studies typically involve measuring changes in cerebral blood flow velocity and arterial pulsatility after dobutamine administration.
-
Key Findings: Dobutamine has been shown to increase the pulsatility of penetrating arteries and enhance CSF flow into the brain.
Comparative Discussion and Future Directions
This compound represents a targeted approach to enhancing glymphatic function by directly modulating the AQP4 water channel, a critical component of the system.[2][8] This direct mechanism of action is a key differentiator from other enhancers that act more globally.
Dexmedetomidine enhances glymphatic flow by inducing a state that mimics natural sleep, which is known to be the period of maximal glymphatic activity.[9][10] Its effects are linked to a reduction in noradrenergic tone and an increase in the interstitial space.[11][12]
Hypertonic saline offers a transient but potent enhancement of glymphatic influx by creating a favorable osmotic gradient.[13][14] This approach may be particularly useful for improving the delivery of intrathecally administered drugs.
Dobutamine's effect is based on augmenting the physiological driver of glymphatic flow – arterial pulsatility. This highlights the close link between cardiovascular health and brain clearance.
Future research should focus on:
-
Direct Comparative Studies: Designing experiments that directly compare these different enhancers under the same conditions to provide a clearer picture of their relative efficacy.
-
Combination Therapies: Investigating whether combining agents with different mechanisms of action could lead to synergistic effects on glymphatic clearance.
-
Translational Studies: Moving promising preclinical findings into clinical trials to assess the safety and efficacy of these glymphatic enhancers in human populations, particularly for neurodegenerative diseases.
This guide provides a foundational comparison of this compound and other glymphatic enhancers. As research in this field continues to evolve, a deeper understanding of the nuanced mechanisms and the development of more targeted and effective therapeutic strategies are anticipated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anesthesia with dexmedetomidine and low dose isoflurane increases solute transport via the glymphatic pathway in rat brain when compared to high dose isoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Systemic hypertonic saline enhances glymphatic spinal cord delivery of lumbar intrathecal morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging glymphatic response to glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 8. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Could dexmedetomidine be repurposed as a glymphatic enhancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helda.helsinki.fi [helda.helsinki.fi]
- 11. Frontiers | Dexmedetomidine and the glymphatic system: a new perspective in managing postoperative cognitive dysfunction [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. The Glymphatic System in Cerebrospinal Fluid Dynamics: Clinical Implications, Its Evaluation, and Application to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of TGN1412's Mechanism of Action: A Comparative Guide
A Note on TGN-073 vs. TGN1412: Initial research indicates a potential confusion in the query. The molecule infamous for inducing a severe cytokine release syndrome in a 2006 clinical trial is TGN1412 , a superagonistic anti-CD28 antibody.[1][2][3] In contrast, "this compound" is primarily identified in scientific literature as a facilitator of the aquaporin-4 (AQP4) water channel in the brain, with a completely different mechanism and therapeutic application. This guide will focus on TGN1412, assuming it is the molecule of interest for researchers in immunology and drug development.
This guide provides an objective comparison of the superagonistic anti-CD28 antibody, TGN1412, with conventional anti-CD28 antibodies. It includes a summary of their distinct mechanisms of action, supporting experimental data, and detailed protocols for key immunological assays.
Comparison of TGN1412 and Conventional Anti-CD28 Antibodies
The primary distinction between TGN1412 and conventional anti-CD28 monoclonal antibodies (mAbs) lies in their mode of T-cell activation. TGN1412 is a "superagonist," capable of inducing full T-cell activation without the need for T-cell receptor (TCR) engagement (Signal 1), a hallmark of the disastrous 2006 clinical trial.[4][5][6] Conventional anti-CD28 mAbs, on the other hand, are strictly co-stimulatory, meaning they only augment T-cell activation in the presence of a primary TCR signal.[5][7]
This fundamental difference stems from their distinct binding epitopes on the CD28 receptor. TGN1412 binds to the C"D loop of the Ig-like domain of CD28, a region distinct from the binding site of the natural ligands, CD80 and CD86.[3][5] This unique binding is thought to induce a conformational change or receptor clustering that mimics a strong, sustained activation signal.[7] In contrast, conventional anti-CD28 mAbs bind at or near the site where CD80 and CD86 interact with CD28.[3][5]
The downstream signaling pathways also diverge. While both types of antibodies can activate pathways like PI3K, TGN1412-induced signaling does not lead to the phosphorylation of TCRζ and ZAP-70, which are critical proximal signaling events in TCR-mediated activation.[5]
The cellular consequences of these different activation mechanisms are profound. TGN1412 can cause polyclonal activation of T-cells, leading to a massive and uncontrolled release of pro-inflammatory cytokines, a phenomenon known as a "cytokine storm" or cytokine release syndrome (CRS).[1][2][3] This was tragically observed in the six healthy volunteers of the Phase 1 trial.[1][2] Conventional anti-CD28 antibodies, when used appropriately with a TCR signal, contribute to a controlled and antigen-specific T-cell response.
Data Presentation: TGN1412 vs. Conventional Anti-CD28 Antibodies
| Feature | TGN1412 (Superagonistic Anti-CD28) | Conventional Anti-CD28 Antibodies |
| TCR Dependency | Independent of TCR signaling (Signal 1)[4][5][6] | Dependent on concurrent TCR signaling (Signal 1)[5][7] |
| Binding Epitope on CD28 | C"D loop of the Ig-like domain[3][5] | Near the natural ligand (CD80/CD86) binding site[3][5] |
| Mechanism of Action | Induces full T-cell activation directly | Provides co-stimulatory signal (Signal 2) to augment TCR-mediated activation |
| Downstream Signaling | Activates PI3K and other pathways without TCRζ and ZAP-70 phosphorylation[5] | Integrates with TCR signaling to activate multiple pathways, including TCRζ and ZAP-70 phosphorylation |
| Cellular Outcome | Polyclonal T-cell activation and proliferation, potential for cytokine storm[1][2][3] | Antigen-specific T-cell activation, proliferation, and differentiation |
| In Vivo Effect (Human) | Severe cytokine release syndrome and multi-organ failure observed in clinical trial[1][2] | Enhancement of specific immune responses (therapeutic goal in various contexts) |
Experimental Protocols
Key Experiment: In Vitro Cytokine Release Assay Using Human PBMCs
This protocol is designed to assess the potential of a test antibody to induce cytokine release from human peripheral blood mononuclear cells (PBMCs), a critical assay for preclinical safety assessment of immunomodulatory antibodies.
1. Materials and Reagents:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human peripheral blood from healthy donors (with informed consent)
-
Test antibody (e.g., TGN1412 or a novel anti-CD28 antibody)
-
Positive control: Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibody-coated beads
-
Negative control: Isotype-matched control antibody
-
96-well flat-bottom cell culture plates
-
Reagents for cytokine quantification (e.g., ELISA kits for TNF-α, IFN-γ, IL-2, IL-6, IL-8, and IL-10)
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
2. PBMC Isolation:
-
Dilute fresh human peripheral blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new centrifuge tube.
-
Wash the cells by adding at least 3 volumes of HBSS and centrifuging at 100-200 x g for 10 minutes at room temperature. Repeat the wash step twice.
-
Resuspend the final cell pellet in complete RPMI 1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
3. Cell Stimulation:
-
Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of the test antibody, positive control, and negative control in complete RPMI 1640 medium.
-
Add 100 µL of the antibody/control solutions to the appropriate wells in triplicate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
4. Supernatant Collection and Cytokine Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatants from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of key cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-8, IL-10) in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the mean cytokine concentrations for each condition.
-
Compare the cytokine levels induced by the test antibody to those of the negative and positive controls.
-
A significant increase in pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6) by the test antibody compared to the isotype control would indicate a potential risk of inducing cytokine release in vivo.
Mandatory Visualizations
Caption: Signaling pathways of conventional vs. TGN1412-mediated CD28 activation.
Caption: Experimental workflow for an in vitro cytokine release assay.
References
- 1. Using Reference Reagents to Confirm Robustness of Cytokine Release Assays for the Prediction of Monoclonal Antibody Safety [jove.com]
- 2. The calm after the cytokine storm: lessons from the TGN1412 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of a novel fully human non-superagonistic anti-CD28 antibody with efficient and safe T-cell co-stimulation properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topological Requirements and Signaling Properties of T Cell–activating, Anti-CD28 Antibody Superagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - The calm after the cytokine storm: lessons from the TGN1412 trial [jci.org]
- 7. Superagonistic anti-CD28 antibodies: potent activators of regulatory T cells for the therapy of autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
TGN-073 vs. Genetic AQP4 Overexpression: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methodologies for modulating Aquaporin-4 (AQP4) function: the pharmacological facilitator TGN-073 and genetic overexpression of AQP4. This document synthesizes available experimental data to objectively compare their efficacy in enhancing brain water transport and glymphatic function.
At a Glance: this compound vs. Genetic AQP4 Overexpression
| Feature | This compound (Pharmacological Facilitation) | Genetic AQP4 Overexpression |
| Primary Effect | Enhances the water permeability of existing AQP4 channels. | Increases the total number of AQP4 channels. |
| Reported Efficacy | - Increases glymphatic transport by up to 41% in rats.[1] - Significantly increases turnover of interstitial fluid in the cortex of mice.[2][3][4][5][6] - Increases apparent diffusion coefficient (ADC) of water in the brain.[7] | - Accelerates cytotoxic brain swelling in transgenic mice. - Increases brain water accumulation under pathological conditions. |
| Mode of Action | Believed to induce a conformational change in the AQP4 protein, facilitating water flux.[2][7] | Increases the density of AQP4 protein in astrocytic endfeet and other cell membranes.[8] |
| Therapeutic Potential | Investigated for enhancing clearance of neurotoxic substances and reducing brain edema.[6][7] | Primarily studied in the context of its role in exacerbating brain edema under certain pathological conditions. |
| Model System | Acute or chronic administration in wild-type animals. | Genetically modified animals (transgenic mice).[8] |
Quantitative Data Comparison
The following table summarizes key quantitative findings from studies on this compound. A direct quantitative comparison with genetic AQP4 overexpression on glymphatic function in healthy animals is not available in the current literature. The available data for AQP4 overexpression primarily focuses on its role in pathological conditions like brain edema.
| Parameter | Intervention | Animal Model | Key Findings | Reference |
| Glymphatic Transport | This compound (200 mg/kg) | Rat | Up to 41% increase in glymphatic transport.[1] | Alghanimy et al., 2023[1] |
| Interstitial Fluid Turnover | This compound (200 mg/kg) | Mouse | Significant reduction in [¹⁷O]H₂O content in the cortex, indicating increased turnover.[2][3][4][5][6] | Huber et al., 2018[2][3][4][5][6] |
| Apparent Diffusion Coefficient (ADC) | This compound (200 mg/kg) | Rat | Significant increase in ADC in the cerebral cortex, striatum, and whole brain.[7] | Alghanimy et al., 2023[7] |
| Brain Water Content (under cytotoxic edema) | AQP4 Overexpression | Transgenic Mouse | Accelerated increase in brain water content and intracranial pressure. | Yang et al., 2008 |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound as an AQP4 facilitator.
Experimental Workflow for Comparative Analysis
Caption: Idealized experimental workflow for comparing this compound and AQP4 overexpression.
Detailed Experimental Protocols
This compound Administration and Efficacy Measurement in Rodents
Objective: To assess the in vivo efficacy of this compound in enhancing glymphatic transport.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, cyclodextrin (B1172386) solution)
-
Wild-type mice or rats
-
Anesthetic (e.g., isoflurane)
-
MRI contrast agent (e.g., Gd-DTPA)
-
Stereotaxic apparatus
-
Infusion pump
-
MRI scanner (e.g., 7T)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
This compound Administration: Administer this compound intraperitoneally at a dose of 200 mg/kg.[2][3][4][5][6] A control group should receive a vehicle injection.
-
Cisterna Magna Cannulation: Surgically expose the cisterna magna and insert a cannula for intrathecal delivery of the contrast agent.
-
DCE-MRI:
-
Position the animal in the MRI scanner.
-
Acquire baseline T1-weighted images.
-
Infuse the MRI contrast agent via the cisterna magna cannula.
-
Acquire a time-series of T1-weighted images for at least 60 minutes to track the distribution of the contrast agent.
-
-
Diffusion MRI (Optional): Acquire diffusion-weighted images to calculate the Apparent Diffusion Coefficient (ADC) of water in different brain regions.
-
Data Analysis:
-
Register the time-series of MR images.
-
Quantify the influx and clearance of the contrast agent in various brain regions to determine the glymphatic clearance rate.
-
Calculate ADC maps from the diffusion-weighted images.
-
Statistically compare the results between the this compound and vehicle-treated groups.
-
Generation and Validation of AQP4 Overexpressing Mice
Objective: To create a transgenic mouse model with increased AQP4 expression in the brain for functional studies.
Materials:
-
DNA construct containing the AQP4 gene under a suitable promoter (e.g., GFAP promoter for astrocyte-specific expression)
-
Fertilized mouse oocytes
-
Pseudopregnant female mice
-
PCR reagents
-
Antibodies against AQP4 and GFAP
-
Western blotting and immunohistochemistry reagents
-
Microscope
Procedure:
-
Generation of Transgenic Mice:
-
Microinject the AQP4 DNA construct into the pronuclei of fertilized mouse oocytes.
-
Implant the microinjected oocytes into pseudopregnant female mice.
-
-
Genotyping:
-
Screen the offspring for the presence of the transgene by performing PCR on genomic DNA extracted from tail biopsies.
-
-
Validation of AQP4 Overexpression:
-
Western Blotting: Prepare brain tissue lysates from transgenic and wild-type control mice. Perform Western blotting using an anti-AQP4 antibody to confirm increased AQP4 protein levels.
-
Immunohistochemistry: Perfuse and fix the brains of transgenic and wild-type mice. Prepare brain sections and perform immunohistochemistry using antibodies against AQP4 and an astrocyte marker (e.g., GFAP) to visualize the cellular and subcellular localization of the overexpressed AQP4.
-
-
Functional Characterization:
-
Subject the validated AQP4 overexpressing mice and wild-type controls to functional assays, such as models of brain edema or DCE-MRI for glymphatic analysis, to determine the physiological consequences of AQP4 overexpression.
-
Concluding Remarks
This compound and genetic AQP4 overexpression represent two distinct approaches to augmenting AQP4-mediated water transport. The current body of research indicates that this compound acts as a facilitator of existing AQP4 channels, leading to a quantifiable enhancement of glymphatic function under physiological conditions.[1][2][3][4][5][6][7] This suggests its potential as a therapeutic agent for conditions characterized by impaired brain clearance.
In contrast, the available literature on genetic AQP4 overexpression primarily highlights its role in exacerbating pathological conditions such as cytotoxic brain edema. There is a notable lack of studies quantifying the effect of AQP4 overexpression on baseline glymphatic function in healthy animals. This knowledge gap makes a direct efficacy comparison with this compound for enhancing normal physiological processes challenging.
Future research should aim to directly compare these two modalities under both physiological and pathological conditions using standardized functional endpoints. Such studies will be crucial for elucidating the full therapeutic potential and risks associated with modulating AQP4 function in the central nervous system.
References
- 1. Aquaporin‐4 activation facilitates glymphatic system function and hematoma clearance post‐intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Methodology for Mapping Interstitial Fluid Dynamics in Murine Brain Tumors Using DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glial Cell Aquaporin-4 Overexpression in Transgenic Mice Accelerates Cytotoxic Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of aquaporin-4 results in glymphatic system dysfunction via brain-wide interstitial fluid stagnation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. Loss of perivascular aquaporin-4 localization impairs glymphatic exchange and promotes amyloid β plaque formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
TGN-073: A Specific Facilitator of Aquaporin-4 Water Channels
A Comparative Guide for Researchers and Drug Development Professionals
TGN-073 has emerged as a significant pharmacological tool for studying the role of aquaporin-4 (AQP4), the primary water channel in the brain. Unlike traditional inhibitors, this compound acts as a facilitator, enhancing the flux of water through AQP4 channels. This unique mechanism of action has opened new avenues for investigating the glymphatic system and its implications in neurodegenerative diseases. This guide provides a comprehensive assessment of the specificity of this compound for AQP4, comparing its performance with alternative AQP4 modulators and presenting supporting experimental data.
Executive Summary
This compound is a potent facilitator of aquaporin-4, increasing water permeability in AQP4-expressing cells. Its distinct mechanism of action, promoting rather than blocking water flow, sets it apart from known AQP4 inhibitors. While in vivo studies have demonstrated its efficacy in enhancing glymphatic function, a comprehensive selectivity profile against other aquaporin isoforms remains to be fully elucidated in publicly available literature. This guide synthesizes the current knowledge on this compound, offering a comparative analysis with the well-characterized AQP4 inhibitor, TGN-020, to highlight its unique properties and potential applications.
Comparison of this compound and Alternative AQP4 Modulators
To understand the specificity and utility of this compound, it is essential to compare it with other compounds known to modulate AQP4 activity. The most direct comparator is TGN-020, a selective AQP4 inhibitor.
| Feature | This compound | TGN-020 | Other Modulators (e.g., Acetazolamide, Baicalein) |
| Mechanism of Action | AQP4 Facilitator | AQP4 Inhibitor | Indirectly modulate AQP4 expression |
| Reported Effect on AQP4 | Increases water flux | Blocks water channel | Reduce AQP4 protein levels |
| Potency | Effective at 10 µM in vitro | IC50 ≈ 3.1-3.5 µM[1][2][3][4][5][6] | Variable and often indirect |
| Selectivity for AQP4 | Presumed high, but comprehensive screening data against other AQPs is not publicly available. | High selectivity for AQP4 over AQP1-AQP9.[2] | Generally not selective for AQP4 |
| In Vivo Efficacy | Enhances glymphatic transport and interstitial fluid circulation in rodents at 200 mg/kg.[7][8] | Reduces cerebral edema in rodent models of stroke.[1][3] | Effects on glymphatic function are less direct and well-characterized. |
| Potential Off-Target Effects | Not extensively documented in public literature. | May have off-target effects; some studies suggest it may influence AQP1 and AQP5.[9][10] | Broad off-target effects are common (e.g., Acetazolamide is a carbonic anhydrase inhibitor). |
Experimental Data and Protocols
The functional characterization of this compound has been primarily demonstrated through in vitro and in vivo experiments. Below are summaries of the key quantitative data and the methodologies employed.
In Vitro Assessment of AQP4 Facilitation
Xenopus laevis Oocyte Swelling Assay: This is the gold-standard method for assessing the function of aquaporins. Oocytes are injected with cRNA encoding the aquaporin of interest, and changes in cell volume in response to an osmotic challenge are measured.
Quantitative Data: In a key study, AQP4-expressing oocytes treated with 10 µM this compound showed a significant increase in water permeability (Pf) compared to untreated oocytes.[8]
| Treatment Group | Mean Water Permeability (Pf) (x10⁻⁴ cm/s) |
| Sham (no AQP4) | 12 ± 0.5 |
| AQP4-expressing (blank) | 80 ± 3 |
| AQP4-expressing + 10 µM this compound | 96 ± 3 |
Experimental Protocol: Xenopus laevis Oocyte Swelling Assay
-
Oocyte Preparation: Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are microinjected with cRNA encoding human AQP4. Control oocytes are injected with water.
-
Incubation: Oocytes are incubated to allow for protein expression.
-
Compound Treatment: Oocytes are pre-incubated with this compound at the desired concentration (e.g., 10 µM) or a vehicle control.
-
Osmotic Challenge: Oocytes are transferred to a hypotonic solution to induce swelling.
-
Data Acquisition: The swelling of individual oocytes is recorded using video microscopy. The cross-sectional area of the oocyte is measured over time.
-
Data Analysis: The rate of volume change is used to calculate the osmotic water permeability coefficient (Pf).
Workflow for the Xenopus oocyte swelling assay.
In Vivo Assessment of Glymphatic Function
Magnetic Resonance Imaging (MRI): Dynamic contrast-enhanced MRI (DCE-MRI) and diffusion-weighted MRI are powerful techniques to visualize and quantify the movement of cerebrospinal fluid (CSF) and interstitial fluid (ISF) in the living brain.
Quantitative Data: A study in rats demonstrated that intraperitoneal administration of this compound (200 mg/kg) significantly increased the turnover of interstitial fluid.[8] Another study using DCE-MRI in rats showed that this compound treatment led to up to a 41% increase in glymphatic transport.[11] Furthermore, this compound treated rats showed a significant increase in the apparent diffusion coefficient (ADC) of water in various brain regions, indicating greater water flux.[12]
| Brain Region | Vehicle ADC (mm²/s) | This compound ADC (mm²/s) | P-value |
| Cerebral Cortex | 0.00070 | 0.00074 | < 0.05 |
| Striatum | 0.00069 | 0.00074 | < 0.05 |
| Whole Brain | 0.00074 | 0.00079 | < 0.05 |
Experimental Protocol: In Vivo MRI for Glymphatic Function
-
Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame. A cannula is inserted into the cisterna magna for intrathecal tracer infusion.
-
Compound Administration: this compound (e.g., 200 mg/kg) or vehicle is administered, typically via intraperitoneal injection.
-
Tracer Infusion: A gadolinium-based contrast agent (for DCE-MRI) or [¹⁷O]H₂O is infused into the cisterna magna.
-
MRI Acquisition:
-
DCE-MRI: Serial T1-weighted images are acquired over a period of time (e.g., 2 hours) to track the distribution of the contrast agent.
-
Diffusion-Weighted MRI: Diffusion-weighted images are acquired to measure the apparent diffusion coefficient (ADC) of water.
-
-
Data Analysis:
-
DCE-MRI: The signal enhancement over time in different brain regions is quantified to assess the rate and extent of glymphatic transport.
-
Diffusion-Weighted MRI: ADC maps are generated to quantify water diffusivity.
-
Workflow for in vivo MRI assessment of glymphatic function.
Signaling Pathways and Mechanism of Action
This compound is believed to directly interact with the AQP4 protein, leading to a conformational change that increases the channel's permeability to water. This facilitation of water transport through AQP4, which is highly expressed in astrocyte end-feet lining the perivascular spaces, is thought to be the primary mechanism by which this compound enhances glymphatic flow. The glymphatic system is a recently discovered macroscopic waste clearance system that relies on the exchange of CSF and ISF, a process facilitated by AQP4.
Proposed mechanism of action for this compound.
Conclusion
This compound is a valuable research tool that acts as a specific facilitator of AQP4. Its ability to enhance water flux through this key cerebral water channel provides a unique approach to studying the dynamics of the glymphatic system and its role in brain homeostasis and disease. While its efficacy in promoting glymphatic function is well-supported by in vivo data, a critical next step for its development and broader application will be the comprehensive characterization of its selectivity profile against other aquaporin isoforms and potential off-target interactions. Researchers utilizing this compound should consider its distinct facilitatory mechanism in experimental design and data interpretation, particularly when comparing its effects to those of AQP4 inhibitors.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Clearance of activity-evoked K+ transients and associated glia cell swelling occur independently of AQP4: A study with an isoform-selective AQP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xia & He Publishing [xiahepublishing.com]
- 10. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings of TGN-073's Impact on Brain Clearance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the aquaporin-4 (AQP4) facilitator, TGN-073, and its impact on brain clearance, with a focus on replicating key experimental findings. We present available quantitative data, detailed experimental methodologies, and visual representations of workflows and signaling pathways to support further research and development in neurotherapeutics.
Enhancing Brain Clearance: The Role of this compound
This compound is a novel small molecule that acts as a facilitator of the AQP4 water channel, which is highly expressed in astrocytes and plays a crucial role in the glymphatic system.[1] The glymphatic system is a recently discovered macroscopic waste clearance system that facilitates the removal of soluble proteins and metabolites from the central nervous system. By enhancing the function of AQP4, this compound has been shown to promote the circulation of interstitial fluid and improve the clearance of neurotoxic substances like amyloid-beta (Aβ) and tau, which are implicated in neurodegenerative diseases such as Alzheimer's.[2][3][4]
Comparative Analysis of AQP4 Modulators
To understand the specific effects of this compound, it is essential to compare its activity with other known AQP4 modulators. The most well-characterized comparator is TGN-020, an AQP4 inhibitor.
Table 1: Quantitative Comparison of this compound and TGN-020 on Brain Clearance Parameters
| Parameter | This compound (AQP4 Facilitator) | TGN-020 (AQP4 Inhibitor) | Key Findings & Significance |
| Interstitial Fluid (ISF) Turnover | Significant increase in [17O]H2O turnover in the cortex (P=0.0066 at 200 mg/kg)[1] | - | This compound enhances the movement of water within the brain's interstitial space, a key function of the glymphatic system. |
| Water Diffusivity (Apparent Diffusion Coefficient - ADC) | Significant increase in ADC in cerebral cortex, striatum, and whole brain (P < 0.05)[5][6] | - | Increased water diffusivity suggests a greater and faster movement of water through the brain tissue, facilitating waste removal. |
| Glymphatic Transport (DCE-MRI) | Higher uptake and deeper parenchymal penetration of Gd-DTPA tracer[5][7] | - | Demonstrates enhanced bulk flow of cerebrospinal fluid (CSF) into the brain parenchyma, a hallmark of improved glymphatic function. |
| Amyloid-Beta (Aβ) Clearance | Significantly reduced total Aβ, fibrillar deposits, and soluble Aβ in an APPPS1 mouse model.[2] | Significantly increased brain Aβ levels in an APPPS1 mouse model.[2] | This compound shows potential for clearing a key pathological hallmark of Alzheimer's disease. |
| Tau Clearance | Preclinical studies suggest this compound may enhance tau clearance.[3][4] | Accelerated tau protein deposition.[2] | Further research is ongoing to quantify the effect of this compound on tau pathology.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication of these key findings. Below are summaries of the primary experimental protocols used to evaluate the efficacy of this compound.
Protocol 1: In Vivo Measurement of Brain Water Turnover using [17O]H2O JJVCPE MRI
This protocol allows for the direct tracking of water molecules in the brain.
-
Animal Model: Mice are typically used for these studies.
-
Tracer Administration: A bolus of 17O-enriched water (H₂¹⁷O) is administered intravenously.
-
MRI Acquisition: JJ vicinal coupling proton exchange (JJVCPE) MRI is performed to acquire dynamic scans of the brain. This technique is sensitive to the presence of H₂¹⁷O.
-
Image Analysis: The signal intensity changes over time in different brain regions (e.g., cortex, basal ganglia) are measured. A faster decay of the H₂¹⁷O signal indicates a higher turnover of water in that region.
-
Drug Administration: this compound (e.g., 200 mg/kg) or a vehicle control is administered intraperitoneally prior to the tracer injection to assess its effect on water turnover.[1]
Protocol 2: Assessment of Glymphatic Transport using Dynamic Contrast-Enhanced MRI (DCE-MRI)
This method visualizes the flow of cerebrospinal fluid (CSF) into the brain parenchyma.
-
Animal Model: Rats are commonly used for this procedure.
-
Surgical Preparation: A catheter is implanted into the cisterna magna to allow for the infusion of a contrast agent into the CSF.
-
Drug Administration: this compound or a vehicle is administered, typically via intraperitoneal injection, before the contrast agent infusion.
-
Contrast Agent Infusion: A gadolinium-based contrast agent (e.g., Gd-DTPA) is infused into the cisterna magna.
-
MRI Acquisition: Dynamic 3D T1-weighted MRI scans are acquired over a period of time (e.g., 2 hours) to track the distribution of the contrast agent throughout the brain.[7]
-
Data Analysis: The percentage signal change from baseline is calculated in various regions of interest to quantify the extent and rate of glymphatic transport.[5]
Visualizing the Processes
To further clarify the experimental and theoretical frameworks, the following diagrams are provided.
Concluding Remarks
The available evidence strongly suggests that this compound is a promising compound for enhancing brain clearance through the facilitation of the AQP4 water channel. The quantitative data from MRI studies consistently demonstrate its ability to increase water transport and glymphatic flow. While the precise molecular mechanism and signaling pathway require further elucidation, the presented experimental protocols provide a solid foundation for researchers to replicate and build upon these key findings. Further comparative studies with other AQP4 facilitators and in different models of neurodegeneration are warranted to fully understand the therapeutic potential of this compound.
References
- 1. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo two-photon microscopy imaging of focused ultrasound-mediated glymphatic transport in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boosting tau clearance in the brain treat diseases like Alzheimer’s disease | Alzheimer's Society [alzheimers.org.uk]
- 5. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of TGN-073: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the aquaporin-4 facilitator TGN-073, the absence of explicit manufacturer disposal guidelines necessitates a cautious and informed approach based on established laboratory safety principles. This document provides essential procedural guidance for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Recommended Disposal Procedures
The proper disposal of this compound, like any research chemical without specific guidelines, should be approached with a multi-step process that prioritizes safety and compliance with local regulations.
Step 1: Waste Segregation and Collection
All materials that have come into contact with this compound should be considered chemical waste. This includes:
-
Unused or expired solid this compound: Collect in a clearly labeled, sealed container.
-
Solutions containing this compound: As this compound is often dissolved in solvents like DMSO for experimental use, these solutions should be collected in a designated, compatible, and clearly labeled waste container.[1][2] Do not mix with other incompatible waste streams.
-
Contaminated labware: Disposable items such as pipette tips, gloves, and vials should be collected in a dedicated, labeled waste bag or container. Non-disposable glassware should be decontaminated using an appropriate solvent before washing.
Step 2: Labeling and Storage
All this compound waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: N-(3-benzyloxypyridin-2-yl)-benzenesulfonamide (this compound)
-
The solvent(s) used (e.g., DMSO, saline) and their approximate concentrations.
-
The date of waste generation.
-
The primary hazard(s) associated with the chemical (as a precaution, treat as toxic and irritant).
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
Step 3: Consultation and Disposal
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste. EHS professionals are equipped to provide direction based on local, state, and federal regulations. Disposal will likely be carried out by a licensed hazardous waste disposal contractor.
This compound Properties for Waste Profiling
To facilitate proper waste profiling by your EHS department, the following information on this compound's known properties should be provided.
| Property | Value |
| Chemical Name | N-(3-benzyloxypyridin-2-yl)-benzenesulfonamide |
| CAS Number | 877459-36-4[3] |
| Molecular Formula | C₁₈H₁₆N₂O₃S |
| Appearance | White solid[4] |
| Solubility | Soluble in DMSO.[1][2][3] |
Experimental Protocols Referenced
In research settings, this compound has been prepared for administration in animal studies through specific protocols. A common method involves dissolving this compound in a solution of gamma-cyclodextrin (B1674603) and 5% DMSO in sterile water to increase its solubility.[1][2] The solution is typically stirred for 30 minutes before injection.[1][2] Another documented approach involves dissolving this compound in a 0.9% saline solution.
This compound Disposal Workflow
The following diagram illustrates the recommended logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Research: A Comprehensive Guide to Handling TGN-073
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This document provides essential safety and logistical information for the handling and disposal of TGN-073, a small molecule facilitator of the aquaporin-4 (AQP4) water channel. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a research chemical and should be handled with care, following standard laboratory safety procedures. While specific hazard data for this compound is not extensively documented, it is prudent to treat it as a potentially hazardous substance.
Primary Hazards:
-
Inhalation: May cause respiratory irritation.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Eye Contact: May cause serious eye irritation.[1]
-
Ingestion: May be harmful if swallowed.
Emergency First Aid:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a properly fitted NIOSH-approved respirator or work in a certified chemical fume hood when handling the solid powder. | To prevent inhalation of fine particles. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and to preserve the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Solid: Store the solid compound in a tightly sealed container in a dry, dark place. For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), 0-4°C is acceptable.[2]
-
Storage of Solutions: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Preparation of Solutions
-
Environment: All handling of the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Solvent: this compound is typically dissolved in DMSO for in vitro and in vivo studies.[3]
-
Procedure:
-
Ensure all necessary PPE is worn correctly.
-
Weigh the required amount of this compound powder in a chemical fume hood.
-
Add the appropriate volume of solvent to the powder.
-
Mix thoroughly until the solid is completely dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard in general laboratory trash. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated biohazardous or chemical waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag and dispose of according to institutional guidelines. |
Experimental Protocols and Data
This compound is a facilitator of the aquaporin-4 (AQP4) water channel, which plays a role in the glymphatic system of the brain.[2][3] It has been used in animal models to investigate its effects on interstitial fluid circulation.[4][5]
Quantitative Data from Preclinical Studies
| Parameter | Value | Species | Study Context | Reference |
| Increase in Glymphatic Transport | Up to 41% | Rat | In vivo MRI study | [3] |
| Apparent Diffusion Coefficient (ADC) - Cerebral Cortex | 0.00074 mm²/s (this compound) vs. 0.00070 mm²/s (Vehicle) | Rat | In vivo MRI study | [6] |
| Apparent Diffusion Coefficient (ADC) - Striatum | 0.00074 mm²/s (this compound) vs. 0.00069 mm²/s (Vehicle) | Rat | In vivo MRI study | [6] |
| Apparent Diffusion Coefficient (ADC) - Whole Brain | 0.00079 mm²/s (this compound) vs. 0.00074 mm²/s (Vehicle) | Rat | In vivo MRI study | [6] |
Visual Guidance: Workflow and Signaling
To facilitate a clear understanding of the handling process and the compound's mechanism, the following diagrams are provided.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Caption: A diagram showing the proposed signaling pathway of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]
- 6. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
